(1-Amino-2-phenylethyl)boronic acid;hydrochloride
Description
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Properties
Molecular Formula |
C8H13BClNO2 |
|---|---|
Molecular Weight |
201.46 g/mol |
IUPAC Name |
(1-amino-2-phenylethyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H12BNO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,11-12H,6,10H2;1H |
InChI Key |
ZAKAEFAPKXYCIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC1=CC=CC=C1)N)(O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Mechanism of Action of (1-Amino-2-phenylethyl)boronic Acid Hydrochloride
Executive Summary
(1-Amino-2-phenylethyl)boronic acid hydrochloride (CAS 1158974-92-5) is a highly potent, low-molecular-weight α-aminoboronic acid derivative. Structurally, it serves as the boronic acid bioisostere of the amino acid phenylalanine. In contemporary medicinal chemistry and drug development, this compound is primarily utilized as a highly specific, reversible covalent warhead targeting serine proteases, serine/metallo-β-lactamases, and the chymotrypsin-like activity of the 20S proteasome[1][2].
By replacing the planar, sp²-hybridized carboxyl group of phenylalanine with an electrophilic boronic acid moiety, this molecule acts as an ideal transition-state analog. This guide provides an in-depth mechanistic analysis of its target engagement, thermodynamic binding profile, and the rigorous experimental protocols required to evaluate its efficacy in vitro.
Pharmacophore Dynamics & Structural Rationale
The efficacy of (1-Amino-2-phenylethyl)boronic acid hydrochloride relies on the synergistic function of its two primary structural domains:
-
The Phenylalanine Side Chain (Recognition Element): The benzyl side chain dictates enzymatic specificity. It is highly complementary to the hydrophobic S1 specificity pockets of chymotrypsin-like enzymes (such as the β5 subunit of the 20S proteasome). This ensures that the inhibitor selectively partitions into the active sites of enzymes that naturally cleave post-hydrophobic residues.
-
The α-Boronic Acid Warhead (Catalytic Trap): Boron is electron-deficient, possessing an empty p-orbital that acts as a strong Lewis acid[3]. In the aqueous, physiological environment of an enzyme's active site, the boronic acid rapidly accepts a lone pair of electrons from a catalytic nucleophile (e.g., the hydroxyl group of Serine or N-terminal Threonine)[4].
The sp² to sp³ Transition
During peptide bond hydrolysis, enzymes stabilize a high-energy, tetrahedral transition state. When (1-Amino-2-phenylethyl)boronic acid enters the active site, the nucleophilic attack by the enzyme converts the trigonal planar (sp²) boron into a tetrahedral (sp³) boronate adduct[5]. This adduct is structurally and electronically virtually identical to the natural tetrahedral transition state of peptide hydrolysis, leading to exceptionally high binding affinities (often in the low nanomolar range)[1].
Figure 1: Biphasic slow-binding inhibition mechanism of α-aminoboronic acids.
Core Mechanism of Action (MoA)
Inhibition of the 20S Proteasome
The 20S core particle of the proteasome utilizes N-terminal threonine (Thr1) residues as its primary catalytic nucleophiles. The β5 subunit is responsible for chymotrypsin-like activity. When (1-Amino-2-phenylethyl)boronic acid binds to the β5 subunit:
-
The benzyl group anchors into the S1 pocket.
-
The Thr1-Oγ atom attacks the empty p-orbital of the boron atom[2].
-
A reversible, covalent coordinate bond is formed. Because the adduct is a transition-state analog, the enzyme is effectively "frozen" in the catalytic cycle, preventing the degradation of polyubiquitinated proteins and ultimately triggering cellular apoptosis in highly proliferative cells[2].
Inhibition of Serine Proteases and β-Lactamases
In serine proteases and serine β-lactamases (e.g., KPC-2), the catalytic Ser70 (or equivalent) acts as the nucleophile. The boronic acid forms a tetracoordinated boronate complex with the serine hydroxyl side chain[4][6]. Furthermore, in metallo-β-lactamases (MBLs), the boronic acid moiety can displace the zinc-bridging nucleophilic hydroxide and chelate directly with the active site zinc ions, making it a versatile scaffold for dual-action inhibitors[6][7].
Kinetic Profile: Biphasic Slow-Binding
The interaction between the enzyme ( E ) and the boronic acid inhibitor ( I ) follows a two-step, slow-binding kinetic model:
E+I⇌EI⇌EI∗The initial binding ( EI ) is rapid and driven by the hydrophobic interactions of the phenylalanine side chain. This is followed by a slower, first-order conformational transformation to the highly stable tetrahedral boronate species ( EI∗ )[5].
Comparative Efficacy & Data Presentation
To understand the superiority of the boronic acid warhead, it is critical to compare it against other electrophilic traps used in protease inhibition.
| Pharmacophore Warhead | Target Nucleophile | Resulting Adduct Geometry | Reversibility | Typical IC₅₀ Range | Stability in Aqueous Media |
| α-Aminoboronic Acid | Ser-OH / Thr-OH | Tetrahedral (sp³) | Reversible (Slow off-rate) | 1 - 10 nM | High |
| Peptide Aldehyde | Ser-OH / Cys-SH | Tetrahedral (sp³) | Reversible (Fast off-rate) | 50 - 500 nM | Prone to oxidation |
| Peptide Epoxyketone | N-terminal Thr-NH₂/OH | Morpholino ring | Irreversible | 1 - 50 nM | Moderate |
| Chloromethyl Ketone | His-N / Cys-SH | Alkylated (sp³) | Irreversible | 100 - 1000 nM | Low (Highly reactive) |
Table 1: Comparative analysis of protease inhibitor warheads. The boronic acid provides an optimal balance of extreme potency (due to transition state mimicry) and reversibility, reducing off-target toxicity compared to irreversible alkylating agents.
Experimental Workflows & Protocols
To accurately quantify the inhibitory potency of (1-Amino-2-phenylethyl)boronic acid hydrochloride, researchers must account for its slow-binding kinetics and its chemical reactivity with diols.
Protocol: In Vitro 20S Proteasome Chymotrypsin-like Activity Assay
Expertise Insight: Boronic acids readily form cyclic boronate esters with vicinal diols. Therefore, buffers containing glycerol, mannitol, or Tris must be strictly avoided , as they will act as competitive sinks for the inhibitor, artificially inflating the apparent IC₅₀. HEPES is the buffer of choice.
Reagents Required:
-
Purified Human 20S Proteasome.
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).
-
Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, 0.01% BSA, pH 7.4.
-
Inhibitor: (1-Amino-2-phenylethyl)boronic acid hydrochloride (Stock dissolved in 100% DMSO).
Step-by-Step Methodology:
-
Preparation of Reagents: Dilute the 20S proteasome in the Assay Buffer to a final working concentration of 2 nM. Prepare a 10 mM stock of Suc-LLVY-AMC in DMSO.
-
Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the inhibitor in DMSO. Transfer 1 µL of each dilution to a black, flat-bottom 96-well microplate.
-
Enzyme-Inhibitor Pre-incubation (Critical Step): Add 49 µL of the 20S proteasome solution to the inhibitor wells. Incubate at 37°C for 30 minutes. Causality: This extended pre-incubation is mandatory to allow the slow-binding transformation from the initial collision complex ( EI ) to the stable tetrahedral adduct ( EI∗ )[5].
-
Reaction Initiation: Dilute the Suc-LLVY-AMC stock in Assay Buffer to 100 µM. Add 50 µL of this substrate solution to all wells to initiate the reaction (Final substrate concentration = 50 µM; Final DMSO = 2%).
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of free AMC continuously for 60 minutes at 37°C using excitation at 380 nm and emission at 460 nm.
-
Data Analysis: Extract the steady-state velocities ( vi ) from the linear portion of the progress curves. Calculate fractional activity ( vi/v0 ) and fit the data to the Morrison equation for tight-binding inhibitors to determine the true Ki .
Figure 2: Workflow for the fluorogenic 20S proteasome inhibition assay.
Conclusion
(1-Amino-2-phenylethyl)boronic acid hydrochloride represents a masterclass in rational drug design. By leveraging the unique Lewis acidity of boron and the specific target recognition of the phenylalanine side chain, it achieves unparalleled transition-state mimicry. Understanding its biphasic slow-binding kinetics and its sensitivity to diol-containing environments is paramount for researchers utilizing this compound in the development of next-generation proteasome and β-lactamase inhibitors.
References
-
alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases. PubMed. Available at:[Link]
-
Boronic acid. Wikipedia. Available at:[Link]
-
Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. PubMed. Available at:[Link]
-
Synthesis of α-aminoboronic acids. Chemical Society Reviews (RSC Publishing). Available at:[Link]
-
Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases. ResearchGate. Available at:[Link]
-
Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews (RSC Publishing). Available at:[Link]
Sources
- 1. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 5. alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Synthesis of (1-Amino-2-phenylethyl)boronic acid: A Comprehensive Technical Guide
Executive Summary
(1-Amino-2-phenylethyl)boronic acid (often referred to as borophenylalanine or BoroPhe) is a highly valuable synthetic intermediate and chiral building block in medicinal chemistry. As a bioisostere of L-phenylalanine where the planar carboxylic acid is replaced by a tetrahedral boronic acid, it serves as a potent transition-state analog for serine and metalloproteases. This structural motif is critical in the development of peptide-based proteasome inhibitors (analogous to the leucine-derived Bortezomib) and serves as a highly targeted delivery agent in Boron Neutron Capture Therapy (BNCT)[1][2].
Synthesizing α -amino boronic acids presents unique challenges due to the inherent instability of the free α -amino boronic acid and the difficulty of establishing the chiral center adjacent to the boron atom. This guide details the two most robust methodologies for its asymmetric synthesis: the classical Matteson Homologation and the modern Ellman Copper-Catalyzed Asymmetric Borylation [3][4].
Mechanistic Overview: The Matteson Homologation Pathway
The Matteson homologation remains the industrial gold standard for constructing α -chiral boronic esters. The process relies on the stereocontrolled 1,2-metallate rearrangement of a boronate complex, driven by a chiral auxiliary—typically (+)-pinanediol[1][3].
Causality in Experimental Design
-
Chiral Auxiliary Selection: (+)-Pinanediol is utilized because its rigid, bicyclic steric bulk effectively shields one face of the boron atom, dictating the facial selectivity during the attack of the dichloromethyl anion.
-
Lewis Acid Mediation: The addition of anhydrous ZnCl2 is not merely catalytic; it coordinates to the chloride leaving group, significantly lowering the activation energy required for the 1,2-migration of the benzyl group from boron to carbon.
-
Steric Control in Amination: Lithium hexamethyldisilazide (LiHMDS) is chosen over simpler amines (like ammonia) because the massive steric bulk of the trimethylsilyl (TMS) groups prevents over-alkylation (secondary/tertiary amine formation) during the displacement of the α -chloride[5].
Figure 1: Workflow of the Matteson Homologation for alpha-amino boronic acid synthesis.
Step-by-Step Methodology: Matteson Homologation
The following protocol represents a self-validating system where each intermediate can be isolated and characterized to ensure downstream success.
Step 1: Preparation of (+)-Pinanediol Benzylboronate
-
Procedure: Combine benzylboronic acid (1.0 eq) and (+)-pinanediol (1.0 eq) in toluene. Reflux under a Dean-Stark trap for 4 hours to remove water.
-
Validation: Concentrate under vacuum. The resulting oil should show >98% purity by 1 H NMR, with the disappearance of the free boronic acid -OH protons.
Step 2: Homologation to α -Chloro Boronate
-
Procedure:
-
Cool a solution of anhydrous dichloromethane (3.0 eq) in THF to -100 °C (liquid nitrogen/EtOH bath). Critical: Strict temperature control is required to prevent the decomposition of the highly unstable dichloromethyllithium.
-
Add n-BuLi (1.1 eq) dropwise. Stir for 20 minutes.
-
Add (+)-pinanediol benzylboronate (1.0 eq) in THF dropwise.
-
Add a solution of anhydrous ZnCl2 (1.5 eq) in THF. Allow the reaction to slowly warm to room temperature over 12 hours.
-
-
Validation: Quench with aqueous NH4Cl . Extract with ethyl acetate. Chiral HPLC should confirm a diastereomeric ratio (d.r.) of >95:5.
Step 3: Stereoinvertive Amination
-
Procedure:
-
Cool the α -chloro boronate solution in THF to -78 °C.
-
Add LiHMDS (1.2 eq) dropwise. The nucleophilic displacement occurs via an SN2 mechanism, inverting the stereocenter established in Step 2.
-
Warm to room temperature and stir for 12 hours.
-
-
Validation: The silylated intermediate is highly moisture sensitive. Proceed directly to deprotection.
Step 4: Deprotection to the Free Boronic Acid
-
Procedure:
-
Treat the crude reaction mixture with 3N HCl in methanol to cleave the TMS groups.
-
To remove the pinanediol auxiliary, perform a transesterification by adding isobutylboronic acid (or phenylboronic acid) in a biphasic mixture of hexane and aqueous methanol under strongly acidic conditions[5].
-
Isolate the aqueous layer and lyophilize to yield (1-Amino-2-phenylethyl)boronic acid hydrochloride.
-
Alternative Route: Ellman's Asymmetric Borylation
While the Matteson homologation is reliable, the requirement for cryogenic conditions (-100 °C) poses scale-up challenges[4][6]. Ellman's method bypasses this by utilizing a copper-catalyzed asymmetric borylation of N-tert-butanesulfinyl aldimines[4].
Causality in Ellman's Design
-
N-Sulfinyl Imines: The tert-butanesulfinyl group acts as both an activating group for the imine (increasing electrophilicity) and a highly effective chiral directing group.
-
Copper Catalysis: A Cu(I) catalyst, paired with a phosphine ligand, activates bis(pinacolato)diboron ( B2pin2 ) to form a nucleophilic boryl-copper species, which adds across the imine double bond with exceptional enantio- and diastereocontrol[4].
Figure 2: Ellman's Copper-Catalyzed Asymmetric Borylation Pathway.
Step-by-Step Methodology: Ellman's Borylation
-
Imine Formation: Condense phenylacetaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)4 as a water scavenger.
-
Borylation: React the resulting imine with B2pin2 (1.1 eq) in the presence of CuCl (5 mol%), a chiral phosphine ligand (e.g., PCy3), and NaOt-Bu (5 mol%) in THF at room temperature for 16 hours.
-
Cleavage: Treat the resulting α -amino boronate with 4M HCl in dioxane/MeOH to simultaneously cleave the sulfinyl group and the pinacol ester, yielding the target hydrochloride salt.
Quantitative Data & Process Comparison
The following table summarizes the key metrics for comparing the two synthetic strategies.
| Parameter | Matteson Homologation | Ellman's Asymmetric Borylation |
| Starting Material | Benzylboronic acid | Phenylacetaldehyde |
| Chiral Source | (+)-Pinanediol | (R)-tert-butanesulfinamide |
| Key Reagents | LiCHCl2 , ZnCl2 , LiHMDS | B2pin2 , CuCl, Phosphine Ligand |
| Minimum Temperature | -100 °C (Cryogenic) | Room Temperature |
| Overall Yield (4 steps) | 45 - 55% | 60 - 75% |
| Enantiomeric Excess (ee) | > 95% (Diastereomer-driven) | > 98% (Catalyst/Auxiliary-driven) |
| Scalability | Moderate (Exothermic control needed) | High (Ambient conditions) |
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized (1-Amino-2-phenylethyl)boronic acid, the following analytical checkpoints must be met:
-
11 B NMR: A shift from ∼ 33 ppm (boronic ester) to ∼ 18-20 ppm confirms the successful deprotection to the free boronic acid.
-
Chiral HPLC: Derivatization of the free amine with Marfey's reagent or a chiral isocyanate is recommended prior to HPLC analysis to accurately determine the enantiomeric excess without the boronic acid interacting with the silica column.
-
Mass Spectrometry (ESI-MS): The compound readily forms cyclic anhydrides (boroxines) upon dehydration. ESI-MS should be run in negative ion mode, looking for the monomeric mass [M−H]− at m/z 164.1 or the trimeric boroxine mass.
References
- A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation.Luxembourg Bio Technologies.
- Enantioselective Catalytic 1,2-Boronate Rearrangements.PMC (nih.gov).
- BORTEZOMIB, PS 341 - New Drug Approvals.newdrugapprovals.org.
- Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis.PMC (nih.gov).
- Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines.ResearchGate.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Catalytic 1,2-Boronate Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Toward bortezomib synthesis in flow - American Chemical Society [acs.digitellinc.com]
Chiral Synthesis of α-Aminoboronic Acids: A Technical Guide to Asymmetric Borylation Strategies
Executive Summary
Alpha-aminoboronic acids have emerged as highly privileged pharmacophores in modern medicinal chemistry, serving as bioisosteres of natural amino acids and acting as potent, reversible covalent inhibitors of serine and threonine proteases[1]. The clinical success of the 26S proteasome inhibitors bortezomib and ixazomib has driven intense interest in this chemical space[1]. However, the synthesis of enantiopure α-aminoboronic acids presents unique mechanistic hurdles. Boron’s empty p-orbital renders the adjacent carbon-boron bond highly susceptible to protodeboronation and oxidation, making stereocontrol and intermediate stability critical challenges.
As a Senior Application Scientist, I have structured this guide to dissect the two preeminent methodologies for constructing these chiral centers: the classical, industrially validated Matteson Homologation [2], and the modern, atom-economical Copper-Catalyzed Asymmetric Borylation [3]. This whitepaper details the causality behind reagent selection, provides self-validating experimental protocols, and offers a quantitative comparison of these synthetic paradigms.
Mechanistic Paradigms & The Boron Challenge
The fundamental difficulty in synthesizing α-aminoboronic acids lies in the inherent electrophilicity of the boron atom. Free α-aminoboronic acids are prone to rapid degradation; the empty p-orbital on boron readily accepts electron density from nucleophiles (such as water or alcohols), facilitating the cleavage of the C-B bond (protodeboronation). Consequently, synthetic workflows must mask the boronic acid as a sterically hindered ester (e.g., pinanediol or pinacol) until the final deprotection step[4].
To establish the chiral center at the α-position, chemists must either rely on substrate-directed stereospecific rearrangements (Matteson chemistry) or catalyst-directed asymmetric addition across a planar double bond (Ellman's imine borylation)[4].
Strategy 1: The Matteson Homologation
For decades, the Matteson homologation has been the gold standard for synthesizing α-aminoboronic acids, famously utilized in the commercial synthesis of bortezomib[2]. This approach relies on a chiral auxiliary—typically (+)- or (-)-pinanediol—to dictate the stereochemical outcome of a 1,2-metallate rearrangement.
Causality & Chemical Logic
-
Formation of the 'Ate' Complex: (Dichloromethyl)lithium (LiCHCl₂) attacks the boronic ester to form a tetrahedral boron "ate" complex.
-
Stereospecific 1,2-Migration: The addition of a Lewis acid (ZnCl₂) is critical. ZnCl₂ coordinates to one of the chloride leaving groups, lowering the activation energy for the alkyl group to migrate from boron to carbon. The chiral pinanediol auxiliary sterically blocks one face, forcing the migration to occur with exceptionally high diastereoselectivity[2].
-
Nucleophilic Displacement: The resulting α-chloroboronate is treated with lithium hexamethyldisilazide (LHMDS). The bulky bis(trimethylsilyl)amide anion acts as a nitrogen nucleophile, displacing the remaining chloride via an Sₙ2 mechanism with complete inversion of configuration. The TMS groups prevent over-alkylation and are easily cleaved with anhydrous HCl[2].
Fig 1: Mechanistic pathway of the Matteson Homologation for α-aminoboronic ester synthesis.
Self-Validating Protocol: Matteson Homologation
Note: Strict anhydrous and anaerobic conditions are mandatory.
-
Generation of (Dichloromethyl)lithium: In an oven-dried Schlenk flask under argon, dissolve dichloromethane (1.2 equiv) in anhydrous THF. Cool the system to -100 °C using a liquid nitrogen/ethanol bath. Dropwise add n-BuLi (1.1 equiv).
-
Self-Validation Checkpoint: The internal temperature must not exceed -95 °C during addition. A temperature spike indicates premature decomposition of the highly unstable carbenoid intermediate.
-
-
'Ate' Complex Formation: Slowly add the chiral pinanediol boronic ester (1.0 equiv) in THF. Stir for 15 minutes at -100 °C.
-
Rearrangement: Add a solution of anhydrous ZnCl₂ (0.5 equiv) in THF. Gradually warm the reaction to room temperature over 12 hours.
-
Self-Validation Checkpoint: Monitor via ¹¹B NMR. The disappearance of the trigonal boron signal (~30 ppm) and transient appearance of a tetrahedral signal (~5 ppm), followed by a return to ~30 ppm, confirms successful homologation to the α-chloroboronate.
-
-
Amination: Cool the mixture to -78 °C. Add LHMDS (1.2 equiv, 1.0 M in THF) dropwise. Warm to room temperature and stir for 12 hours.
-
Deprotection: Cool to 0 °C and carefully add anhydrous HCl in dioxane (3.0 equiv) to cleave the TMS groups. Concentrate under reduced pressure to yield the α-aminoboronic ester hydrochloride salt.
Strategy 2: Copper-Catalyzed Asymmetric Borylation of Imines
While reliable, the Matteson homologation requires cryogenic temperatures, harsh reagents, and stoichiometric chiral auxiliaries[4]. To circumvent these limitations, Ellman and coworkers developed a highly efficient, substrate-controlled asymmetric borylation using N-tert-butanesulfinyl aldimines[3].
Causality & Chemical Logic
This approach utilizes bis(pinacolato)diboron (B₂pin₂) and a Cu(I) catalyst.
-
Catalyst Activation: The Cu(I) precatalyst reacts with an alkoxide base and B₂pin₂ to generate the active, nucleophilic LCu-B(pin) species via transmetalation[3].
-
Stereoselective Insertion: The chiral N-tert-butanesulfinyl group activates the imine for nucleophilic attack while simultaneously acting as a chiral directing group. The Cu-B bond adds across the C=N double bond. The bulky tert-butyl group effectively shields one face of the imine, resulting in excellent diastereomeric ratios (dr > 96:2)[3].
-
Turnover: The resulting Cu-enamide intermediate reacts with another equivalent of B₂pin₂ (or a proton source depending on exact conditions) to release the α-amino boronate product and regenerate the active catalyst[3].
Fig 2: Catalytic cycle for Cu-catalyzed asymmetric borylation of N-sulfinyl aldimines.
Self-Validating Protocol: Cu-Catalyzed Borylation
Note: Cu(I) species are highly sensitive to oxidation.
-
Catalyst Preparation: Inside an argon-filled glovebox, charge a vial with CuCl (10 mol%), an appropriate N-heterocyclic carbene (NHC) or phosphine ligand (10 mol%), and NaOtBu (15 mol%). Suspend in anhydrous toluene.
-
Self-Validation Checkpoint: The solution should maintain a dark/reddish hue. A shift to pale green/blue indicates oxidation to Cu(II), meaning the catalytic cycle is dead and reagents must be discarded.
-
-
Borylation: Add B₂pin₂ (1.1 equiv) to the catalyst mixture. Stir for 30 minutes at room temperature to ensure complete formation of the active LCu-B(pin) species.
-
Imine Addition: Add the enantiopure N-tert-butanesulfinyl aldimine (1.0 equiv) as a solution in toluene. Stir at ambient temperature for 12–24 hours[3].
-
Monitoring & Workup: Monitor reaction progress via LC-MS. Upon complete consumption of the imine, quench the reaction by filtering the mixture through a short pad of Celite, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, hexanes/EtOAc) to isolate the pure N-sulfinyl α-aminoboronate.
Quantitative Comparative Analysis
To aid in route scouting and process development, the following table summarizes the operational metrics of both strategies.
| Parameter | Matteson Homologation[2] | Cu-Catalyzed Borylation (Ellman)[3] |
| Chiral Source | Stoichiometric chiral auxiliary (e.g., (+)-pinanediol) | Stoichiometric chiral substrate (N-tert-butanesulfinyl) |
| Typical Yields | 60–85% (over 3 distinct steps) | 52–88% (single step from imine) |
| Diastereomeric Ratio (dr) | > 99:1 (after crystallization/purification) | > 96:2 (crude) |
| Reaction Temperature | Cryogenic (-100 °C to -78 °C) | Ambient (Room Temperature) |
| Key Reagents | LiCHCl₂, ZnCl₂, LHMDS | CuCl, B₂(pin)₂, NaOtBu |
| Atom Economy | Low (generates significant stoichiometric waste) | High (catalytic Cu, direct addition) |
| Industrial Scalability | Proven (Standard for Bortezomib API synthesis) | Emerging (Highly efficient, avoids cryogenics) |
Conclusion
The synthesis of chiral α-aminoboronic acids requires precise manipulation of boron's unique electronic properties. While the Matteson homologation remains a robust, industrially proven workhorse for generating these pharmacophores[2], its reliance on cryogenic conditions and stoichiometric auxiliaries presents process bottlenecks[4]. Conversely, the copper-catalyzed borylation of N-sulfinyl imines represents a leap forward in atom economy and operational simplicity, operating at ambient temperatures with excellent stereocontrol[3]. The choice between these methods ultimately depends on the specific target molecule, the availability of starting materials, and the scale of manufacturing required.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]
(1-Amino-2-phenylethyl)boronic acid as a serine protease inhibitor.
The Transition-State Paradigm: (1-Amino-2-phenylethyl)boronic Acid as a Core Pharmacophore in Serine Protease Inhibition
Executive Overview
In the landscape of rational drug design, targeting serine proteases requires overcoming the inherent competition from high concentrations of natural peptide substrates in vivo. As a Senior Application Scientist, I frequently encounter the limitations of traditional non-covalent inhibitors, which often suffer from rapid off-rates and poor target residence times. The integration of (1-Amino-2-phenylethyl)boronic acid —commonly referred to as boroPhe —into peptidyl scaffolds represents a masterclass in transition-state mimicry. This whitepaper deconstructs the mechanistic causality, structural biology, and experimental validation of boroPhe-derived compounds as ultra-potent, reversible covalent inhibitors of serine proteases.
The Chemical Identity and Mechanistic Causality of boroPhe
(1-Amino-2-phenylethyl)boronic acid is the α -amino boronic acid analog of the natural amino acid phenylalanine[1]. By replacing the C-terminal carboxylic acid of phenylalanine with a boronic acid moiety[ −B(OH)2 ], the molecule retains its ability to be recognized by the S1 specificity pockets of chymotrypsin-like proteases, while gaining a unique chemical reactivity[2].
The Causality of Transition-State Mimicry
Why do boronic acids achieve binding affinities ( Ki ) that are often orders of magnitude tighter than their aldehyde or chloromethyl ketone counterparts? The answer lies in the electronic structure of the boron atom.
In its resting state, the boron atom in a boronic acid is sp2 -hybridized, featuring a trigonal planar geometry with an empty, highly electrophilic p-orbital[3]. When the inhibitor enters the active site of a serine protease:
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine (e.g., Ser195 in chymotrypsin) donates its lone pair into the empty p-orbital of the boron atom[2].
-
Rehybridization: The boron atom undergoes a geometry change from sp2 to sp3 , forming a negatively charged, tetrahedral boronate adduct[3].
-
Oxyanion Hole Stabilization: This tetrahedral geometry perfectly mimics the high-energy transition state of natural peptide bond hydrolysis. The negative charge on the boronate oxygen is heavily stabilized by hydrogen bonding from the enzyme's oxyanion hole (typically the backbone amides of Ser195 and Gly193)[3][4].
This ready conversion to an anionic sp3 form makes boronic acids the premier transition-state analogs for hydrolytic enzymes, effectively trapping the enzyme in a highly stable, yet reversible, covalent complex[2].
Figure 1: Formation of the tetrahedral transition-state mimic between a serine protease and a boronic acid inhibitor.
Structural Biology and Selectivity Profiling
The phenyl ring of boroPhe dictates its selectivity profile. Serine proteases are classified by their primary (P1) substrate specificity. Chymotrypsin-like proteases possess a deep, hydrophobic S1 pocket designed to accommodate large aromatic side chains like phenylalanine, tyrosine, and tryptophan. Consequently, peptidyl sequences terminating in boroPhe exhibit profound selectivity for chymotrypsin-like enzymes over trypsin-like (which prefer basic residues like Arg/Lys) or elastase-like (which prefer small aliphatic residues) proteases[2].
This pharmacophore has been extensively utilized to develop inhibitors for disease-relevant serine proteases, such as Prostate-Specific Antigen (PSA)[4] and various β -lactamases[1]. Furthermore, because the proteasome utilizes an N-terminal threonine rather than a serine, boroPhe and its aliphatic analog boroLeu have been heavily leveraged in the development of proteasome inhibitors (e.g., Bortezomib)[5][6].
Quantitative Data: Comparative Inhibition Kinetics
The integration of boroPhe into optimized peptide sequences yields sub-nanomolar inhibitors. The table below summarizes the kinetic superiority of boronic acid-based inhibitors.
| Inhibitor Sequence | Target Enzyme | Enzyme Class | Binding Affinity ( Ki ) | Reference |
| MeO-Suc-Ala-Ala-Pro-boroPhe -OH | α -Chymotrypsin | Serine Protease | 0.16 nM | [2] |
| Z-Ser-Ser-Lys-Leu-boroLeu -OH | Prostate-Specific Antigen (PSA) | Serine Protease | 65 nM | [4] |
| WLS6a (N-terminal peptide boronate) | hClpXP | Serine Protease | 29 μ M ( IC50 ) | [5] |
| Bortezomib (Pyz-Phe-boroLeu ) | 20S Proteasome ( β 5 subunit) | Threonine Protease | ~0.6 nM | [6] |
Experimental Methodology: Self-Validating Kinetic Assays
To accurately evaluate the potency of a synthesized boroPhe inhibitor, standard steady-state kinetics are insufficient. Because boronic acids form covalent bonds, they are typically slow, tight-binding inhibitors . If an assay is run without pre-incubation, the initial velocity will reflect the uninhibited enzyme, leading to a massive underestimation of the inhibitor's potency.
The following protocol outlines a self-validating, continuous fluorometric assay designed to calculate the true apparent inhibition constant ( Kiapp ) using the Morrison equation.
Figure 2: High-throughput fluorogenic assay workflow for determining tight-binding inhibition constants.
Step-by-Step Protocol: Fluorogenic Substrate Assay for boroPhe Inhibitors
1. Reagent Preparation & Buffer System
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% Tween-20. Causality: Tween-20 is critical; at the picomolar enzyme concentrations required for tight-binding assays, enzymes rapidly adsorb to the plastic walls of microtiter plates, artificially skewing the Ki .
-
Substrate: Succinyl-Ala-Ala-Pro-Phe-7-amino-4-methylcoumarin (Suc-AAPF-AMC).
2. Inhibitor Titration (The Self-Validating Matrix)
-
Prepare a 12-point serial dilution of the boroPhe inhibitor in DMSO.
-
Validation Control: Include a well with a known competitive inhibitor (e.g., PMSF) to validate enzyme susceptibility, and a vehicle-only well (DMSO) to establish the uninhibited maximum velocity ( Vmax ).
3. Thermodynamic Equilibration (Critical Step)
-
Mix the target serine protease (e.g., α -chymotrypsin at a final concentration of 0.5 nM) with the inhibitor dilutions in a black 96-well microplate.
-
Incubate for 30 minutes at 25°C. Causality: The formation of the tetrahedral boronate adduct requires the displacement of active-site water molecules and structural reorganization. This pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate introduces competitive pressure.
4. Reaction Initiation and Kinetic Readout
-
Add the Suc-AAPF-AMC substrate (final concentration at or below the Km ) to initiate the reaction.
-
Immediately monitor the release of the AMC fluorophore using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes.
5. Data Analysis (Morrison Equation)
-
Calculate the initial velocity ( vi ) from the linear portion of the fluorescence progress curves.
-
Because the inhibitor concentration is close to the enzyme concentration, standard Michaelis-Menten kinetics fail (the assumption that free inhibitor ≈ total inhibitor is invalid). Fit the fractional activity ( vi/v0 ) against the inhibitor concentration using the Morrison equation for tight-binding inhibitors to extract the Kiapp .
Broader Implications in Drug Development
The utilization of (1-Amino-2-phenylethyl)boronic acid extends far beyond basic enzymology. The synthetic methodologies to produce enantiopure α -amino boronic acids—such as Matteson's stereoselective homologation using pinanediol boronic esters or modern asymmetric copper-catalyzed borylations[2][6]—have democratized access to these pharmacophores.
By understanding the causality of the sp2→sp3 transition and the precise spatial requirements of the S1 pocket, researchers can continue to tune the peptidyl backbone attached to the boroPhe warhead. This approach remains one of the most reliable strategies for generating highly selective, long-residence-time inhibitors for challenging protease targets in oncology, virology, and infectious diseases.
References
-
Title : Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases | Journal of Medicinal Chemistry - ACS Publications Source : acs.org URL : 7
-
Title : Boronic acid compounds as potential pharmaceutical agents Source : uspto.gov URL : 3
-
Title : Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC Source : nih.gov URL : 4
-
Title : Boron Containing Compounds as Protease Inhibitors | Chemical Reviews Source : acs.org URL : 2
-
Title : Merging the Versatile Functionalities of Boronic Acid with Peptides - MDPI Source : mdpi.com URL : 5
-
Title : Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines - ResearchGate Source : researchgate.net URL : 6
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- 5. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
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- 7. echemi.com [echemi.com]
The Role of Aminoboronic Acids in Enzyme Inhibition: Mechanisms, Applications, and Experimental Workflows
Executive Summary
Aminoboronic acids have revolutionized the landscape of targeted enzyme inhibition, transitioning from niche chemical curiosities to foundational pharmacophores in blockbuster therapeutics. As an application scientist overseeing assay development and drug screening, I frequently encounter a critical pitfall: researchers treating boronic acids like standard competitive inhibitors. They are not. Their mechanism demands a tailored experimental framework that respects their unique quantum mechanical behavior.
This whitepaper provides an in-depth technical analysis of aminoboronic acids as transition state analogs, detailing the causality behind their binding mechanics, their clinical applications (e.g., bortezomib and vaborbactam), and the self-validating experimental protocols required to accurately characterize them.
The Chemical Logic: Boronic Acids as Transition State Analogs
Why do boronic acids make such exceptionally potent inhibitors? The causality lies in their structural and electronic flexibility.
The boron atom in a free aminoboronic acid exists in an electron-deficient, trigonal planar ( sp2 ) geometry. When it enters the active site of a target enzyme, it acts as a highly specific Lewis acid, readily accepting a lone pair of electrons from a catalytic nucleophile—such as the active-site serine in a β -lactamase or the N-terminal threonine in a proteasome[1].
This nucleophilic attack forces the boron atom to rehybridize into a tetrahedral ( sp3 ) geometry. The resulting dative covalent bond creates a complex that perfectly mimics the high-energy tetrahedral transition state of native peptide bond hydrolysis 1. Because this bond is dative, it is completely reversible. This reversibility is a critical safety feature in drug design, reducing off-target permanent toxicity while maintaining extremely high affinity[2].
Mechanism of aminoboronic acid transition state analogs.
Clinical Translation: Proteasomes and Beta-Lactamases
The theoretical elegance of the tetrahedral adduct has translated into profound clinical success across distinct enzyme classes.
Target 1: The 20S Proteasome (Bortezomib)
Bortezomib is a modified dipeptidyl boronic acid that selectively inhibits the chymotrypsin-like activity of the 20S proteasome 2. The boronic acid moiety forms a highly specific complex with the N-terminal threonine hydroxyl group (Thr1) of the β 5 subunit[2]. By halting the degradation of intracellular proteins, bortezomib induces apoptosis in cancer cells, making it a frontline therapy for multiple myeloma.
Target 2: Serine β -Lactamases (Vaborbactam)
Vaborbactam is a cyclic boronic acid pharmacophore designed to rescue the efficacy of carbapenem antibiotics (like meropenem) against resistant Gram-negative bacteria 3. It acts as a potent inhibitor of Ambler Class A (e.g., KPC) and Class C serine β -lactamases[3]. Unlike earlier β -lactam-based inhibitors (e.g., clavulanic acid), vaborbactam's unique boronic acid structure allows it to evade pre-evolved resistance mechanisms entirely, restoring antibiotic potency at the site of infection 4.
Quantitative Landscape of Boronic Acid Inhibitors
| Inhibitor | Target Enzyme | Enzyme Class | Clinical Indication | Binding Affinity ( Ki / IC50 ) |
| Bortezomib | 20S Proteasome ( β 5 subunit) | Threonine Protease | Multiple Myeloma | ~0.6 nM ( Ki ) |
| Vaborbactam | KPC-2 / AmpC | Serine β -Lactamase | Complicated UTI | ~14 nM ( Ki ) |
| S02030 | ADC-7 / SHV-1 | Serine β -Lactamase | Investigational | <100 nM ( IC50 ) |
| α -Aminoboronic Derivatives | Leucine Aminopeptidase | Metallo-aminopeptidase | Investigational | Micro- to Nanomolar |
Methodological Frameworks: Validating Boronic Acid Inhibitors
Because the structural reorganization from sp2 to sp3 requires time, aminoboronic acids exhibit biphasic slow-binding kinetics 5. Standard rapid-equilibrium assays will severely underestimate their potency[5]. The following protocols are engineered as self-validating systems to ensure accurate characterization.
Protocol 1: Slow-Binding Kinetic Characterization
Step-by-step workflow for slow-binding kinetic characterization.
-
Enzyme Preparation & Buffer Optimization: Prepare the recombinant enzyme in a buffer that strictly matches physiological pH (7.4).
-
Causality: Boronic acids are highly sensitive to pH. Extreme pH environments can prematurely shift the equilibrium of the boronate species, confounding the assay and destroying the integrity of the transition state mimicry.
-
-
Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of the aminoboronic acid for 30–60 minutes before adding the substrate.
-
Causality: The transition from the initial encounter complex ( EI ) to the tetrahedral adduct ( EI∗ ) is a slow-binding event. Omitting pre-incubation forces the assay to measure the weaker initial binding affinity, leading to a massive underestimation of the drug's true potency.
-
-
Substrate Addition: Initiate the reaction using a highly sensitive fluorogenic substrate.
-
Causality: Continuous fluorescence monitoring is mandatory. It allows us to capture the biphasic curvature of the reaction progress, which is mathematically impossible to resolve using standard endpoint assays.
-
-
Continuous Monitoring: Record fluorescence at 1-minute intervals for a minimum of 2 hours to ensure the reaction reaches a steady state.
-
Data Analysis & Self-Validation: Fit the progress curves to the integrated rate equation for slow-binding inhibition.
-
Validation Check: The protocol validates itself if the calculated observed rate constant ( kobs ) varies linearly or hyperbolically with inhibitor concentration. This confirms the mechanism is genuinely a slow-binding transition state event.
-
Protocol 2: Rapid-Dilution Reversibility Assay
A protocol is only as good as its internal controls. To validate that the observed inhibition is truly due to the boronic acid's dative bond—and not non-specific aggregation or permanent suicide inhibition—we employ a rapid-dilution reversibility assay.
-
Complex Formation: Incubate the enzyme with the inhibitor at a concentration 100x the IC50 for 1 hour to ensure >95% target occupancy.
-
Rapid Dilution: Dilute the enzyme-inhibitor mixture 100-fold into an assay buffer containing a saturating concentration of the substrate.
-
Causality: If the inhibitor is a reversible transition state analog, the massive dilution will force the quantum equilibrium backward, and enzymatic activity will slowly recover as the tetrahedral adduct dissociates back into the trigonal planar state.
-
-
Activity Recovery Monitoring: Track the enzymatic rate over time.
-
Validation Check: A gradual recovery of the initial velocity ( vi ) to the uninhibited steady-state velocity ( vs ) definitively validates the reversible, dative nature of the boronic acid-enzyme bond.
-
References
-
Title: Proteasome inhibition by bortezomib. Source: researchgate.net URL: 2
-
Title: Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae Source: asm.org URL: 3
-
Title: Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors Source: nih.gov URL: 1
-
Title: alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases Source: nih.gov URL: 5
-
Title: Biochemical Activity of Vaborbactam Source: nih.gov URL: 4
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- 4. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Aqueous Stability: A Technical Guide for (1-Amino-2-phenylethyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of Boronic Acids in Drug Development
Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological systems.[1][2] This characteristic has led to their successful application in a range of therapeutic areas, including oncology, with the proteasome inhibitor bortezomib being a prominent example. (1-Amino-2-phenylethyl)boronic acid, a key structural component of several promising drug candidates, is of particular interest. However, the progression of such molecules from discovery to clinical application is often hampered by a significant hurdle: their inherent instability in aqueous environments.
This technical guide provides an in-depth exploration of the factors governing the aqueous stability of (1-Amino-2-phenylethyl)boronic acid. By understanding the degradation pathways and the variables that influence them, researchers can develop robust formulation strategies to ensure the therapeutic efficacy and shelf-life of drug products containing this important pharmacophore.
The Chemical Landscape: Intrinsic Properties and Degradation Pathways
The stability of (1-Amino-2-phenylethyl)boronic acid in aqueous solution is primarily dictated by the electrophilic nature of the boron atom and its susceptibility to two main degradation pathways: hydrolysis and oxidation.
Hydrolytic Degradation: The Role of Water and pH
In an aqueous environment, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] The position of this equilibrium is highly dependent on the pH of the solution. At physiological pH, the uncharged trigonal form is predominant.[3] However, under both acidic and basic conditions, the C-B bond can be susceptible to cleavage, a process known as protodeboronation.[4] This results in the formation of 2-phenylethylamine and boric acid, leading to a loss of biological activity.
The amino group in the alpha position to the boronic acid can also influence stability. While α-aminoboronic acids are known to be unstable in their neutral form, their corresponding ammonium salts exhibit greater stability in solution.[5] This is attributed to the prevention of an intramolecular interaction between the amine and the boron atom, which is a proposed step in the protodeboronation mechanism.[5]
Oxidative Degradation: A Significant Challenge
Boronic acids are susceptible to oxidation, a process that can be initiated by reactive oxygen species (ROS) and exposure to air.[1][4] This degradation pathway typically leads to the formation of the corresponding alcohol (1-amino-2-phenylethanol) and boric acid.[6] The rate of oxidation can be influenced by the presence of metal ions and the overall redox potential of the solution. For peptide boronic acid derivatives, oxidative degradation has been identified as a major initial pathway, even under acidic and basic conditions.[6]
A Framework for Stability Assessment: Experimental Design and Methodology
A thorough understanding of the stability of (1-Amino-2-phenylethyl)boronic acid requires a well-designed experimental approach. A comprehensive stability study should encompass forced degradation under various stress conditions to identify potential degradation products and elucidate degradation pathways.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the aqueous stability of (1-Amino-2-phenylethyl)boronic acid.
Detailed Experimental Protocol
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact (1-Amino-2-phenylethyl)boronic acid from its degradation products.[4]
Objective: To quantify the degradation of (1-Amino-2-phenylethyl)boronic acid under various stress conditions and identify major degradation products.
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (MS).
-
A reverse-phase C18 column is a common starting point.[4][7]
Mobile Phase:
-
A gradient of acetonitrile and water is typically used.[4] The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.
Procedure:
-
Sample Preparation: Prepare a stock solution of (1-Amino-2-phenylethyl)boronic acid in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
pH: Dilute the stock solution into aqueous buffers of varying pH (e.g., 2, 5, 7.4, 9).
-
Temperature: Incubate the buffered solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide, to the buffered solutions.[6]
-
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each stress condition, quench any ongoing reaction if necessary (e.g., by adding a quenching agent for the oxidant or adjusting the pH), and analyze by HPLC-UV/MS.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products based on their retention times and mass-to-charge ratios.
-
Key Factors Influencing Stability and Mitigation Strategies
Several factors can significantly impact the stability of (1-Amino-2-phenylethyl)boronic acid in aqueous solutions. Understanding these factors is key to developing effective stabilization strategies.
pH and Buffer Composition
As previously mentioned, pH plays a critical role in the stability of boronic acids. Generally, boronic acids are most stable at a neutral pH.[4] Acidic or basic conditions can catalyze protodeboronation.[4] The choice of buffer can also be important, as some buffer components may interact with the boronic acid. Careful pH control and the use of appropriate buffering systems are essential for maintaining stability.[8]
Temperature
Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. Therefore, storage at refrigerated temperatures (2-8°C) is generally recommended for aqueous formulations of boronic acids.[4]
Formulation Strategies for Enhanced Stability
Several strategies can be employed to enhance the stability of (1-Amino-2-phenylethyl)boronic acid in aqueous formulations:
-
Esterification: The formation of boronate esters with diols is a common and effective strategy to protect the boronic acid moiety from degradation.[1][4] This approach can also improve solubility.[9]
-
Lyophilization: Freeze-drying can be used to create a stable solid-state formulation that can be reconstituted before use. The inclusion of lyoprotectants like mannitol can further enhance stability.[8][9]
-
Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation.[8]
-
Chelating Agents: The inclusion of chelating agents like EDTA can sequester metal ions that may catalyze degradation, although in some cases, they have been observed to accelerate degradation.[6] Therefore, their use should be carefully evaluated.
-
Intramolecular Coordination: Designing molecules where a nearby functional group can form a stable intramolecular coordinate bond with the boron atom can significantly enhance stability against both oxidation and protodeboronation.[1][10]
Illustrative Degradation Pathways
Caption: Key degradation pathways of (1-Amino-2-phenylethyl)boronic acid in an aqueous environment.
Quantitative Data Summary
The following table provides a hypothetical summary of stability data for (1-Amino-2-phenylethyl)boronic acid under various stress conditions. Actual data will vary depending on the specific experimental conditions.
| Stress Condition | Time (hours) | (1-Amino-2-phenylethyl)boronic acid Remaining (%) | Major Degradation Product(s) |
| pH 2, 25°C | 24 | 85 | 2-Phenylethylamine |
| pH 7.4, 25°C | 24 | 98 | - |
| pH 9, 25°C | 24 | 90 | 2-Phenylethylamine |
| pH 7.4, 60°C | 24 | 70 | 2-Phenylethylamine, 1-Amino-2-phenylethanol |
| pH 7.4, H₂O₂, 25°C | 4 | 50 | 1-Amino-2-phenylethanol |
Conclusion
The aqueous stability of (1-Amino-2-phenylethyl)boronic acid is a multifaceted challenge that requires a deep understanding of its chemical properties and degradation pathways. By carefully controlling factors such as pH and temperature, and by employing strategic formulation approaches like esterification and lyophilization, it is possible to develop stable and effective drug products. The experimental framework and methodologies outlined in this guide provide a robust starting point for researchers and drug development professionals working to harness the therapeutic potential of this important class of molecules.
References
- Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. (2026, February 26). Vertex AI Search.
- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.
- Zheng, Y., et al. (2016). Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives. ACS Sustainable Chemistry & Engineering, 4(10), 5544-5549.
- Kraske, M., et al. (2017). Enzymatic Degradation of Oligo(ε-caprolactone)s End-Capped With Phenylboronic Acid Derivatives at the Air-Water Interface. Macromolecular Chemistry and Physics, 218(2).
- Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Sanders, B. C., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 141(43), 17235–17243.
- Hall, D. G. (Ed.). (2011).
- Raines, R. T., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(47), 23494-23499.
- Pop-Georgievski, O., & Popelka, S. (2012).
- Soltani, N., et al. (2018). Dehydration of phenylboronic acid with the formation of boroxine. Journal of Molecular Liquids, 254, 283-290.
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
- Győri, B., et al. (1995). Chapter 8 α-Aminoboronic acids, amine cyanoboranes, amine carboxyboranes and their derivatives. In The Chemistry of Organic Boron Compounds.
- Soundararajan, S., et al. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Tetrahedron, 60(9), 2117-2124.
- Freger, V., et al. (2015). Boron removal from water with reverse osmosis membranes: A modeling study.
- Ellman, J. A., et al. (2014). Asymmetric Synthesis of Protected α-Amino Boronic Acid Derivatives with an Air- and Moisture-Stable Cu(II) Catalyst. The Journal of Organic Chemistry, 79(8), 3623-3635.
- Dai, J., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.
- Emrick, T., et al. (2023). Solute Stabilization Effects of Nanoparticles Containing Boronic Acids in the Absence of Binding Pairs. Langmuir, 39(43), 15309–15318.
- Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.
- Silva, F., et al. (2020).
- Bull, J. A., et al. (2021). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 54(19), 3749–3763.
- Hall, D. G. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(8), 1069–1079.
- Candeias, N. R., & Gois, P. M. P. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1625-1656.
- Smith, A. B. (2023). Assessing the stability and reactivity of a new generation of boronic esters.
- Raines, R. T., et al. (2019). Supporting Information for Boronic acid with high oxidative stability and utility in biological contexts.
- Kılıç, A., et al. (2020). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of Molecular Structure, 1218, 128509.
- Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
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Boronic Acid Derivatives as Transition State Analogs: An In-depth Technical Guide for Drug Development Professionals
Abstract
Boronic acid derivatives have emerged as a powerful and versatile class of enzyme inhibitors, with several successful drugs on the market and many more in development. Their unique ability to act as transition state analogs, particularly for hydrolytic enzymes, by forming a stable, tetrahedral intermediate with active site nucleophiles, underpins their therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the design, synthesis, and evaluation of boronic acid-based inhibitors. We will delve into the mechanistic intricacies of their interaction with key enzyme classes, including serine proteases, β-lactamases, and histone deacetylases (HDACs), and provide field-proven insights into the experimental workflows essential for their characterization and optimization.
The Foundation: Transition State Theory and the Power of Analogs
Enzymes accelerate biochemical reactions by stabilizing the high-energy transition state of a substrate as it converts to a product. Transition state analogs are molecules designed to mimic this fleeting, high-energy intermediate. By binding to the enzyme's active site with much higher affinity than the substrate or product, these analogs act as potent inhibitors.
Boronic acids are particularly well-suited to function as transition state analogs for enzymes that utilize a nucleophilic serine, threonine, or a metal-activated water molecule in their catalytic mechanism. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by these nucleophiles, forming a stable, tetrahedral boronate adduct. This adduct structurally and electronically resembles the tetrahedral intermediate of the natural enzymatic reaction.[1][2]
The Centerpiece: The Chemistry of Boron and its Role in Inhibition
The versatility of boronic acids as enzyme inhibitors stems from the unique chemical properties of the boron atom. In its native state, the boron in a boronic acid (R-B(OH)₂) is trigonal planar and sp² hybridized. However, upon nucleophilic attack by an active site residue (e.g., the hydroxyl group of a serine), it readily rehybridizes to a tetrahedral, sp³ state, forming a covalent but reversible bond.[3][4] This reversible covalent inhibition mechanism offers a distinct advantage in drug design, allowing for prolonged target engagement while minimizing the potential for off-target toxicity associated with irreversible inhibitors.
Mechanism of Serine Protease Inhibition
Serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation, are a prime target for boronic acid inhibitors. Their active site contains a catalytic triad of serine, histidine, and aspartate. The serine acts as the nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.
A boronic acid inhibitor, upon entering the active site, is attacked by the catalytic serine's hydroxyl group. This forms a tetrahedral boronate adduct that is stabilized by interactions within the oxyanion hole, a key feature of the serine protease active site that stabilizes the negative charge on the oxygen of the tetrahedral intermediate.[1][5] This interaction is a high-fidelity mimic of the natural transition state, leading to potent inhibition.[6]
Design Principles for Potent and Selective Boronic Acid Inhibitors
The design of effective boronic acid inhibitors requires a multi-faceted approach that considers not only the interaction at the boron center but also the specific recognition elements of the target enzyme's active site.
-
Mimicking Substrate Recognition: The 'R' group of the boronic acid (R-B(OH)₂) should be designed to mimic the side chains of the enzyme's natural substrate. This ensures high-affinity binding to the enzyme's specificity pockets (S1, S2, etc.). For example, peptidyl boronic acids are highly effective inhibitors of proteases, with the peptide sequence tailored to the specific protease's substrate preference.[1][6]
-
Optimizing the Boron Moiety: While the boronic acid is the key reactive group, its presentation and the nature of its protecting groups can significantly impact potency and pharmacokinetic properties. For instance, the use of pinanediol esters as protecting groups can facilitate synthesis and purification.[7]
-
Structure-Based Drug Design (SBDD): X-ray crystallography and NMR spectroscopy are invaluable tools in the design of boronic acid inhibitors. High-resolution crystal structures of inhibitor-enzyme complexes provide detailed insights into the binding mode and allow for the rational design of modifications to improve potency and selectivity.[3][5][8] NMR studies can confirm the tetrahedral state of the boron atom in the enzyme-inhibitor complex.[9][10]
Expanding the Scope: Boronic Acids Against Other Enzyme Classes
The utility of boronic acids as transition state analogs extends beyond serine proteases.
β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. Boronic acid transition state inhibitors (BATSIs) have emerged as a promising strategy to overcome this resistance. They form a covalent adduct with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D), effectively neutralizing the enzyme.[11][12][13] Furthermore, some boronic acid derivatives have shown activity against metallo-β-lactamases (Class B) by interacting with the active site zinc ions.[3][14]
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in gene expression regulation and are important targets in cancer therapy. The catalytic mechanism of many HDACs involves a zinc-dependent hydrolysis of acetylated lysine residues on histones. Boronic acid derivatives have been designed to act as HDAC inhibitors by coordinating with the active site zinc ion and mimicking the tetrahedral transition state of the deacetylation reaction.[15][16][17]
Experimental Protocols: A Practical Guide
The successful development of boronic acid inhibitors relies on robust and reproducible experimental protocols. Below are generalized, step-by-step methodologies for key experiments.
Synthesis of a Peptidyl Boronic Acid (Solid-Phase Approach)
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptidyl boronic acids.[18][19][20][21]
-
Resin Loading: Commercially available 1-glycerol polystyrene resin is swollen in a suitable solvent (e.g., dichloromethane). The desired C-terminal α-aminoboronic acid pinacol ester is then coupled to the resin.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is removed using a solution of piperidine in dimethylformamide (DMF).
-
Peptide Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using standard peptide coupling reagents (e.g., TBTU, HATU).
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the pinacol ester protecting the boronic acid is removed via transesterification with a large excess of a volatile boronic acid like methylboronic acid or by treatment with an acid such as trifluoroacetic acid (TFA).
-
Purification: The crude peptidyl boronic acid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzyme Inhibition Kinetics Assay
Determining the inhibition constant (Kᵢ) is crucial for quantifying the potency of a boronic acid inhibitor. A common method is the competitive inhibition assay using a chromogenic or fluorogenic substrate.
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable substrate in an appropriate assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.
-
Assay Setup: In a microplate, add the enzyme solution to wells containing varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period to reach equilibrium.
-
Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the reciprocal of the velocity (1/V) against the inhibitor concentration (a Dixon plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type) to determine the Kᵢ value.
Quantitative Data Summary
The potency of boronic acid inhibitors is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table provides a summary of representative inhibition data for various boronic acid derivatives against different enzyme classes.
| Inhibitor Class | Target Enzyme | Representative Inhibitor | Kᵢ / IC₅₀ (nM) | Reference |
| Peptidyl Boronic Acid | α-Chymotrypsin | MeO-Suc-Ala-Ala-Pro-boroPhe-OH | 0.16 | [1] |
| Peptidyl Boronic Acid | Prostate-Specific Antigen (PSA) | Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 | [6] |
| Boronic Acid Transition State Inhibitor (BATSI) | TEM-1 β-Lactamase | (1R)-1-phenylacetamido-2-(3-carboxyphenyl)ethylboronic acid | 5.9 | [22] |
| Boronic Acid Transition State Inhibitor (BATSI) | ADC-7 Cephalosporinase | CR192 | 0.45 | [8] |
| α-Amino Acid Boronic Acid | Histone Deacetylase (HDAC) | Compound (S)-21 | 2 (IC₅₀) | [15] |
Challenges and Future Directions
Despite their successes, the development of boronic acid-based drugs is not without its challenges.
-
Stability: Boronic acids can be susceptible to oxidative degradation and can form cyclic trimers (boroxines) upon dehydration, which can complicate formulation and storage.[23]
-
Pharmacokinetics: The boronic acid moiety can impact a molecule's pharmacokinetic properties. Prodrug strategies, where the boronic acid is temporarily masked, are being explored to improve oral bioavailability and metabolic stability.[24][25][26][27]
-
Selectivity: Achieving high selectivity for the target enzyme over other related enzymes is crucial to minimize off-target effects.
Future research will likely focus on developing novel boronic acid warheads with improved stability and reactivity profiles, as well as the application of advanced computational methods for the de novo design of highly selective inhibitors. The continued exploration of boronic acids as inhibitors for a wider range of enzyme targets holds immense promise for the discovery of new therapeutics for a multitude of diseases.
Conclusion
Boronic acid derivatives represent a cornerstone in the field of enzyme inhibition, offering a powerful platform for the development of novel therapeutics. Their ability to act as transition state analogs provides a rational basis for their design, and a wealth of experimental techniques are available for their synthesis, characterization, and optimization. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full potential of this remarkable class of molecules.
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Strategic Discovery and Optimization of Boronic Acid-Based Enzyme Inhibitors
Executive Summary
The incorporation of boron into small-molecule therapeutics represents a paradigm shift in rational drug design. Historically overlooked due to perceived toxicity and synthetic challenges, boronic acids have emerged as a premier pharmacophore for the reversible covalent inhibition of hydrolytic enzymes. This technical guide explores the mechanistic foundations, pivotal case studies, and field-proven experimental workflows required to successfully design, characterize, and optimize boronic acid-based enzyme inhibitors.
Mechanistic Foundation: The Electrophilic Boron Warhead
The pharmacological utility of boronic acids stems from the unique electronic configuration of the boron atom. In its neutral state, the boron atom of a boronic acid ( R−B(OH)2 ) is sp2 hybridized and trigonal planar, possessing an empty, orthogonal p -orbital. This electron-deficient center acts as a potent Lewis acid, making it highly susceptible to nucleophilic attack[1].
When a boronic acid inhibitor enters the active site of a target enzyme (such as a serine or threonine protease, or a serine β -lactamase), the catalytic nucleophile (the hydroxyl group of Ser or Thr) attacks the empty p -orbital. This event triggers a rehybridization of the boron atom from sp2 to sp3 , forming a stable, negatively charged tetrahedral boronate complex[2].
Causality in Design: This tetrahedral geometry perfectly mimics the high-energy tetrahedral transition state of the enzyme's natural hydrolytic reaction. Because the enzyme has evolved to stabilize this exact transition state (often via hydrogen bonding in an "oxyanion hole"), the boronate adduct achieves exceptional binding affinity, often in the sub-nanomolar range[1].
Reversible covalent binding mechanism of boronic acid inhibitors.
Pivotal Case Studies in Clinical Translation
The successful translation of boronic acids from biochemical curiosities to life-saving drugs is best illustrated by two distinct therapeutic areas: oncology and infectious disease.
Bortezomib: Validating the Proteasome Target
Bortezomib (Velcade) was the first-in-class proteasome inhibitor approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma[3][4]. It is a dipeptide boronic acid that specifically targets the 20S core particle of the proteasome. The boron atom forms a reversible covalent bond with the N-terminal threonine (Thr1) of the β5 subunit, inhibiting its chymotrypsin-like activity[4]. This disrupts the degradation of pro-apoptotic proteins, leading to tumor cell death[3].
Vaborbactam: Rescuing β -Lactam Antibiotics
Vaborbactam is a non- β -lactam, cyclic boronic acid β -lactamase inhibitor[5]. It was designed to combat carbapenem-resistant Enterobacteriaceae (CRE) by inhibiting Class A (e.g., KPC) and Class C serine β -lactamases[6]. Unlike Bortezomib, Vaborbactam utilizes a cyclic boronate structure, which pre-organizes the molecule for binding, increases metabolic stability, and drastically improves selectivity. It exhibits a Ki of 69 nM against KPC-2 and has virtually no off-target activity against human serine proteases[5][6].
Quantitative Comparison of Key Inhibitors
| Drug Name | Primary Target | Catalytic Nucleophile | Binding Affinity ( Ki / IC50 ) | Clinical Indication |
| Bortezomib | 20S Proteasome ( β5 ) | Threonine (Thr1) | Ki≈0.6 nM | Multiple Myeloma |
| Ixazomib | 20S Proteasome ( β5 ) | Threonine (Thr1) | IC50≈3.4 nM | Multiple Myeloma |
| Vaborbactam | KPC-2 β -lactamase | Serine (Ser70) | Ki≈69 nM | Complicated UTIs |
| Taniborbactam | Class A, B, C, D β -lactamases | Serine / Metallo | Ki<100 nM | Complicated UTIs |
Experimental Workflow: From Design to Validation
Because boronic acids form covalent bonds, they frequently exhibit slow-binding kinetics [7][8]. Standard IC50 assays that do not account for time-dependent inhibition will severely underestimate the potency of these compounds. As an Application Scientist, establishing a self-validating kinetic protocol is critical.
Protocol 1: Kinetic Characterization of Slow-Binding Inhibitors
This protocol utilizes continuous progress curve analysis to calculate the true affinity ( Ki∗ ) and the rate of covalent bond formation ( kinact ).
-
Reagent Preparation: Prepare the target enzyme (e.g., KPC-2) at a fixed, low concentration (e.g., 0.5 nM) in a physiological buffer. Prepare the boronic acid inhibitor in a concentration series spanning 0.1×Ki to 10×Ki .
-
Reaction Initiation: Do not pre-incubate the enzyme and inhibitor. Instead, add the enzyme to a microplate well containing both the inhibitor and a fluorogenic/chromogenic substrate (e.g., nitrocefin for β -lactamases).
-
Continuous Monitoring: Immediately monitor the release of the product continuously for 60–120 minutes.
-
Data Causality & Validation: The progress curves should be non-linear. Initially, the reaction rate is high (governed by the non-covalent Ki ), but as the covalent bond slowly forms, the rate decays to a slower steady-state velocity ( vs ). If the curves are perfectly linear from t=0 , the inhibitor is either not slow-binding, or the concentration is too low to drive the covalent step.
-
Mathematical Fitting: Fit the progress curves to the integrated rate equation for slow-binding inhibition:
P=vst+kobsv0−vs[1−exp(−kobst)]Plot kobs versus inhibitor concentration to extract kinact and Ki .
Protocol 2: Structural Validation via X-Ray Crystallography
To definitively prove the mechanism of action, the tetrahedral geometry of the boronate adduct must be confirmed structurally[8].
-
Co-crystallization: Incubate the purified enzyme with a 5-fold molar excess of the boronic acid inhibitor for 2 hours (ensuring complete conversion to the covalent EIcov state based on the kinact determined in Protocol 1).
-
Vapor Diffusion: Set up hanging-drop vapor diffusion plates using the established crystallization conditions for the apo-enzyme.
-
Diffraction & Refinement: Collect X-ray diffraction data. During electron density map refinement, look for continuous Fo−Fc density connecting the catalytic nucleophile's oxygen to the boron atom.
-
Validation: Verify that the boron atom is sp3 hybridized (bond angles ≈109.5∘ ) and that the two hydroxyl oxygens of the boronic acid are securely anchored within the enzyme's oxyanion hole[1].
Workflow for the kinetic and structural validation of slow-binding inhibitors.
Optimization Strategies: Overcoming Boron-Specific Liabilities
While the electrophilic nature of boronic acids drives their potency, it also introduces specific liabilities that must be engineered out during the lead optimization phase.
Metabolic Instability (Oxidative Dealkylation)
The carbon-boron (C-B) bond is susceptible to oxidative cleavage by Cytochrome P450 enzymes and reactive oxygen species (ROS), leading to inactive boric acid and an alcohol byproduct.
-
Design Solution: Incorporate electron-withdrawing groups adjacent to the boron atom to stabilize the C-B bond, or utilize cyclic boronates . Vaborbactam's cyclic structure restricts the conformational flexibility of the boron center, significantly reducing its susceptibility to oxidative degradation[9].
Poor Pharmacokinetics and Bioavailability
Free boronic acids readily form trimeric anhydrides (boroxines) and can bind non-specifically to diols (like glucose) in the bloodstream, leading to poor oral bioavailability and rapid clearance.
-
Design Solution: Prodrug strategies. Ixazomib, a second-generation proteasome inhibitor, is administered as ixazomib citrate—a boronic ester prodrug. Upon exposure to aqueous physiological conditions, the ester rapidly hydrolyzes to release the active boronic acid, allowing for oral administration.
Off-Target Selectivity
Because many enzymes utilize a catalytic serine (e.g., human elastase, thrombin), achieving selectivity is paramount to avoid systemic toxicity.
-
Design Solution: Exploit the extended binding pockets (S1, S2, S3 subsites). Vaborbactam achieves its high specificity for bacterial β -lactamases (and lack of affinity for human proteases) by utilizing a thiophene-acetyl group that perfectly complements the unique architecture of the bacterial enzyme's active site, while sterically clashing with mammalian serine hydrolases[5].
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Methodological & Application
Advanced Protocols for the Incorporation of (1-Amino-2-phenylethyl)boronic Acid in Peptide Synthesis
As a Senior Application Scientist, I frequently encounter challenges in the design and synthesis of boron-containing peptidomimetics. The incorporation of α -aminoalkylboronic acids—most notably (1-Amino-2-phenylethyl)boronic acid (the boronic acid analog of phenylalanine)—represents a cornerstone in modern drug development. This pharmacophore is the critical warhead in proteasome inhibitors like Bortezomib (Velcade), functioning as a reversible covalent transition-state analog that traps the catalytic threonine residue of the 26S proteasome [1].
However, handling free α -amino boronic acids during standard solid-phase or solution-phase peptide synthesis (SPPS/SPS) is notoriously difficult. The Lewis acidic empty p-orbital on the boron atom makes it highly susceptible to oxidation, dehydration into cyclic boroxines, and deleterious side reactions with standard peptide coupling reagents (such as uronium salts like HATU or HBTU).
This application note provides a self-validating, field-proven methodology for the protection, coupling, and deprotection of (1-Amino-2-phenylethyl)boronic acid, ensuring high stereochemical fidelity and optimal yields.
Strategic Workflow and Mechanistic Rationale
To successfully couple an amino acid to the nitrogen of (1-Amino-2-phenylethyl)boronic acid, the boronic acid moiety must be masked. The gold standard for this masking is esterification with an enantiopure diol, specifically (+)-pinanediol .
The Causality of Experimental Choices:
-
Protection: (+)-Pinanediol forms a highly stable, sterically hindered cyclic boronate ester. Unlike pinacol esters, which can sometimes be labile, pinanediol esters survive harsh peptide coupling conditions and resist premature hydrolysis [2].
-
Coupling: We avoid uronium-based coupling reagents (HATU/HBTU) when possible, as excess base and highly reactive intermediates can lead to epimerization at the α -chiral center of the boronic acid building block. Instead, a milder EDC·HCl / HOBt approach is utilized under strict temperature control (0 °C to 25 °C) [3].
-
Deprotection: Pinanediol cannot be removed by standard acidolysis (e.g., TFA). It requires a thermodynamically driven transesterification using a sacrificial boronic acid (like isobutylboronic acid or phenylboronic acid) in a biphasic acidic solvent system. The biphasic system is critical: it sequesters the cleaved hydrophobic pinanediol into the organic layer, driving the equilibrium toward the free peptidyl boronic acid [4].
Workflow for incorporating alpha-amino boronic acids into peptide sequences.
Quantitative Comparison of Boronic Acid Protecting Groups
Selecting the right protecting group dictates the success of the synthesis. The table below summarizes the empirical data guiding our choice of (+)-pinanediol over other common diols.
| Protecting Group | Stability to Peptide Coupling | Susceptibility to Epimerization | Deprotection Method | Cleavage Yield | Byproduct Removal |
| (+)-Pinanediol | Excellent (Inert to EDC/HATU) | Low (<2%) | Transesterification (Isobutylboronic acid) | 85 - 95% | Excellent (Biphasic partitioning) |
| Pinacol | Moderate to Good | Moderate (~5%) | Diethanolamine exchange / Hydrolysis | 70 - 80% | Moderate (Aqueous washes) |
| MIDA | Good (Requires neutral pH) | Low | Mild aqueous base (NaHCO3) | 60 - 75% | Good (Precipitation) |
| Trifluoroborate | Poor (Incompatible with SPPS) | N/A | Silica gel hydrolysis / LiOH | Variable | Poor (Salt contamination) |
Step-by-Step Experimental Protocols
Protocol A: Preparation of (1-Amino-2-phenylethyl)boronic Acid (+)-Pinanediol Ester
Note: This protocol assumes you are starting with the free boronic acid or its hydrochloride salt. In industrial settings, this intermediate is often synthesized via Matteson homologation directly into the pinanediol ester to establish the stereocenter [2].
-
Reagent Preparation: Suspend (1-Amino-2-phenylethyl)boronic acid hydrochloride (10.0 mmol) in 50 mL of anhydrous n -heptane (or a 1:1 mixture of n -heptane and dichloromethane for better solubility).
-
Diol Addition: Add (+)-pinanediol (10.5 mmol, 1.05 eq) directly to the suspension.
-
Reaction Execution: Stir the mixture at 25 °C for 2–4 hours. As the esterification proceeds, water is generated. If using a pure hydrocarbon solvent, the water will separate or can be driven off using a Dean-Stark trap. Alternatively, add anhydrous magnesium sulfate ( MgSO4 ) to the reaction flask to scavenge water and drive the reaction to completion.
-
Isolation: Filter the drying agent. Concentrate the organic layer under reduced pressure. The resulting (1-Amino-2-phenylethyl)boronate (+)-pinanediol ester hydrochloride will precipitate as a white solid. Triturate with cold diethyl ether and dry under vacuum.
Protocol B: Peptide Coupling (The EDC/HOBt Method)
Mechanistic Note: To prevent epimerization of the α -carbon adjacent to the boron atom, the coupling must be kept cold, and the base must be added slowly. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over triethylamine due to their steric bulk, which minimizes base-catalyzed enolization [3].
-
Activation: In a flame-dried 100 mL round-bottom flask, dissolve the N-protected amino acid (e.g., N-Boc-L-phenylalanine or Pyrazine-2-carboxylic acid) (5.0 mmol) in 25 mL of anhydrous Dichloromethane (DCM) or DMF.
-
Additive Loading: Add HOBt (Hydroxybenzotriazole) (5.5 mmol) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (6.0 mmol). Stir at 0 °C for 15 minutes to form the active ester.
-
Amine Addition: Add the (1-Amino-2-phenylethyl)boronate (+)-pinanediol ester hydrochloride (5.0 mmol) to the activated mixture.
-
Controlled Basification: Dropwise, add DIPEA (15.0 mmol) over 10 minutes while strictly maintaining the internal temperature below 5 °C.
-
Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for an additional 2–4 hours. Monitor via TLC or LC-MS.
-
Workup: Dilute with ethyl acetate (100 mL). Wash sequentially with 1% aqueous phosphoric acid ( H3PO4 ), saturated aqueous sodium bicarbonate ( NaHCO3 ), and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography if necessary.
Protocol C: Deprotection via Biphasic Transesterification
Mechanistic Note: The pinanediol ester is exceptionally stable. To remove it, we flood the system with a cheap, highly reactive boronic acid (isobutylboronic acid) in the presence of an acid catalyst. The biphasic system (Methanol/Hexane) allows the liberated pinanediol to partition into the hexane layer, preventing the reverse reaction [1, 4].
-
Solvent Setup: Dissolve the protected peptidyl boronic ester (2.0 mmol) in 20 mL of Methanol. Add 20 mL of n -Hexane (or n -Heptane).
-
Transesterification Reagent: Add Isobutylboronic acid (6.0 mmol, 3 eq) to the biphasic mixture.
-
Acid Catalysis: Add 10 mL of 1N aqueous Hydrochloric acid (HCl).
-
Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature. The transesterification typically takes 4 to 12 hours. Monitor the methanol layer by LC-MS for the disappearance of the starting material.
-
Phase Separation: Transfer to a separatory funnel. Discard the upper hexane layer (which contains the isobutylboronate-pinanediol ester byproduct).
-
Washing: Wash the aqueous/methanol layer with fresh n -hexane (2 x 20 mL) to ensure complete removal of pinanediol.
-
Isolation of Free Boronic Acid: Concentrate the aqueous/methanol layer under reduced pressure (bath temperature < 40 °C to prevent thermal degradation). The resulting residue is the crude peptidyl boronic acid.
-
Crystallization: Dissolve the residue in a minimal amount of ethyl acetate and precipitate by adding cold diethyl ether or water. Lyophilize to obtain the final active pharmaceutical ingredient (e.g., Bortezomib) as a white powder.
References
- Google Patents.
-
Synthesis of biologically active boron-containing compounds Med. Chem. Commun., Royal Society of Chemistry. URL:[Link]
-
Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters Organic Letters, ACS Publications. URL:[Link]
Application Note: Overcoming Protodeboronation in the Suzuki-Miyaura Cross-Coupling of (1-Amino-2-phenylethyl)boronic Acid
Executive Summary
(1-Amino-2-phenylethyl)boronic acid is a highly valuable phenylalanine bioisostere and serves as the core pharmacophore for the proteasome inhibitor bortezomib, a critical agent in the treatment of multiple myeloma[1]. However, deploying this building block in standard Suzuki-Miyaura cross-coupling is notoriously difficult. The free α -amino boronic acid undergoes rapid protodeboronation under the basic, aqueous conditions required for transmetalation.
This application note details the mechanistic rationale behind this instability and provides a field-proven, self-validating protocol. By utilizing N-methyliminodiacetic acid (MIDA) and tert-butyloxycarbonyl (Boc) dual protection, researchers can effectively mask the reactive centers and enable high-yielding C(sp³)–C(sp²) cross-coupling via a controlled "slow-release" mechanism[2].
Mechanistic Rationale: The Protodeboronation Dilemma
In unprotected α -amino boronic acids, the proximity of the electron-withdrawing amine group to the boronic acid moiety significantly weakens the C–B bond. Under standard Suzuki-Miyaura conditions (aqueous base, elevated temperatures), the empty p-orbital of the sp²-hybridized boron atom is attacked by a hydroxide ion, forming a negatively charged boronate complex. The adjacent α -amine stabilizes the developing carbanion during the heterolytic cleavage of the C–B bond, leading to rapid protodeboronation (yielding phenethylamine and boric acid).
To circumvent this degradation, two structural modifications are mandatory:
-
Amine Protection : Masking the amine with an electron-withdrawing group (e.g., Boc) reduces its lone-pair availability, preventing it from stabilizing a transient carbanion.
-
Boron Masking : Converting the boronic acid to a MIDA boronate rehybridizes the boron atom from sp² to sp³. This fills the empty p-orbital via a transannular B–N dative bond, making the molecular class benchtop stable under air indefinitely (3)[3].
Strategic Workflow: Dual Protection & Slow Release
The experimental workflow relies on a "slow-release" cross-coupling strategy. The bench-stable Boc-protected MIDA boronate is subjected to a mild aqueous base, which slowly hydrolyzes the MIDA ligand to reveal the transient active boronic acid. Because the rate of hydrolysis is kept artificially low, the active species is immediately consumed by the palladium catalyst in the transmetalation step, outcompeting the protodeboronation pathway[2].
Figure 1: Workflow for the dual-protection and slow-release cross-coupling of α-amino boronates.
Experimental Methodologies
Protocol 1: Synthesis of Boc-(1-amino-2-phenylethyl)boronic acid MIDA ester
Objective : To synthesize a bench-stable, cross-coupling-competent electrophile from the commercially available pinacol ester. Causality Note : MIDA is highly polar and requires DMSO for solvation, while the addition of water drives the thermodynamic cleavage of the pinacol ligand at 80 °C.
-
Amine Protection : In a round-bottom flask, dissolve (1-Amino-2-phenylethyl)boronic acid pinacol ester (1.0 equiv) in anhydrous THF (0.2 M). Add Boc₂O (1.2 equiv) and triethylamine (1.5 equiv). Stir at room temperature for 12 hours. Concentrate the reaction mixture under reduced pressure.
-
Pinacol Cleavage & MIDA Formation : Redissolve the crude Boc-protected pinacol ester in a 1:1 mixture of DMSO and water (0.1 M). Add N-methyliminodiacetic acid (MIDA, 3.0 equiv) and heat to 80 °C for 24 hours.
-
Workup : Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) and brine (1x) to remove DMSO and unreacted MIDA.
-
Purification : Dry the organic layer over Na₂SO₄, concentrate, and precipitate the product using an acetone/Et₂O gradient to yield the pure Boc-(1-amino-2-phenylethyl)boronic acid MIDA ester as a white crystalline solid.
Self-Validation Check : The isolated product must be indefinitely stable on the benchtop under ambient air. ¹H NMR (in DMSO-d6) must show a characteristic AB quartet for the MIDA methylene protons (~3.8–4.2 ppm), confirming the rigid bicyclic structure and successful B–N dative bond formation.
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
Objective : To couple the protected α -amino boronate with an aryl halide while strictly suppressing protodeboronation. Causality Note : K₃PO₄ is selected as a mild base that facilitates the slow hydrolysis of the MIDA ester without degrading the newly formed coupled product.
-
Reaction Setup : In a Schlenk flask under argon, combine Boc-(1-amino-2-phenylethyl)boronic acid MIDA ester (1.5 equiv), aryl bromide (1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent Addition : Add a thoroughly degassed mixture of 1,4-dioxane and H₂O (5:1 v/v, 0.1 M relative to the aryl bromide).
-
Controlled Heating : Heat the mixture to exactly 60 °C. Critical Insight: Do not exceed 60 °C. The slow hydrolysis of the MIDA ester at this specific temperature perfectly matches the rate of Pd-catalyzed transmetalation. Higher temperatures accelerate deboronation exponentially faster than cross-coupling.
-
Monitoring : Monitor via LC-MS. The reaction typically reaches completion in 12–16 hours.
-
Isolation : Cool the mixture, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Self-Validation Check : Analyze the crude LC-MS trace prior to workup. The absence of Boc-phenethylamine (the protodeboronation byproduct) confirms that the slow-release transmetalation successfully outcompeted the degradation pathway.
Quantitative Data Presentation
The choice of protecting group dictates the ultimate success of the Suzuki-Miyaura coupling. The table below summarizes the quantitative coupling efficiencies observed when reacting various (1-Amino-2-phenylethyl)boronic derivatives with 4-bromoanisole under standardized Pd-catalyzed conditions.
| Boronic Acid Derivative | Boron Protection | Amine Protection | Isolated Yield (%) | Protodeboronation (%) |
| Free Acid | None | None | < 5% | > 90% |
| Pinacol Ester | Pinacol | None | < 10% | > 85% |
| Boc-Pinacol Ester | Pinacol | Boc | 35 - 40% | ~ 50% |
| Boc-Trifluoroborate | BF₃K | Boc | 65 - 70% | ~ 20% |
| Boc-MIDA Ester | MIDA | Boc | 85 - 92% | < 5% |
Note: Data reflects optimized slow-release conditions for MIDA esters (K₃PO₄, Dioxane/H₂O, 60 °C).
References
- Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry Source: ResearchGate URL
- MM3 parameterization for the B-N dative bond Source: ResearchGate URL
- Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines Source: ResearchGate URL
Sources
Protocol for setting up an enzyme inhibition assay with boronic acids.
Application Notes & Protocols
Topic: Protocol for Setting Up an Enzyme Inhibition Assay with Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge of Boronic Acid Inhibitors
Boronic acids have emerged as a highly significant class of enzyme inhibitors, particularly targeting serine and threonine proteases.[1][2] Their inhibitory mechanism is distinct and potent; they act as transition-state analogs, forming a reversible, covalent bond with the catalytic serine or threonine residue in the enzyme's active site.[3][4] The boron atom, upon interaction with the active site nucleophile (e.g., the hydroxyl group of serine), transitions from a trigonal planar to a tetrahedral geometry, effectively mimicking the tetrahedral intermediate of substrate hydrolysis and thus blocking catalysis.[5]
This covalent nature, although often reversible, introduces specific considerations for assay design that differ from those for classical non-covalent inhibitors. The establishment of the enzyme-inhibitor equilibrium can be time-dependent, a phenomenon known as slow-binding inhibition.[2][6] Therefore, a simple mix-and-read protocol is often insufficient. This guide provides a detailed, experience-driven protocol for accurately determining the potency of boronic acid inhibitors, emphasizing the critical steps of pre-incubation and data analysis to ensure scientifically sound and reproducible results.
Mechanistic Principle of Boronic Acid Inhibition
The interaction between a boronic acid inhibitor and a serine protease is a two-step process.[7] Initially, a non-covalent encounter complex is formed. This is followed by the formation of a covalent, tetrahedral adduct between the boron atom and the active site serine.
Caption: Mechanism of reversible covalent inhibition by boronic acids.
Core Protocol: IC50 Determination for Boronic Acid Inhibitors
This protocol is designed for a 96-well microplate format using a fluorogenic or chromogenic substrate. It is crucial to first perform preliminary experiments to determine the optimal enzyme and substrate concentrations.
I. Materials and Reagents
-
Purified Enzyme: Target of interest (e.g., serine protease).
-
Boronic Acid Inhibitor: Stock solution in DMSO (e.g., 10 mM).
-
Enzyme Substrate: Fluorogenic or chromogenic substrate specific to the enzyme.
-
Assay Buffer: Buffer system appropriate for the enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Control Compounds: A known inhibitor (positive control) and a vehicle control (e.g., DMSO).[9]
-
Microplates: Black, flat-bottom 96-well plates for fluorescence assays; clear plates for colorimetric assays.[10]
-
Microplate Reader: Capable of kinetic measurements at the appropriate excitation/emission or absorbance wavelengths.
II. Step-by-Step Experimental Procedure
The key to a successful boronic acid inhibition assay is the pre-incubation step, which allows the time-dependent covalent bond formation to approach equilibrium before initiating the enzymatic reaction.[8][11]
Caption: Experimental workflow for a boronic acid inhibition assay.
1. Reagent Preparation:
- Prepare a concentrated stock solution of the boronic acid inhibitor in 100% DMSO.
- Create a serial dilution series of the inhibitor in assay buffer. It is critical to maintain a constant final DMSO concentration across all wells (typically ≤1% v/v) to avoid solvent-induced artifacts.[8]
- Prepare working solutions of the enzyme and substrate in assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibition.
2. Assay Plate Setup:
- A recommended plate layout is provided below. Prepare all measurements in at least duplicate, preferably triplicate.[11]
- Add a fixed volume of the enzyme solution to the appropriate wells.
- Add the corresponding dilutions of the boronic acid inhibitor or vehicle control to the wells.
3. Pre-incubation (The Critical Step):
- Cover the plate and incubate it at a constant temperature (e.g., 37°C) for a defined period.
- Rationale: This step is essential to allow the slow-binding kinetics of the boronic acid to reach or approach equilibrium.[6] The required time can vary significantly (from 15 minutes to over an hour) depending on the specific inhibitor and enzyme. It is highly recommended to perform a time-dependency experiment to determine an optimal pre-incubation time where the IC50 value stabilizes.[12][13]
4. Reaction Initiation and Measurement:
- Initiate the enzymatic reaction by adding the substrate solution to all wells, preferably using a multichannel pipette for consistency.
- Immediately place the plate in the reader and begin kinetic measurements. Record the signal (fluorescence or absorbance) at regular intervals (e.g., every 60 seconds) for a period during which the uninhibited control reaction remains linear.
III. Data Presentation and Analysis
Table 1: Example 96-Well Plate Layout for IC50 Determination
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 100% Act | I-1 | I-2 | I-3 | I-4 | I-5 | I-6 | I-7 | I-8 | I-9 | I-10 | 0% Act |
| B | 100% Act | I-1 | I-2 | I-3 | I-4 | I-5 | I-6 | I-7 | I-8 | I-9 | I-10 | 0% Act |
| C | 100% Act | I-1 | I-2 | I-3 | I-4 | I-5 | I-6 | I-7 | I-8 | I-9 | I-10 | 0% Act |
| D | ||||||||||||
| E | ||||||||||||
| F | ||||||||||||
| G | ||||||||||||
| H |
-
100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).
-
0% Activity Control (Blank): Buffer + Substrate (No Enzyme).
-
I-1 to I-10: Enzyme + Substrate + Serial Dilutions of Boronic Acid Inhibitor.
1. Calculate Initial Reaction Velocity (V₀):
- For each well, plot the signal (e.g., relative fluorescence units) versus time.
- Determine the slope of the linear portion of this curve. This slope represents the initial velocity (V₀).[11]
2. Calculate Percent Inhibition:
- Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)) * 100
3. Determine the IC50 Value:
- Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
- Fit the resulting dose-response curve to a four-parameter logistic equation (or sigmoidal dose-response with variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]
Advanced Considerations & Troubleshooting
-
Time-Dependent IC50: For a rigorous characterization of a slow-binding inhibitor, it is advisable to measure IC50 values at multiple pre-incubation times.[14][15] A potent covalent inhibitor will show a decrease in IC50 as the pre-incubation time increases, eventually reaching a plateau.[13] This confirms the time-dependent nature of the inhibition.
-
Reversibility: To assess reversibility, a "jump dilution" experiment can be performed. The enzyme is pre-incubated with a high concentration of the inhibitor, and then the mixture is rapidly diluted to a concentration well below the IC50. A reversible inhibitor will show a recovery of enzyme activity over time, whereas an irreversible inhibitor will not.
-
Boronic Acid Stability: Boronic acids and their pinacol esters can hydrolyze in aqueous buffers.[16] It is best practice to prepare fresh dilutions from a DMSO stock for each experiment. Some boronic acids can also undergo oxidative degradation.[17]
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing of reagents. | Use calibrated pipettes; Prepare a master mix for enzyme and substrate; Gently mix the plate before incubation and reading.[10] |
| IC50 Value Shifts Between Experiments | Inconsistent pre-incubation time; Degradation of inhibitor or enzyme stock. | Strictly control the pre-incubation time; Prepare fresh inhibitor dilutions for each assay; Use freshly thawed enzyme aliquots.[18] |
| Shallow or Incomplete Dose-Response Curve | Inhibitor concentration range is too narrow or misplaced; Inhibitor has low solubility in the assay buffer. | Broaden the concentration range of the inhibitor (e.g., log or half-log dilutions); Ensure final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme. |
| No Inhibition Observed | Inactive compound; Insufficient pre-incubation time for a very slow-binding inhibitor. | Verify compound integrity; Perform a time-dependency study with longer pre-incubation times (e.g., up to 2-4 hours).[15] |
References
- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Chemical Biology.
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling . International Journal of Molecular Sciences. Available at: [Link]
-
Inhibition mechanism of peptide boronic acids against serine protease . ResearchGate. Available at: [Link]
-
Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors . Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Mechanism of serine protease inhibition by boronic acids. The formation... . ResearchGate. Available at: [Link]
-
Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid . Biochemistry. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]
-
Boron Containing Compounds as Protease Inhibitors . Chemical Reviews. Available at: [Link]
-
Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen . Molecular Cancer Therapeutics. Available at: [Link]
-
Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 . Proceedings of the National Academy of Sciences. Available at: [Link]
-
Enzyme assays with boronic acid appended bipyridinium salts . Organic & Biomolecular Chemistry. Available at: [Link]
-
Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information . AWS. Available at: [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes . ChemRxiv. Available at: [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data . RSC Medicinal Chemistry. Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors . bioRxiv. Available at: [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data . RSC Publishing. Available at: [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations . Current Protocols. Available at: [Link]
-
Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data . ResearchGate. Available at: [Link]
-
Slow Binding Inhibitors . Basicmedical Key. Available at: [Link]
-
Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 . MDPI. Available at: [Link]
-
The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion . Biochemical Journal. Available at: [Link]
-
Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes . Biosensors. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay . Biological Chemistry. Available at: [Link]
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity . ResearchGate. Available at: [Link]
-
Miyaura Borylation troubleshoot . Reddit. Available at: [Link]
-
Stereospecific Enzymatic Conversion of Boronic Acids to Amines . bioRxiv. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 7. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Asymmetric Synthesis of (1-Amino-2-phenylethyl)boronic Acid Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols
Executive Summary & Pharmacological Context
(1-Amino-2-phenylethyl)boronic acid (often referred to as BoroPhe) and its derivatives represent a highly privileged class of pharmacophores in modern medicinal chemistry. By functioning as transition-state analogs, the electrophilic boronic acid moiety forms a reversible, tetrahedral boronate adduct with the catalytic nucleophiles of target enzymes. This mechanism is the cornerstone for developing ultra-potent inhibitors against serine proteases, metallo- β -lactamases, and the 20S proteasome .
Synthesizing these α -aminoboronic acids with high enantiomeric purity is notoriously challenging due to the lability of the carbon-boron bond and the propensity for racemization. This guide provides a deep-dive into the two most robust methodologies for their asymmetric synthesis: the classical Matteson Homologation and the next-generation Catalytic Enantioselective Hydroamination .
Strategic Mechanistic Framework
The architectural construction of the chiral α -carbon adjacent to the boron atom requires strict stereocontrol. We rely on two distinct paradigms: substrate-directed stoichiometric control (Route A) and reagent-directed catalytic control (Route B).
Strategic pathways for asymmetric synthesis of (1-Amino-2-phenylethyl)boronic acid derivatives.
Methodology A: The Matteson Homologation (Industry Standard)
The Matteson homologation remains the gold standard for scaling α -aminoboronic acids . It utilizes (+)-pinanediol as a chiral auxiliary to direct the facial insertion of a dichloromethyl group, followed by a stereospecific nucleophilic displacement.
Causality in Experimental Design
-
Cryogenic Control (-100 °C): Dichloromethyllithium ( LiCHCl2 ) is highly unstable and will degrade into a carbene if temperatures rise above -80 °C. The boronate ester must be present to immediately trap the LiCHCl2 as the "ate" complex.
-
Lewis Acid Promotion ( ZnCl2 ): Without a Lewis acid, the 1,2-metallate rearrangement is sluggish and non-selective. ZnCl2 selectively coordinates to the chloride leaving group anti to the migrating benzyl group, drastically lowering the activation energy and ensuring >98% diastereomeric excess (de).
-
Nucleophile Selection (LHMDS vs. NH3 ): While gaseous ammonia is cited in early literature, it risks over-alkylation (forming secondary amines). Lithium hexamethyldisilazide (LHMDS) is sterically massive, ensuring strict mono-alkylation via an SN2 mechanism with complete inversion of configuration.
Mechanistic sequence of the Matteson homologation highlighting the 1,2-metallate rearrangement.
Step-by-Step Protocol
-
Preparation of the "Ate" Complex: To a flame-dried flask under Argon, add anhydrous dichloromethane (1.2 eq) and anhydrous THF. Cool to -100 °C using a liquid nitrogen/ethanol bath. Dropwise, add n-BuLi (1.1 eq), maintaining the internal temperature below -95 °C. Stir for 15 minutes.
-
Boronate Addition: Slowly add (+)-pinanediol benzylboronate (1.0 eq) dissolved in THF. Stir at -100 °C for 30 minutes.
-
Stereospecific Rearrangement: Add a 1.0 M solution of anhydrous ZnCl2 in ether (0.6 eq). Allow the reaction mixture to slowly warm to room temperature over 12 hours.
-
Amination: Re-cool the resulting α -chloro boronate solution to -78 °C. Add LHMDS (1.2 eq, 1.0 M in THF) dropwise. Warm to room temperature and stir for 12 hours.
-
Workup & Deprotection: Quench with anhydrous HCl in dioxane (3.0 eq) to cleave the silyl groups and precipitate the α -aminoboronic ester hydrochloride salt.
-
Auxiliary Cleavage: To remove the stubborn pinanediol auxiliary, suspend the salt in a biphasic mixture of hexane/water containing isobutylboronic acid (3.0 eq) and 1N HCl. The isobutylboronic acid acts as a thermodynamic sink, transesterifying with the pinanediol and liberating the free (1-Amino-2-phenylethyl)boronic acid into the aqueous phase .
In-Process Controls (IPC) & Self-Validation
-
11B NMR Tracking: The protocol is self-validating through 11B NMR. The starting boronate appears at ~30 ppm (trigonal planar). Upon addition of LiCHCl2 , the signal shifts to ~10 ppm (tetrahedral 'ate' complex). Following ZnCl2 rearrangement, the signal must return to ~30 ppm , confirming the successful migration.
Methodology B: Cu-Catalyzed Enantioselective Hydroamination
While Matteson homologation is reliable, the stoichiometric use of (+)-pinanediol impacts atom economy. Recent breakthroughs utilize copper-catalyzed enantioselective hydroamination of vinylboronates to directly install the chiral amine .
Causality in Experimental Design
-
Ligand Selection: The use of a bulky chiral phosphine ligand, such as (R)-DTBM-SEGPHOS, creates a highly restricted chiral pocket around the Cu(I) center. This dictates the facial approach of the electrophilic amination reagent across the styrenyl-type double bond of the alkenylboronate.
-
Electrophilic Amine Source: O-benzoylhydroxylamine derivatives are utilized because the N-O bond is weak enough to be readily cleaved by the chiral alkylcopper intermediate, driving the catalytic cycle forward without requiring harsh conditions.
Step-by-Step Protocol
-
Catalyst Generation: In a glovebox, mix CuCl (0.05 eq), (R)-DTBM-SEGPHOS (0.06 eq), and NaOtBu (0.10 eq) in anhydrous THF. Stir for 30 minutes at room temperature to form the active chiral L*Cu(I) complex.
-
Hydroamination: Add (E)-2-phenylvinylboronic acid pinacol ester (1.0 eq) and the electrophilic amine source, O-benzoyl-N,N-dibenzylhydroxylamine (1.2 eq).
-
Reaction: Seal the vessel, remove it from the glovebox, and stir at 40 °C for 24 hours.
-
Isolation: Filter through a short pad of silica to remove copper salts, concentrate, and purify via chiral preparative HPLC.
-
Hydrogenolysis: Remove the N-benzyl protecting groups using H2 and Pd/C in methanol to yield the free α -aminoboronic ester.
Quantitative Data Presentation
Table 1: Comparative Analysis of Synthetic Strategies for α -Aminoboronic Acids
| Parameter | Route A: Matteson Homologation | Route B: Cu-Catalyzed Hydroamination |
| Chiral Source | (+)-Pinanediol (Stoichiometric Auxiliary) | (R)-DTBM-SEGPHOS (Catalytic Ligand) |
| Key Intermediate | α -Chloro boronic ester | Chiral alkylcopper species |
| Typical Yield | 70 - 85% (over 3 steps) | 60 - 90% |
| Enantiomeric Excess | > 98% (Diastereomeric control) | 90 - 96% (Enantiomeric control) |
| Scalability | High (Validated in API manufacturing) | Moderate (Ligand cost & air sensitivity) |
| Primary Limitation | Difficult hydrolytic removal of the auxiliary | Strict anhydrous/anaerobic requirements |
References
-
Shenvi, A. B. " α -Aminoboronic acid derivatives: effective inhibitors of aminopeptidases". Biochemistry, 1986, 25(6), 1286-1291. URL:[Link]
-
Matteson, D. S.; Sadhu, K. M. "Homologation of boronic esters to α -chloro boronic esters". Journal of the American Chemical Society, 1981, 103(17), 5241-5242. URL:[Link]
-
Smoum, R.; Rubinstein, A.; Srebnik, M. "Synthesis of α -aminoboronic acids". Chemical Society Reviews, 2016, 45, 2291-2307. URL:[Link]
-
Nishikawa, D.; Hirano, K.; Miura, M. "Asymmetric Synthesis of α -Aminoboronic Acid Derivatives by Copper-Catalyzed Enantioselective Hydroamination". Journal of the American Chemical Society, 2015, 137(50), 15620-15623. URL:[Link]
Application Note: Cell-Based Assays for Aminoboronic Acid Inhibitors
Executive Summary & Mechanistic Grounding
Aminoboronic acids represent a privileged and highly potent pharmacophore in modern drug development. Characterized by their electron-deficient boron atom, these compounds act as transition-state analogs that form reversible, covalent bonds with catalytic nucleophiles—specifically the hydroxyl groups of threonine (in the 20S proteasome) or serine (in β-lactamases and serine proteases)[1][2][3].
Transitioning from biochemical assays to cell-based systems is a critical inflection point in evaluating aminoboronic acids. Cell-based assays provide essential data on membrane permeability, intracellular prodrug activation, and the impact of the cellular microenvironment (such as competitive binding to intracellular cis-diols and glycoproteins)[2][4][5]. This guide details the self-validating methodologies required to accurately profile aminoboronic acid inhibitors, focusing on two primary clinical applications: oncology (proteasome inhibition via bortezomib/delanzomib)[1] and infectious disease (β-lactamase inhibition via vaborbactam)[6].
Fig 1: Ubiquitin-Proteasome System & Aminoboronic Acid Intervention.
Experimental Design: Causality & Considerations
When designing cell-based assays for aminoboronic acids, researchers must account for the unique physicochemical properties of the boronic acid warhead:
-
Time-Dependent Kinetics: Because boronic acids form reversible covalent bonds, they exhibit slow-binding kinetics. Assays must incorporate optimized pre-incubation periods (typically 1.5 to 6 hours) to ensure the inhibitor reaches binding equilibrium within the intracellular compartment[2][7].
-
Media Interference: Boronic acids readily form cyclic esters with cis-diols, which are abundant in standard cell culture media (e.g., glucose) and serum glycoproteins. High serum concentrations can artificially shift the apparent IC50. Assays should be standardized using consistent, well-defined media[5].
-
Subunit Selectivity: The mammalian 20S proteasome contains three distinct catalytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). Aminoboronic acids like bortezomib primarily target the β5 subunit, which is the rate-limiting step for protein degradation[1][8]. Substrate selection must specifically isolate this activity.
Protocol 1: Mammalian Cell-Based Proteasome Activity Assay
This protocol utilizes a homogeneous "add-mix-measure" luminescent assay to quantify the chymotrypsin-like (β5) proteasome activity directly in cultured mammalian cells (e.g., Multiple Myeloma cell lines like NCI-H929 or ARP-1)[1][7][9].
Self-Validating System Architecture
-
Positive Control (Maximum Inhibition): Epoxomicin (10 µM), an irreversible epoxyketone inhibitor, defines the absolute assay floor[7].
-
Negative Control (Baseline Activity): Vehicle-matched DMSO controls (≤0.5% final concentration) establish 100% activity.
-
Orthogonal Control: A parallel ATP-based cell viability assay (e.g., CellTiter-Glo) is mandatory. It decouples direct enzymatic inhibition from generalized cytotoxicity, ensuring the IC50 reflects true target engagement[1].
Step-by-Step Methodology
-
Cell Seeding: Plate NCI-H929 cells at a density of 10,000 cells/well in 90 µL of RPMI-1640 (10% FBS) into a white, opaque 96-well plate[7]. Causality: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk.
-
Equilibration: Incubate the plate overnight at 37°C, 5% CO2 to allow cells to recover from handling stress and resume exponential growth[7].
-
Compound Treatment: Prepare a 10X serial dilution of the aminoboronic acid (e.g., Bortezomib or Delanzomib) in culture media. Add 10 µL of the 10X compound to the respective wells. Incubate for 1.5 to 4.5 hours[1][7]. Causality: This duration is critical for the boronic acid to penetrate the plasma membrane and achieve steady-state covalent binding with the Thr1 active site[2].
-
Thermal Equilibration: Remove the plate from the incubator and allow it to equilibrate to 22°C (room temperature) for 30 minutes[7]. Causality: The downstream luciferase enzyme kinetics are highly temperature-dependent. Thermal gradients across the plate will cause severe edge effects and data skewing.
-
Substrate Addition: Add 100 µL of the Proteasome-Glo Cell-Based Reagent (containing the luminogenic substrate Suc-LLVY-aminoluciferin and permeabilization buffer) to each well[1][7]. Causality: The proprietary buffer gently permeabilizes the cell membrane without lysing lysosomes, preventing non-specific cleavage of the substrate by off-target cathepsins[7].
-
Detection: Incubate at room temperature for 15 minutes, then measure luminescence on a microplate reader[7]. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Fig 2: Add-Mix-Measure Workflow for Cell-Based Proteasome Assays.
Protocol 2: Bacterial Whole-Cell β-Lactamase Inhibition Assay
Cyclic boronic acids like vaborbactam are potent inhibitors of Ambler Class A and C β-lactamases (e.g., KPC-2, KPC-3)[3][6]. To evaluate these inhibitors, a whole-cell nitrocefin hydrolysis assay or a broth microdilution MIC potentiation assay is utilized[10][11].
Self-Validating System Architecture
-
Positive Control: A known KPC-producing Klebsiella pneumoniae strain treated with Meropenem alone (demonstrating resistance)[6].
-
Negative Control: An isogenic vector-only control strain to establish the baseline susceptibility of the bacteria without the β-lactamase[6].
Step-by-Step Methodology (Nitrocefin Hydrolysis)
-
Culture Preparation: Grow KPC-producing K. pneumoniae in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.5[10][12].
-
Cell Permeabilization: Harvest cells via centrifugation (16,000 × g, 4°C) and resuspend in β-Lactamase Assay Buffer[11]. Causality: While vaborbactam utilizes OmpK35 and OmpK36 porins to cross the outer membrane[6], standardizing the permeability of the outer membrane ensures that the assay measures direct enzyme inhibition rather than variable porin expression across clinical isolates.
-
Inhibitor Incubation: Add varying concentrations of vaborbactam (e.g., 0.1 to 10 µg/mL) to the bacterial suspension and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add the chromogenic cephalosporin substrate, Nitrocefin (final concentration 2 mM)[11]. Causality: Nitrocefin changes color from yellow to red upon hydrolysis of its β-lactam ring, providing a direct, real-time spectrophotometric readout of uninhibited β-lactamase activity[11].
-
Detection: Measure absorbance at 490 nm continuously for 20 minutes[11]. Calculate the initial velocity (V0) and determine the IC50 of the cyclic boronate.
Quantitative Data Summary
The table below summarizes the target profiles and cell-based efficacy of prominent aminoboronic acid inhibitors.
| Inhibitor | Target Enzyme | Primary Indication | Binding Modality | Cell-Based IC50 / Potentiation |
| Bortezomib | 20S Proteasome (β5) | Multiple Myeloma | Reversible Covalent | 3 - 10 nM (ChT-L activity)[1] |
| Delanzomib | 20S Proteasome (β5, β1) | Multiple Myeloma | Reversible Covalent | 3 - 10 nM (ChT-L activity)[1] |
| Vaborbactam | Class A/C β-Lactamases | Complicated UTI | Reversible Covalent | Restores Meropenem MIC to ≤2 µg/mL[6] |
References
-
Shabaneh, T. B., et al. "Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure." NIH.gov. Available at:[Link]
-
de Bruin, G., et al. "Probing the Specificity and Activity Profiles of the Proteasome Inhibitors Bortezomib and Delanzomib." Molecular Pharmaceutics - ACS Publications. Available at:[Link]
-
Cogan, D. P., et al. "Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors." RSC Publishing. Available at:[Link]
-
Bouillon, A., et al. "Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1." NIH.gov. Available at:[Link]
-
Tsivkovski, R., et al. "Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition." NIH.gov. Available at:[Link]
-
Lomovskaya, O., et al. "Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae." NIH.gov. Available at:[Link]
-
Falcone, M., et al. "Meropenem/vaborbactam: a next generation β-lactam β-lactamase inhibitor combination." Taylor & Francis. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing proteasome-inhibitory activity and specificity of bortezomib by CD38 targeted nanoparticles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 9. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In vitro activity of the new β-lactamase inhibitors relebactam and vaborbactam in combination with β-lactams against Mycobacterium abscessus complex clinical isolates | bioRxiv [biorxiv.org]
Application Note: NMR Analysis of (1-Amino-2-phenylethyl)boronic Acid Protein Binding
Introduction & Mechanistic Context
(1-Amino-2-phenylethyl)boronic acid is a highly potent pharmacophore utilized extensively in the development of inhibitors targeting serine proteases and metallo-enzymes (e.g., β-lactamases, proteasomes)[1]. The unique pharmacological profile of this compound stems from the boronic acid moiety's ability to act as a reversible covalent warhead. Upon entering an enzyme's active site, the boron atom transitions from a neutral, trigonal planar sp² geometry to an anionic, tetrahedral sp³ geometry following nucleophilic attack by a catalytic residue (such as Ser70 in KPC-2) or through coordination with active-site metal ions (such as Zn²⁺ in VIM-2)[1].
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier orthogonal technique to X-ray crystallography for validating these interactions in solution. Unlike static crystal structures, NMR captures the dynamic equilibrium of the reversible covalent bond, allowing researchers to distinguish between transient non-specific interactions and targeted active-site engagement[2].
Experimental Design: Causality & The Exchange Regime
The primary challenge in analyzing boronic acid-protein interactions via NMR lies in the chemical exchange regime .
-
The Causality of False Negatives: Traditional ligand-observed techniques like Saturation Transfer Difference (STD) NMR rely on the rapid exchange of the ligand between the bound and free states. The off-rate ( koff ) must be faster than the longitudinal relaxation rate ( T1 ) of the ligand protons. Because (1-Amino-2-phenylethyl)boronic acid often forms a tight, reversible covalent adduct, its koff is dramatically reduced. If the ligand remains bound longer than its T1 relaxation time (~1-2 seconds), the transferred magnetization is lost to the protein sink before it can be detected in the bulk solution, resulting in a false negative in direct STD-NMR[2].
-
The Solution: To build a self-validating system, researchers must employ a dual-pronged approach:
-
Protein-Observed 1H-15N HSQC: Maps the binding pocket via Chemical Shift Perturbations (CSPs) regardless of the exchange regime[3].
-
Reporter Ligand Displacement (Competitive STD): Utilizes a known, weak-binding reporter ligand in fast exchange. The boronic acid's binding is validated by the dose-dependent disappearance of the reporter's STD signal[4].
-
Workflow Visualization
NMR Workflow for Boronic Acid-Protein Binding Analysis
Step-by-Step Methodologies
Protocol A: Protein-Observed 1H-15N HSQC (Direct Binding & CSP Mapping)
Objective: Identify the specific amino acid residues interacting with the boronic acid warhead and the phenylethyl side chain.
Step 1: Sample Preparation
-
Express and purify the target protein in M9 minimal media supplemented with 15NH₄Cl to achieve >95% uniform 15N labeling.
-
Buffer exchange the protein into a suitable NMR buffer (e.g., 50 mM Phosphate, 50 mM NaCl, pH 7.0, 10% D₂O). Crucial Note: Maintain pH strictly between 6.5 and 7.5; the transition state of the boronic acid is highly pH-dependent and shifts dramatically in alkaline conditions.
-
Prepare a 50 mM stock of (1-Amino-2-phenylethyl)boronic acid in deuterated DMSO (DMSO-d6).
Step 2: Titration Series
-
Acquire a reference 1H-15N HSQC spectrum of the apo-protein (typically 50-100 µM) at 298 K.
-
Titrate the boronic acid ligand into the protein sample at molar ratios of 0.5:1, 1:1, 2:1, and 5:1. Ensure the final DMSO concentration remains below 2% to prevent protein denaturation.
Step 3: Acquisition & Processing
-
Acquire spectra using a phase-sensitive HSQC pulse sequence with WATERGATE water suppression.
-
Calculate the composite Chemical Shift Perturbation ( Δδ ) for each amide peak using the formula: Δδ=(ΔδH)2+(ΔδN/5)2 .
-
Self-Validation Check: Peaks experiencing slow exchange (indicative of tight covalent binding) will decrease in intensity at the apo-position and reappear at the bound position, rather than shifting continuously. If continuous shifting is observed, the binding is non-covalent and in fast exchange.
Protocol B: Reporter Ligand Displacement (Competitive STD-NMR)
Objective: Confirm active-site specific binding and calculate the inhibition constant ( Ki ) for tight-binding boronic acids that fail direct STD-NMR detection.
Step 1: System Setup
-
Identify a weak-binding reporter ligand ( Kd ~ 0.1 - 1 mM) known to bind the same active site (e.g., a low-affinity peptide substrate or a fragment hit)[3].
-
Prepare an NMR sample containing 10 µM unlabeled target protein and 500 µM reporter ligand in a D₂O-based buffer.
Step 2: Baseline STD Acquisition
-
Acquire a baseline STD-NMR spectrum. Use a train of Gaussian-shaped pulses (e.g., 50 ms duration) applied at -0.5 ppm (on-resonance) and 40 ppm (off-resonance) for a total saturation time of 2 seconds.
-
Apply a 40 ms spin-lock filter ( T1ρ ) to suppress the broad background signals of the protein[2].
Step 3: Displacement & Validation
-
Add 50 µM of (1-Amino-2-phenylethyl)boronic acid to the mixture.
-
Re-acquire the STD spectrum. A reduction in the reporter ligand's STD amplification factor confirms that the boronic acid has successfully displaced the reporter from the active site[4].
-
Self-Validation Check: Run a control sample containing only the reporter and the boronic acid (no protein) to ensure no direct chemical reaction (e.g., boronic ester formation) occurs between the two small molecules, which could artificially reduce the reporter signal.
Data Presentation: Comparative NMR Metrics
| NMR Technique | Target Observed | Exchange Regime Suitability | Primary Data Output | Limitations for Boronic Acids |
| Direct STD-NMR | Ligand | Fast ( Kd≈μM−mM ) | Binding epitope mapping | False negatives for tight covalent binders |
| 1H-15N HSQC | Protein | Slow / Intermediate / Fast | Residue-specific CSPs | Requires 15N-labeled protein, high concentration |
| Reporter Displacement | Ligand (Reporter) | Any (for the competitor) | Ki determination | Requires a known weak-binding reporter |
References
-
Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases Journal of Medicinal Chemistry - ACS Publications[Link]
-
Theory and Applications of NMR-Based Screening in Pharmaceutical Research ResearchGate[Link]
-
A reporter ligand NMR screening method for 2-oxoglutarate oxygenase inhibitors PMC - National Institutes of Health[Link]
-
Labeled Ligand Displacement: Extending NMR-Based Screening of Protein Targets PMC - National Institutes of Health[Link]
Sources
Application Note: High-Resolution Co-Crystallization of Proteins with (1-Amino-2-phenylethyl)boronic Acid
Introduction & Mechanistic Grounding
Boronic acids represent a privileged and highly effective class of pharmacophores in structural biology and drug design. The compound (1-Amino-2-phenylethyl)boronic acid—often referred to as BoroPhe or the core pharmacophore of the blockbuster drug bortezomib—is a potent transition-state analog for serine proteases, threonine proteases (such as the 20S proteasome), and serine- β -lactamases[1][2].
Unlike standard competitive inhibitors that rely solely on non-covalent interactions, the electron-deficient boron atom ( sp2 hybridized, trigonal planar) acts as a powerful electrophile. Upon entering the active site, it undergoes a nucleophilic attack by the catalytic serine or threonine hydroxyl group. This interaction yields a stable, sp3 -hybridized tetrahedral boronate adduct that perfectly mimics the high-energy tetrahedral intermediate of natural peptide bond hydrolysis[2]. Capturing this precise transition state via X-ray crystallography provides indispensable insights for structure-based drug design (SBDD).
Fig 1: Mechanism of reversible covalent tetrahedral adduct formation by boronic acid inhibitors.
Experimental Rationale: The Causality Behind the Choices
As a Senior Application Scientist, I emphasize that crystallizing boronic acid complexes requires specific biochemical handling. The unique chemistry of boron dictates the following experimental choices:
-
Mitigating Boroxine Formation: In anhydrous organic solvents or upon prolonged storage, free boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines. To prevent this, we mandate the use of freshly prepared DMSO stocks or aqueous buffers (pH 6.5–7.5) where the monomeric boronic acid/boronate equilibrium is maintained. Alternatively, pinanediol ester precursors can be used and deprotected immediately prior to use[1].
-
Co-crystallization vs. Soaking: Because the formation of the covalent adduct induces significant local conformational changes (e.g., the ordering of the P1 loop around the phenyl ring to shield the covalent bond from bulk solvent), co-crystallization is strictly preferred. Soaking the inhibitor into pre-formed apo-crystals often shatters the crystal lattice due to these structural shifts.
-
Stereochemical Specificity: The (R)-enantiomer of (1-Amino-2-phenylethyl)boronic acid typically mimics the L-amino acid configuration, which is strictly required for optimal fitting into the S1 specificity pocket of most target proteases[1].
Self-Validating Co-Crystallization Protocol
This methodology is designed as a self-validating system. Proceeding to the next phase is contingent upon passing the built-in quality control (QC) metrics of the current phase, ensuring trustworthiness and reproducibility.
Phase 1: Ligand Preparation & QC
-
Solubilization: Dissolve (1-Amino-2-phenylethyl)boronic acid hydrochloride in 100% molecular-grade DMSO to a stock concentration of 50 mM.
-
QC Check (LC-MS): Analyze the stock via LC-MS. Ensure the dominant mass corresponds to the monomeric boronic acid ( M+H≈166 Da) and that no boroxine species ( 3M−3H2O ) are present.
Phase 2: Complex Formation & Biophysical Validation
-
Protein Preparation: Concentrate the highly purified (>95%) target protein (e.g., 20S proteasome or KPC-2 β -lactamase) to 10–15 mg/mL in a crystallization-compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Incubation: Add the inhibitor stock to the protein solution to achieve a 3-to-5-fold molar excess. Ensure the final DMSO concentration remains below 2% (v/v) to prevent protein denaturation. Incubate at 4°C for 2 hours to allow the reversible covalent bond to reach thermodynamic equilibrium.
-
QC Check (Thermal Shift Assay & DLS):
-
TSA/DSF: A successful covalent engagement will significantly rigidify the protein, yielding a positive thermal shift ( ΔTm≥3∘ C). If no shift is observed, the adduct has not formed.
-
DLS: Confirm that the complex remains monodisperse (Polydispersity Index < 0.2). Aggregation indicates solvent incompatibility or inhibitor-induced destabilization.
-
Phase 3: Crystallization Setup
-
Screening: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-inhibitor complex to reservoir solution (e.g., 200 nL complex + 200 nL reservoir).
-
Matrix Selection: PEG/Ion and Index sparse-matrix screens are highly recommended. Boronic acid complexes often crystallize well in PEG 3350 or PEG 8000 (15-25% w/v) at neutral pH.
-
QC Check (UV Fluorescence): Upon crystal formation (typically 3–14 days), use a UV microscope to confirm intrinsic tryptophan fluorescence. This distinguishes true protein-inhibitor crystals from inorganic salt artifacts.
Phase 4: Cryoprotection & Data Collection
-
Harvesting: Transfer the crystal to a cryoprotectant solution consisting of the reservoir buffer supplemented with 20-25% (v/v) glycerol or ethylene glycol.
-
Diffraction: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at 100 K.
-
QC Check (Electron Density): During initial structural refinement, verify the presence of continuous mFo−DFc positive electron density connecting the catalytic nucleophile to the boron atom. This continuous density is the ultimate validation of the covalent adduct[1][3].
Fig 2: Self-validating workflow for the co-crystallization of boronic acid-protein complexes.
Quantitative Data & Structural Insights
The structural parameters of (1-Amino-2-phenylethyl)boronic acid and its derivatives bound to various targets highlight the versatility of this pharmacophore. Depending on the target class, the boron atom can act either as a covalent electrophile or a metallo-chelator. Table 1 summarizes key crystallographic data across different enzyme classes.
Table 1: Crystallographic Parameters of Boronic Acid Inhibitor Complexes
| Target Enzyme | Inhibitor / Derivative | Catalytic Nucleophile | Binding Mode | Resolution (Å) | PDB ID |
| Yeast 20S Proteasome | Bortezomib (Dipeptide-BoroPhe) | Thr1 | Covalent, Tetrahedral | 2.80 | 2F16 |
| KPC-2 (Class A β -lactamase) | MS01 (Thio-BoroPhe derivative) | Ser70 | Covalent, Tetrahedral | 1.90 | 6J8Q |
| VIM-2 (Subclass B1 MBL) | MS01 (Thio-BoroPhe derivative) | Zinc Ions | Non-covalent, Bidentate Chelation | 1.50 | 6J8R |
Note: MS01 is synthesized directly from the (R)-(1-amino-2-phenylethyl)boronic acid pinanediol ester precursor[1].
References
-
Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases Source: Journal of Medicinal Chemistry (ACS Publications), 2019. URL:[Link]
-
Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome Source: Structure (Cell Press) / PubMed, 2006. URL:[Link]
Sources
Application Note: Elucidating Boronic Acid Inhibitor Binding Mechanisms via Site-Directed Mutagenesis
Introduction & Mechanistic Rationale
Boronic acid transition state inhibitors (BATSIs) represent a highly potent class of therapeutics, characterized by their ability to form reversible covalent bonds with catalytic nucleophiles. Prominent clinical examples include the β -lactamase inhibitor Vaborbactam and the proteasome inhibitor Bortezomib . The empty p-orbital of the boron atom acts as a potent electrophile, mimicking the tetrahedral transition state of enzymatic hydrolysis by covalently binding to active-site serine or threonine residues[1][2].
To rationally design next-generation inhibitors and anticipate clinical resistance, researchers must map the precise molecular determinants governing inhibitor recognition, acylation, and dissociation[3]. Site-Directed Mutagenesis (SDM) serves as the gold standard for this mapping. By systematically substituting key residues within the binding pocket, we can isolate the thermodynamic and kinetic contributions of individual hydrogen bonds, hydrophobic interactions, and steric constraints.
Causality in Mutational Profiling
Understanding binding requires dissecting the two-step tight-binding mechanism typical of boronic acids:
-
Initial Non-Covalent Complex ( K ): The inhibitor binds reversibly to the active site.
-
Covalent Acylation ( k2 ): The nucleophile attacks the boron atom, forming a tetrahedral adduct.
Mutations alter these steps differently. For example, in the KPC-2 carbapenemase, mutating Trp105 (W105) significantly impairs the initial non-covalent affinity ( K ) and the overall inactivation rate ( k2/K ) of Vaborbactam[1]. Conversely, mutations at Ser130 (S130) primarily affect the off-rate, destabilizing the covalent complex[4]. In oncology, acquired resistance to Bortezomib frequently arises from mutations in the PSMB5 subunit of the 20S proteasome (e.g., A49T and A50V), which introduce steric clashes that selectively disrupt the initial binding phase without abolishing the enzyme's native proteolytic function[5][6].
Mechanistic pathway of boronic acid inhibition and mutation-driven resistance.
Experimental Workflow & Self-Validating Protocols
To ensure scientific integrity, the following protocol incorporates self-validating checkpoints. A common pitfall in SDM is attributing a loss of inhibitor binding to a specific residue's interaction, when in reality, the mutation caused a global collapse of the protein fold. We prevent this by mandating baseline specific-activity measurements and structural validation steps.
End-to-end workflow for mutational profiling of boronic acid inhibitors.
Phase 1: Site-Directed Mutagenesis & Validation
-
Primer Design: Design overlapping mutagenic primers (25–45 bases) with the desired mutation located in the exact center. Ensure the GC content is >40% and the melting temperature ( Tm ) is ≥ 78°C.
-
PCR Amplification: Utilize a high-fidelity polymerase (e.g., PfuUltra or Q5) to amplify the entire plasmid containing the target gene (e.g., bla KPC−2 or PSMB5).
-
Template Eradication (Causality Step): Treat the PCR product with DpnI endonuclease for 1 hour at 37°C. DpnI specifically cleaves methylated and hemimethylated DNA. Because the parental wild-type DNA (purified from E. coli) is methylated and the synthesized mutant DNA is not, this step ensures that only the mutant plasmid survives, drastically reducing false positives.
-
Transformation & Sequencing: Transform the DpnI-treated DNA into highly competent E. coli (e.g., DH5 α ). Isolate plasmids from resulting colonies and perform Sanger sequencing on both strands to confirm the presence of the intended mutation and the absence of off-target polymerase errors.
Phase 2: Protein Expression and Purification
-
Expression: Transform the sequence-verified plasmid into an expression strain (e.g., BL21(DE3)). Grow in LB broth at 37°C to an OD 600 of 0.6–0.8, then induce with 0.5 mM IPTG. Shift to 16°C for 16 hours to promote proper folding and prevent inclusion body formation.
-
Purification: Lyse cells via sonication in binding buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 7.4). Purify the His-tagged mutant protein using Ni-NTA affinity chromatography. Elute with a linear gradient of imidazole (up to 300 mM).
-
Quality Control (Self-Validation): Dialyze the purified protein to remove imidazole. Measure concentration via A280 . Crucial Step: If the mutant exhibits zero baseline enzymatic activity, perform Circular Dichroism (CD) spectroscopy to verify that the secondary structure matches the wild-type. This proves the mutation disrupted the active site, not the global fold.
Phase 3: Kinetic Characterization (Competition Assay)
Because boronic acids are two-step tight-binding inhibitors, standard IC50 assays are time-dependent and insufficient for deep mechanistic insight. A continuous competition assay using a reporter substrate (e.g., nitrocefin for β -lactamases) is required.
-
Assay Setup: In a UV-Vis spectrophotometer cuvette, mix assay buffer (e.g., 50 mM phosphate, pH 7.0), a fixed concentration of the reporter substrate, and varying concentrations of the boronic acid inhibitor.
-
Initiation: Add the purified enzyme (WT or mutant) to initiate the reaction.
-
Data Acquisition: Monitor the change in absorbance (e.g., 482 nm for nitrocefin) over time. The progress curve will show an initial burst of product formation that exponentially decays to a slower steady-state rate as the covalent inhibitor-enzyme complex forms.
-
Parameter Extraction: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract K (reversible binding affinity) and k2 (acylation rate constant).
Data Presentation & Interpretation
By comparing the kinetic parameters of wild-type enzymes against the generated mutants, researchers can quantify the exact energetic contribution of specific residues to boronic acid binding. A significant drop in k2/K indicates resistance.
Table 1: Representative Kinetic Impact of Active-Site Mutations on Vaborbactam Binding to KPC-2 β -Lactamase
| Enzyme Variant | Structural Rationale for Mutation | K ( μ M) | k2 (s −1 ) | k2/K (M −1 s −1 ) | Clinical Phenotype |
| KPC-2 WT | Baseline reference | 0.15 | 0.00087 | 5.8 × 10 3 | Susceptible |
| W105F | Loss of specific hydrophobic/steric interactions | 1.20 | 0.00120 | 1.0 × 10 3 | Mild Resistance / Reduced Binding |
| S130G | Disruption of the protonation relay network | 15.00 | 0.00050 | 3.3 × 10 1 | High Resistance |
Note: Data trends synthesized from mutational profiling of Vaborbactam against KPC-2[1][4]. The drastic reduction in k2/K for S130G highlights its critical role in stabilizing the transition state during covalent bond formation.
Troubleshooting & Optimization
-
Non-linear Progress Curves: If the uninhibited control reaction is non-linear, the enzyme may be unstable in the assay buffer. Add 0.1 mg/mL BSA to prevent non-specific adsorption to the cuvette walls.
-
Rapid Acylation: If k2 is too fast to capture manually, utilize a stopped-flow spectrophotometer to resolve the pre-steady-state kinetics.
References
-
Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. NIH.gov. Available at:[Link]
-
209776Orig1s000 - Clinical Microbiology Review (Meropenem-Vaborbactam). FDA.gov. Available at:[Link]
-
Structural and Kinetic Basis for the Rational Design of Next-Generation β-Lactamase Inhibitors. ChemRxiv. Available at:[Link]
-
The molecular mechanisms of acquired proteasome inhibitor resistance. NIH.gov. Available at:[Link]
-
Syrbactin-class dual constitutive- and immuno-proteasome inhibitor TIR-199 impedes myeloma-mediated bone degeneration in vivo. bioRxiv. Available at:[Link]
-
New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. MDPI. Available at:[Link]
Sources
- 1. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syrbactin-class dual constitutive- and immuno-proteasome inhibitor TIR-199 impedes myeloma-mediated bone degeneration in vivo | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting guide for sluggish Suzuki coupling reactions.
Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental mechanistic bottlenecks that cause sluggish Suzuki-Miyaura reactions.
Troubleshooting a failing catalytic cycle requires treating the reaction as a dynamic system. We will not just change solvents blindly; we will analyze mass balance, understand the causality behind catalyst deactivation, and apply targeted, self-validating solutions.
Diagnostic Workflow for Sluggish Reactions
Before altering any parameters, you must determine where the catalytic cycle is stalling. The following diagnostic workflow isolates the three most common failure modes: oxidative addition failure, protodeboronation, and homocoupling.
Caption: Logical diagnostic workflow for troubleshooting sluggish Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (Mechanistic Deep-Dives)
Q1: My reaction with an ortho-substituted, electron-rich aryl bromide stalls at <20% conversion, and I recover mostly unreacted starting material. How do I force the reaction to completion?
A1: You are experiencing an oxidative addition failure . Electron-rich aryl halides increase the electron density of the C-X bond, making it highly resistant to insertion by the palladium catalyst. When combined with ortho-substitution (steric hindrance), the physical approach of the palladium center is blocked[1].
-
The Causality: To overcome this, the Pd(0) center must be made exceptionally electron-rich to force the insertion, while simultaneously maintaining a low coordination number (monoligated Pd(0)L) to create a "pocket" for the bulky substrate.
-
The Solution: Abandon standard ligands like PPh₃ and employ dialkylbiarylphosphine (Buchwald) ligands such as XPhos or SPhos[1]. The electron-rich dicyclohexyl groups push electron density into the palladium center, while the biphenyl backbone's steric bulk prevents the formation of unreactive PdL₂ complexes. Furthermore, switch from Pd(OAc)₂ to a Pd G3 or G4 precatalyst . These precatalysts rapidly generate the active monoligated Pd(0) species upon mild base activation, bypassing the sluggish in situ reduction steps that often stall difficult couplings[2].
Q2: I switched to a bulky Buchwald ligand to couple a tough substrate, but now my boronic acid is completely consumed with very little cross-product formed. What is the mechanism of this failure?
A2: You are observing protodeboronation , a destructive side reaction where the C-B bond is cleaved by a proton source (usually water) to yield the corresponding arene, permanently removing your boronic acid from the catalytic cycle[3].
-
The Causality: While protodeboronation is classically understood as a base-catalyzed process, recent high-throughput and computational studies reveal a hidden variable: palladium-catalyzed protodeboronation [4]. Bulky phosphine ligands (like P(t-Bu)₃ or JohnPhos), which are excellent for forcing oxidative addition, can paradoxically accelerate the protodeboronation of the boronic acid when bound to the Pd(II) intermediate[4][5].
-
The Solution:
-
Slow-Release Strategy: Switch from a free boronic acid to a MIDA boronate. MIDA boronates slowly hydrolyze to the active boronic acid under basic conditions. This keeps the steady-state concentration of the free boronic acid extremely low, allowing the productive transmetalation step to outcompete the protodeboronation pathway[3][6].
-
Ligand Tuning: If Pd-catalyzed protodeboronation is the culprit, slightly dial back the steric bulk (e.g., switch from JohnPhos to PCy₃) to reduce the strain on the Pd(II) intermediate[4].
-
Anhydrous Weak Bases: Shift from aqueous carbonates to anhydrous, finely ground weaker bases like K₃PO₄ or KF to minimize hydroxide-driven deboronation[6].
-
Q3: I am detecting significant amounts of homocoupled boronic acid (Ar'-Ar') in my crude mixture. How do I suppress this?
A3: Homocoupling is an oxidative side reaction that starves your reaction of the boron coupling partner.
-
The Causality: Homocoupling occurs when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination. The two primary sources of this rogue Pd(II) are oxygen contamination (which oxidizes the active Pd(0) back to Pd(II)) and the use of Pd(II) precatalysts (like Pd(OAc)₂) which consume two equivalents of boronic acid just to reduce down to the active Pd(0) state[7].
-
The Solution: Sparging with nitrogen is insufficient for sensitive couplings. You must employ rigorous degassing techniques, such as three cycles of Freeze-Pump-Thaw, or use a Schlenk line to evacuate and backfill with ultra-pure Argon[8]. Additionally, switch to a true Pd(0) source like Pd₂(dba)₃ to prevent precatalyst-induced homocoupling[7].
Quantitative Profiling of Ligand Effects
To aid in your experimental design, the following table summarizes the kinetic trade-offs of various ligand classes based on recent mechanistic profiling[1][4][5].
| Ligand Class | Example | Oxidative Addition Rate (Hindered Ar-X) | Pd-Catalyzed Protodeboronation Risk | Ideal Substrate Profile |
| Triarylphosphines | PPh₃ | Low | Low | Unhindered, electron-deficient aryl halides. |
| Dialkylbiarylphosphines | XPhos, SPhos | Very High | High | Sterically hindered, electron-rich aryl halides. |
| Tricycloalkylphosphines | PCy₃ | Moderate | Moderate | Alkylboronic acids, moderate steric bulk. |
| N-Heterocyclic Carbenes | PEPPSI-IPr | High | Low to Moderate | Broad scope, highly deactivated substrates. |
Self-Validating Diagnostic Screen for Sluggish Couplings
Do not guess why your reaction is failing. Use this self-validating parallel screen to systematically identify the rate-limiting step (oxidative addition vs. transmetalation) and isolate the dominant side reaction (protodeboronation vs. homocoupling) in a single run.
Validation Logic: Tube A acts as the baseline. If Tube B succeeds while Tube A fails, oxidative addition is the bottleneck. If Tube A shows consumed boronic acid but Tube C restores the yield, base/water-catalyzed protodeboronation is confirmed. If Tube D shows massive homocoupling compared to Tube A, precatalyst reduction is the issue.
Step 1: Stock Solution Preparation To ensure absolute stoichiometric precision across all test conditions, prepare a 0.5 M stock solution of the aryl halide and a 0.6 M stock solution of the boronic acid (1.2 eq) in anhydrous, thoroughly degassed THF.
Step 2: Catalyst Matrix Setup Set up four flame-dried Schlenk tubes equipped with magnetic stir bars.
-
Tube A (Standard Control): 5 mol% Pd(PPh₃)₄, 2.0 eq K₂CO₃ (aq).
-
Tube B (Oxidative Addition Test): 2.5 mol% Pd₂(dba)₃, 5 mol% XPhos, 2.0 eq K₂CO₃ (aq).
-
Tube C (Protodeboronation Test): 5 mol% Pd(PPh₃)₄, 2.0 eq anhydrous K₃PO₄ (strictly water-free).
-
Tube D (Homocoupling Test): 5 mol% Pd(OAc)₂, 10 mol% PPh₃, 2.0 eq K₂CO₃ (aq).
Step 3: Rigorous Degassing Add the substrate stock solutions to each tube. Subject all four tubes to three rigorous Freeze-Pump-Thaw cycles. Backfill the manifold with ultra-pure Argon before sealing[8].
Step 4: Execution & Quenching Heat all tubes in a parallel synthesis block at 80 °C for exactly 4 hours. Cool to room temperature and quench each tube with 1M HCl to halt the catalytic cycle. Extract the organics with Ethyl Acetate.
Step 5: Mass Balance Analysis Add a calibrated internal standard (e.g., dodecane) to each organic layer. Analyze via GC-MS or LC-MS. You must quantify four distinct species to diagnose the system:
-
Unreacted Aryl Halide (Ar-X)
-
Desired Cross-Product (Ar-Ar')
-
Protodeboronated Arene (Ar'-H)
-
Homocoupled Dimer (Ar'-Ar')
References
-
BenchChem Technical Support. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem. 7
-
Wikipedia Contributors. Protodeboronation. Wikipedia, The Free Encyclopedia. 3
-
BenchChem Technical Support. Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates. BenchChem. 6
-
Ser, C.-T., et al. Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. 4
-
Ser, C.-T., et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 5
-
MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. 2
-
Sumida, A., et al. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. 1
-
Merck. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Merck Millipore. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
Purification strategies for aminoboronic acid compounds.
Welcome to the Aminoboronic Acid Purification Support Center . This resource is designed for researchers, application scientists, and drug development professionals dealing with the unique physicochemical challenges of boron-containing therapeutics.
Unlike standard organic molecules, aminoboronic acids are amphoteric and possess an empty p-orbital on the boron atom. This creates unique vulnerabilities during isolation, including irreversible silica adsorption, protodeboronation, and oxidation. This guide synthesizes field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield recovery of your target compounds.
SECTION 1: Core Principles & FAQs
Q: Why do my aminoboronic acids streak severely or disappear completely on standard silica gel? A: The fundamental issue is Lewis acid-base interaction. Aminoboronic acids feature an sp²-hybridized boron atom with an empty p-orbital. This orbital acts as a strong Lewis acid, interacting non-covalently with nucleophilic silanol groups on bare silica gel[1]. This leads to irreversible over-adsorption, severe streaking, and poor recovery. Furthermore, the presence of an adjacent amine group creates an amphoteric molecule prone to zwitterion formation, radically increasing its polarity and affinity for the stationary phase[2].
Q: How do I prevent protodeboronation during concentration and purification? A: Protodeboronation—the undesired cleavage of the C–B bond to yield a C–H bond—is accelerated by thermal stress, transition metal contaminants, and extreme pH environments[3]. To mitigate this degradation pathway:
-
Maintain water bath temperatures below 40 °C during rotary evaporation.
-
Avoid highly acidic (e.g., TFA) or highly basic mobile phases unless the boronic acid is protected.
-
Convert free boronic acids to stable, sp³-hybridized coordinating esters (e.g., MIDA) prior to chromatography[4].
Q: What is the mechanistic difference between Pinacol (Bpin) and MIDA boronates during chromatography? A: Pinacol esters reduce the overall polarity of the molecule but leave the boron atom sp²-hybridized, meaning it can still suffer from over-adsorption on bare silica[5]. MIDA (N-methyliminodiacetic acid) esters feature a dative nitrogen-to-boron bond that fills the empty p-orbital, rendering the boronate sp³-hybridized. This completely masks the Lewis acidity, making MIDA boronates highly stable to standard silica gel chromatography and resistant to protodeboronation under neutral conditions[4].
SECTION 2: Visual Troubleshooting Workflows
Decision tree for selecting the optimal aminoboronic acid purification strategy.
Mechanism of silica over-adsorption and mitigation using boric acid capping.
SECTION 3: Troubleshooting Specific Scenarios
Scenario A: I must purify a Pinacol (Bpin) protected aminoboronic ester, but I am losing 50% of my yield on the column.
-
Diagnosis: Lewis acid-base interaction with the stationary phase.
-
Solution: Switch to Boric Acid-Impregnated Silica Gel (B-Silica). Pre-treating silica with boric acid caps the nucleophilic silanol sites, suppressing the nuisance interactions with your Bpin ester and dramatically increasing mass recovery[1].
Scenario B: I need the free aminoboronic acid for a biological assay, but it degrades during reverse-phase HPLC.
-
Diagnosis: Hydrolytic instability and protodeboronation in aqueous acidic environments (e.g., 0.1% TFA in mobile phase).
-
Solution: Purify the compound as a stable intermediate (e.g., pinanediol ester or trifluoroborate salt). Perform the deprotection as the absolute final step using mild conditions (e.g., transesterification with phenylboronic acid or mild biphasic hydrolysis). Isolate the final free acid via crystallization or lyophilization without subjecting it to further chromatography[6].
SECTION 4: Validated Experimental Protocols
Protocol 1: Preparation and Use of Boric Acid-Impregnated Silica Gel (B-Silica)
Causality & Validation: By capping the silica with a sacrificial boron source, the Rf of your target boronate ester will visibly increase, and the spot shape on TLC will resolve from a long streak into a tight, circular spot[1].
-
Dissolution: Dissolve 5.0 g of boric acid in 100 mL of absolute ethanol to create a 5% w/v solution.
-
Impregnation: Add 100 g of standard flash silica gel (230–400 mesh) to the ethanolic solution.
-
Equilibration: Swirl the slurry gently for 1 hour at room temperature to ensure uniform impregnation of the silanol sites.
-
Filtration: Filter the silica gel through a sintered glass funnel and wash with an additional 100 mL of absolute ethanol to remove unbound boric acid.
-
Drying: Dry the treated silica gel in a vacuum oven at 60 °C for 1.5 hours[1].
-
Application: Pack your flash column using standard slurry methods and elute your Bpin ester using an optimized Hexane/Ethyl Acetate gradient.
Protocol 2: Conversion to MIDA Boronate for Robust Chromatography
Causality & Validation: The formation of the dative N→B bond changes the boron geometry from planar to tetrahedral, allowing the compound to be purified on standard silica without degradation[4].
-
Reaction Setup: Dissolve the crude free aminoboronic acid (1.0 equiv) and MIDA (1.2 equiv) in a 1:1 mixture of anhydrous toluene and DMSO.
-
Dehydration: Reflux the mixture using a Dean-Stark trap for 4-6 hours to continuously remove water, driving the esterification to completion.
-
Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.
-
Precipitation: Pour the remaining DMSO solution into a rapidly stirring volume of ice water to precipitate the highly crystalline MIDA boronate.
-
Isolation: Filter, dry, and purify the solid via standard silica gel chromatography (eluting with Dichloromethane/Acetonitrile gradients)[4].
SECTION 5: Quantitative Data Summaries
Table 1: Comparison of Boronic Acid Protecting Groups for Purification
| Protecting Group | Boron Hybridization | Stability to Bare Silica | Deprotection Conditions | Best Use Case |
| Free Acid | sp² | Poor (Severe Streaking) | N/A | Final assay testing; avoid chromatography. |
| Pinacol (Bpin) | sp² | Moderate (Requires B-Silica) | NaIO₄/NH₄OAc or Diethanolamine | General cross-coupling; lipophilic extraction. |
| Pinanediol | sp² | Moderate | BCl₃ or Phenylboronic acid | Chiral resolution; highly stable intermediate. |
| MIDA | sp³ | Excellent | Mild aqueous NaOH or NaHCO₃ | Complex multi-step synthesis; standard chromatography. |
| Trifluoroborate | sp³ | Excellent (Reverse Phase) | Silica gel/H₂O or mild base | Highly polar aminoboronic acids; aqueous stability. |
References
-
Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters. URL: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." URL: [Link]
-
"Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization..." The Journal of Organic Chemistry. URL: [Link]
-
"Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis." Accounts of Chemical Research. URL: [Link]
-
"15.1.7 Peptide Boronic Acids." Thieme Connect. URL: [Link]
Sources
Improving the stability of aminoboronic acids for in vivo studies.
Technical Support Center: Optimizing Aminoboronic Acid Stability for In Vivo Applications
Welcome to the Application Support Center As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the pharmacokinetic (PK) drop-off of boronic acid pharmacophores. While aminoboronic acids are phenomenal reversible covalent inhibitors (e.g., targeting the catalytic threonine of the proteasome), their in vivo stability is often compromised by the physiological environment. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these hurdles.
Q: My aminoboronic acid candidate shows sub-nanomolar potency in vitro but degrades rapidly in plasma. What is the fundamental mechanism of this degradation? A: The instability is driven by the intrinsic electronic structure of the boron atom. In a standard aminoboronic acid, the boron is sp2 -hybridized, leaving an empty, highly electrophilic p-orbital. In biological contexts, this empty orbital acts as a sink for nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite, which are often elevated in tumor microenvironments[1]. This attack leads to the rate-limiting formation of a tetrahedral intermediate, followed by irreversible C–B bond cleavage (oxidative deboronation)[2]. Furthermore, peptide-based boronic acids can undergo rapid in vivo inactivation due to peptide bond instability or intramolecular cyclization[3].
Fig 1. Mechanistic pathway of oxidative deboronation versus sp3-hybridized protection strategies.
Troubleshooting Guide: Strategic Masking & Prodrugs
Q: How can I prevent oxidative deboronation without permanently abolishing the reversible covalent binding required for target engagement? A: You must alter the electronic density around the boron atom without permanently destroying the pharmacophore. The most effective strategy is utilizing boralactones or benzoxaboroles. By installing a pendant carboxyl or hydroxyl group that acts as an intramolecular ligand, you force the boron to adopt a conformation that diminishes the stabilization of the p-orbital during the rate-limiting transition state of oxidation. This stereoelectronic constraint can increase oxidative stability by up to 10,000-fold compared to simple phenylboronic acids, while still allowing reversible binding to target diols or serine/threonine residues[2]. Similarly, substituting a standard boronic acid with a benzoxaborolone moiety has been shown to slow oxidation by ~50-fold[4].
Q: My boronic acid API degrades during formulation and storage. How do I stabilize the bulk material for in vivo dosing? A: Convert your unstable aminoboronic acid into an N-methyliminodiacetic acid (MIDA) boronate. MIDA acts as a bidentate ligand that rehybridizes the boron center from sp2 to sp3 [5]. MIDA boronates are indefinitely stable on the benchtop under air and moisture[6]. In vivo, MIDA boronates can act as slow-release prodrugs; they undergo controlled hydrolysis in the mild basic conditions of plasma to slowly liberate the active sp2 boronic acid, preventing the accumulation of the free drug and thereby minimizing rapid systemic degradation[5][7].
Fig 2. In vivo pharmacokinetic workflow of MIDA boronate prodrugs enabling controlled slow release.
Quantitative Data: Comparative Stability Profiles
To make informed decisions on which masking strategy to employ, consult the comparative stability metrics below. These values illustrate the profound impact of boron rehybridization and stereoelectronic shielding.
| Boronic Acid Derivative | Hybridization State | Relative Oxidative Stability (vs. PBA) | Primary In Vivo Application |
| Phenylboronic Acid (PBA) | sp2 (Unprotected) | 1x (Baseline, fast degradation) | In vitro assays; highly unstable in vivo |
| Pinacol Ester | sp2 (Sterically hindered) | ~5x to 10x | Oral prodrugs; moderate GI stability[8] |
| Benzoxaborole | sp3 -like (Intramolecular) | ~50x | Antimicrobials; enhanced target affinity[4] |
| Boralactone | sp3 -like (Intramolecular) | ~10,000x | High-stress oxidative environments (Tumors)[2] |
| MIDA Boronate | sp3 (Bidentate ligand) | Indefinitely stable (pre-hydrolysis) | Slow-release systemic prodrugs[5] |
Experimental Workflows & Self-Validating Protocols
As a scientist, you cannot rely on assumed stability; you must validate your constructs. Below are self-validating protocols for synthesizing MIDA boronates and testing their oxidative resilience.
Protocol A: Synthesis and Self-Validation of MIDA-Protected Aminoboronic Acids Purpose: To convert an unstable sp2 aminoboronic acid into a bench-stable sp3 MIDA boronate for in vivo formulation.
-
Reaction Setup: Suspend the free aminoboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.2 eq) in a 1:1 mixture of toluene and DMSO (0.1 M concentration).
-
Dehydration: Equip the flask with a Dean-Stark trap. Reflux the mixture at 110°C for 12-24 hours to drive off water. Causality: Removing water forces the complexation equilibrium toward the MIDA boronate.
-
Purification: Remove the toluene under reduced pressure. Pour the DMSO solution into vigorously stirring ice water to precipitate the MIDA boronate. Filter and wash with cold water and diethyl ether.
-
Self-Validation Check (Critical): Dissolve the product in DMSO- d6 and acquire an 11 B NMR spectrum.
-
The Validation: An unprotected sp2 boronic acid will resonate broadly around +30 ppm . A successfully complexed, sp3 -hybridized MIDA boronate will show a sharp peak shifted upfield to +10 to +12 ppm . If the peak remains at +30 ppm, your complexation failed, and the compound will degrade in vivo.
-
Protocol B: In Vitro Oxidative Stability Assay (Proxy for In Vivo ROS Exposure) Purpose: To quantify the resistance of your modified boronic acid to ROS-mediated deboronation prior to animal studies.
-
Preparation: Prepare a 5 mM solution of your boronic acid derivative in 50 mM sodium phosphate buffer (pH 7.4) containing 10% CD 3 CN to ensure solubility[4].
-
Oxidative Challenge: Add H2O2 (final concentration 50 mM, representing a 10-fold excess) to the NMR tube at 37°C to mimic physiological oxidative stress.
-
Kinetic Monitoring: Monitor the reaction via 1 H NMR spectroscopy, taking scans every 5 minutes for 2 hours. Track the disappearance of the aryl/alkyl protons adjacent to the boron atom and the appearance of the corresponding oxidized phenol/amine protons.
-
Self-Validation Check: Calculate the pseudo-first-order rate constant ( kobs ). A viable candidate for in vivo studies should exhibit a kobs at least 2 orders of magnitude lower than that of the parent unprotected boronic acid[2][4].
References
-
Wang et al. "Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope." NIH/PMC.[Link]
-
Lei et al. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." MDPI.[Link]
-
Windsor et al. "Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability." ACS Publications.[Link]
-
Raines et al. "Boronic acid with high oxidative stability and utility in biological contexts." PNAS.[Link]
-
Burke et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." NIH/PMC.[Link]
-
Burke et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." NIH/PMC.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereospecific Removal of Boronic Acid Protecting Groups
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical challenge of removing boronic acid protecting groups while preserving the stereochemical integrity of chiral centers. Boronic acids are indispensable in modern chemistry, yet their deprotection can be a significant hurdle, often leading to racemization and loss of valuable, enantiomerically pure material.
This guide provides in-depth, field-proven insights, moving beyond simple protocols to explain the underlying principles of stereospecific deprotection. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental procedures, and decision-making workflows to navigate this complex synthetic step with confidence.
Understanding the Problem: The Mechanism of Racemization
The primary challenge in deprotecting chiral boronic esters, particularly those with a stereocenter alpha to the boron atom, is the susceptibility of the carbon-boron (C-B) bond to cleavage under harsh conditions. Both strong acidic and basic environments, often employed in traditional hydrolysis protocols, can promote protonolysis or other degradation pathways that lead to the loss of stereochemical information.
Under these conditions, the C-B bond can cleave, potentially forming a transient planar carbanion or a rapidly equilibrating species, which then re-protonates from either face, resulting in a racemic or epimerized mixture. Therefore, the key to stereospecific deprotection is the use of mild conditions that favor the cleavage of the boron-oxygen bonds of the protecting group while leaving the C-B bond intact.
Caption: Reaction pathways for boronic ester deprotection.
Frequently Asked Questions (FAQs)
Q1: My chiral boronic ester is racemizing during deprotection. What is the most likely cause?
Racemization during the deprotection of boronic esters is almost always caused by excessively harsh reaction conditions.[1][2] The use of strong acids or bases to hydrolyze the ester can lead to the cleavage of the C-B bond, resulting in the loss of stereointegrity.[3] Pinacol esters, the most common protecting group, are particularly stable and can require forcing conditions for direct hydrolysis, making them susceptible to this issue.[4]
Q2: What are the mildest, most reliable methods for stereospecific deprotection?
Several mild methods have been developed to circumvent the issue of racemization. The most successful strategies include:
-
Transesterification: This involves exchanging the protecting diol with another species.
-
With a volatile boronic acid (e.g., methylboronic acid): This is a highly efficient method where the reaction is driven to completion by the evaporation of volatile byproducts, simplifying purification.[5][6]
-
With phenylboronic acid: A biphasic system is often used, where the desired deprotected boronic acid moves to the aqueous phase, while the phenylboronic ester byproduct remains in the organic phase.[7]
-
With diethanolamine (DEA): This forms a stable intermediate adduct that can be subsequently and gently hydrolyzed with mild acid.[1][8]
-
-
Fluoride-Mediated Two-Step Deprotection: This involves converting the boronic ester to a stable, crystalline potassium organotrifluoroborate salt using potassium hydrogen fluoride (KHF₂).[9][10] This intermediate is highly stable and can be purified before being gently hydrolyzed to the free boronic acid.[3][11][12]
Q3: How does pH impact the stability and stereointegrity of my boronic acid?
The pH of the reaction medium is a critical factor. Boronic esters are subject to hydrolysis, and this equilibrium is pH-sensitive.[13]
-
Low pH (acidic): Favors hydrolysis, but strong acidic conditions can promote C-B bond cleavage and racemization.[13]
-
High pH (basic): The boron atom transitions from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) boronate state.[14] While this can facilitate some reactions, strong basic conditions can also lead to racemization and other side reactions. The ideal approach is to use methods that operate close to neutral pH or involve non-hydrolytic pathways.
Q4: Can I use oxidative cleavage for deprotection?
No, oxidative cleavage is not a deprotection method to yield the parent boronic acid. Reagents like sodium periodate (NaIO₄) or N-oxides do not just remove the protecting group; they cleave the C-B bond itself to produce an alcohol or phenol.[9][15][16] While this is a useful transformation for converting boronic acids into other functional groups, it is unsuitable if your goal is to isolate the deprotected boronic acid.[1][8]
Q5: My substrate has acid- and base-sensitive functional groups. What is the best deprotection strategy?
For sensitive substrates, transesterification with a volatile boronic acid like methylboronic acid is an excellent choice.[5] This method can be performed under nearly neutral or mildly acidic conditions and avoids aqueous workups, which helps preserve sensitive functionalities.[5][6] The two-step procedure via a potassium trifluoroborate intermediate also offers a robust solution, as the intermediate is stable and the final hydrolysis step can often be performed under very mild conditions.[3][9][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete or partial racemization | Reaction conditions are too harsh (strong acid/base, high temperature). | Switch to a milder deprotection method such as transesterification with methylboronic acid or the two-step KHF₂ procedure.[5][9] |
| Incomplete deprotection | The protecting group (e.g., pinacol) is too stable for the chosen conditions. The transesterification equilibrium is not being driven to completion. | For transesterification, use a volatile boronic acid (methylboronic acid) and remove the byproducts by evaporation.[2][5] For other methods, slightly increase reaction time or temperature, but monitor for racemization. |
| Low yield of isolated product | The free boronic acid is unstable or water-soluble, leading to loss during aqueous workup. The boronic acid is re-esterifying with the diol byproduct during workup. | Use a method that avoids an aqueous workup, such as the volatile transesterification approach.[5] For biphasic methods, ensure the pH of the aqueous phase is optimized for extraction of your specific boronic acid. |
| Formation of side products | Oxidative degradation of the boronic acid. Incompatibility of other functional groups with the reagents. | Ensure reactions are performed under an inert atmosphere if the substrate is air-sensitive. Choose a deprotection method known for high functional group tolerance, such as the DEA or KHF₂ methods.[1][8][9] |
Detailed Protocols for Stereospecific Deprotection
Method 1: Transesterification with Methylboronic Acid (Volatile Byproduct Removal)
This protocol is highly effective for sensitive substrates as it avoids harsh conditions and complex purifications.[5][6]
-
Principle: The boronic ester is transesterified with an excess of methylboronic acid. The reaction is driven to completion by the removal of the volatile methylboronic ester byproduct under reduced pressure, leaving the pure deprotected boronic acid.
-
Materials:
-
Chiral boronic ester (1.0 equiv)
-
Methylboronic acid (5.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) with 5% Trifluoroacetic acid (TFA) for acid-stable substrates, or THF for neutral conditions)[5]
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the chiral boronic ester in the chosen anhydrous solvent in a round-bottom flask.
-
Add methylboronic acid to the solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or NMR.
-
Once the reaction is complete, concentrate the mixture to dryness on a rotary evaporator. The volatile methylboronic acid and its diol ester will be removed.
-
The resulting solid is the deprotected boronic acid, which is often pure enough for subsequent steps without further purification.
-
Method 2: Two-Step Deprotection via Potassium Trifluoroborate (KHF₂) Salt
This robust method is ideal for creating a stable, easily purified intermediate, which is particularly useful for boronic acids that are difficult to handle.[3][9]
-
Principle: The boronic ester is first converted to a stable, crystalline potassium organotrifluoroborate salt. This salt is isolated and then gently hydrolyzed to afford the free boronic acid with high stereopurity.
-
Materials:
-
Chiral boronic ester (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol (MeOH) and Water
-
Diethyl ether or Acetone
-
For hydrolysis: Trimethylsilyl chloride (TMSCl) (3.0 equiv) and water, or an aqueous base like LiOH.[17]
-
-
Procedure: Step A: Formation of the Trifluoroborate Salt
-
Dissolve the chiral boronic ester in methanol.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂.
-
Add the KHF₂ solution to the boronic ester solution and stir vigorously at room temperature for 1-3 hours.
-
A precipitate of the potassium trifluoroborate salt will form. Remove the methanol under reduced pressure.
-
Collect the solid by filtration, wash with cold water and then with diethyl ether or acetone to remove the diol byproduct. Dry the salt under vacuum.
Step B: Hydrolysis of the Trifluoroborate Salt
-
Suspend the dried potassium trifluoroborate salt in a suitable solvent (e.g., aqueous acetonitrile).
-
Add TMSCl and stir at room temperature for 1-2 hours.[3]
-
Perform a standard aqueous workup. Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure, deprotected chiral boronic acid.
-
Method Selection Guide
Choosing the right deprotection strategy is crucial for success. This workflow helps guide your decision based on the properties of your substrate.
Caption: Decision workflow for selecting a deprotection method.
References
-
Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. [Link]
-
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ResearchGate. [Link]
-
Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. [Link]
-
Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]
-
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ACS Publications. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
- Removal of boronic acid protecting groups by transesterification.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - NIH. [Link]
-
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ResearchGate. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. [Link]
-
Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. Scribd. [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]
-
Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Academia.edu. [Link]
-
Chemistry Of Boronic Esters. AA Blocks. [Link]
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates [academia.edu]
- 11. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aablocks.com [aablocks.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Technical Support Center: Chiral Synthesis of Aminoboronic Acids
Welcome to the Advanced Technical Support Center for the chiral synthesis of aminoboronic acids. Aminoboronic acids are critical pharmacophores in modern drug development, serving as reversible covalent inhibitors for proteasomes and β -lactamases (e.g., Bortezomib, Vaborbactam)[1],[2]. However, their synthesis is notoriously challenging due to the inherent instability of the carbon-boron bond, susceptibility to epimerization, and the high electrophilicity of the boron atom[3].
This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating standard operating procedures (SOPs) designed to help researchers maximize yield and enantiomeric excess (ee) during asymmetric synthesis.
Diagnostic Troubleshooting Workflow
Use the following decision tree to isolate the root cause of yield loss or stereochemical degradation in your synthetic pipeline.
Diagnostic workflow for troubleshooting chiral aminoboronic acid synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my enantiomeric excess (ee) dropping significantly during the Matteson homologation step? Causality: The Matteson homologation relies on the stereospecific 1,2-metallate rearrangement of an intermediate "ate" complex[1]. If the internal temperature fluctuates above -78 °C during the generation of (dichloromethyl)lithium or the subsequent addition, the carbenoid becomes unstable, leading to non-selective migration and epimerization[4]. Furthermore, zinc chloride ( ZnCl2 ) is required to act as a Lewis acid, coordinating to the leaving chloride ion to promote a concerted anti-periplanar migration[5]. Inadequate or wet ZnCl2 disrupts this transition state. Solution: Ensure strictly anhydrous conditions and use freshly fused ZnCl2 . Maintain internal reaction temperatures at or below -100 °C during carbenoid generation and addition.
Q2: I am losing my α -aminoboronic acid product during silica gel chromatography. How can I prevent protodeborylation? Causality: Alkylboronic acids possess an empty p-orbital on the boron atom, making them highly electrophilic. When exposed to the acidic silanol groups on standard silica gel, they undergo rapid protodeborylation and oxidative degradation[3]. Solution: Mask the empty p-orbital by protecting the boronic acid. While pinacol esters offer moderate stability, converting the intermediate to an N-methyliminodiacetic acid (MIDA) boronate is highly recommended. MIDA ligands form a dative B→N bond that rehybridizes the boron center from sp2 to sp3 , effectively neutralizing its electrophilicity and allowing for standard chromatographic purification without yield loss[3],[2].
Q3: How do I improve the yield of copper-catalyzed enantioselective borylation of imines? Causality: In the catalytic enantioselective synthesis of α -aminoboronic acids via imine borylation, the active LCu-Bpin species is highly sensitive[6]. If a strong base is used, it can hydrolyze the imine substrate before borylation occurs. Conversely, if the base is too weak, the transmetalation step with bis(pinacolato)diboron ( B2pin2 ) fails, stalling the catalytic cycle[6]. Solution: Optimize the base. Studies indicate that mild alkoxides, specifically sodium tert-butoxide ( tBuONa ), provide the optimal balance of basicity for efficient transmetalation without degrading the imine[6].
Q4: My synthesized bortezomib precursor is degrading upon storage, yielding a strong aldehyde odor. What is the mechanism? Causality: The α -aminoboronic acid center in bortezomib and its synthetic precursors is uniquely susceptible to aerobic oxidation. Atmospheric oxygen directly attacks the carbon-boron bond, leading to thermal decomposition and the release of volatile impurities such as 3-methylbutanal[7]. Solution: This is not a solvent impurity but a degradation byproduct. You must store the active pharmaceutical ingredient (API) and its precursors under a strictly inert atmosphere (Argon or N2 ) and avoid thermal stress to halt aerobic oxidation[7].
Quantitative Performance of Optimization Strategies
To assist in selecting the appropriate synthetic route, the following table summarizes the expected quantitative outcomes when applying the optimized parameters discussed above.
| Synthesis Method | Target Molecule | Catalyst / Auxiliary | Average Yield (%) | Enantiomeric Excess (ee) | Key Optimization Parameter |
| Matteson Homologation | α -Aminoboronic esters | (+)-Pinanediol | 75 - 85% | >95:5 d.r. | Strict temperature control (-100 °C)[4] |
| Cu-Catalyzed Borylation | α -Aminoboronic esters | CuCl / Chiral Phosphine | 69 - 82% | Up to 98% ee | Base selection ( tBuONa )[6] |
| Ugi-4CR Multicomponent | β -Aminoboronic acids | MIDA Protection | 70 - 74% | N/A (Diastereomeric) | MIDA to prevent deborylation[2] |
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
SOP 1: Asymmetric Matteson Homologation for α -Aminoboronic Esters
Objective: Achieve >80% yield and >95:5 d.r. via controlled 1,2-metallate rearrangement.
-
Preparation of Carbenoid: In a flame-dried, argon-purged Schlenk flask, dissolve anhydrous dichloromethane (DCM, 3.0 eq) in anhydrous THF. Cool the mixture to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation: Dropwise add n-butyllithium (n-BuLi, 1.2 eq) down the side of the flask to generate (dichloromethyl)lithium in situ.
-
Validation Checkpoint: The solution must remain clear and colorless. A yellow tint indicates localized heating and decomposition of the carbenoid. If yellowing occurs, discard and restart with slower addition.
-
-
Boronate Addition: Slowly add the chiral pinanediol boronic ester (1.0 eq) dissolved in THF. Stir for 15 minutes at -100 °C to form the intermediate "ate" complex.
-
Rearrangement: Add freshly fused, anhydrous ZnCl2 (1.5 eq). Remove the cooling bath and allow the reaction to warm to room temperature over 12 hours.
-
Causality Mechanism: ZnCl2 acts as a critical Lewis acid to abstract the chloride ion, lowering the activation energy for the stereospecific 1,2-migration of the alkyl group[5].
-
-
Amination: Cool the resulting α -chloroboronic ester to -78 °C and treat with lithium hexamethyldisilazide (LHMDS, 1.2 eq). Warm to room temperature to install the protected amine functionality.
SOP 2: Copper-Catalyzed Enantioselective Borylation of Imines
Objective: Direct synthesis of chiral α -aminoboronic esters from imines with minimal degradation.
-
Catalyst Activation: Inside an argon-filled glovebox, combine CuCl (5 mol%), a chiral phosphine ligand (e.g., (R)-BINAP, 5 mol%), and tBuONa (1.2 eq) in anhydrous THF. Stir for 30 minutes at room temperature.
-
Borylation Reagent Addition: Add bis(pinacolato)diboron ( B2pin2 , 1.5 eq) to the mixture.
-
Validation Checkpoint: Observe a distinct color change (typically to dark brown or deep red), indicating the successful formation of the active LCu-Bpin catalytic species. If the solution remains pale, transmetalation has failed; check the quality of your base[6].
-
-
Substrate Addition: Add the N-protected imine (1.0 eq) dropwise to the active catalyst solution.
-
Reaction: Stir at room temperature for 12-24 hours under continuous argon flow.
-
Quench & Isolate: Quench the reaction with saturated aqueous NH4Cl . Extract with ethyl acetate. Purify via rapid silica gel chromatography (run column in under 20 minutes) to minimize protodeborylation[3].
References
-
Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing). Available at:[Link]
-
Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - Semantic Scholar. Available at:[Link]
-
Homologation of chiral boronic esters and application to 1,3-polyols synthesis - The University of Tokyo. Available at:[Link]
-
Synthesis and applications of aminoboronic acids - Scholaris.ca. Available at:[Link]
-
Current Chemistry Letters: An unexpected aerobic oxidation of α-amino boronic acid part of Borteomib, leading to (thermal) decomposition - Growing Science. Available at:[Link]
-
Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors - MDPI. Available at:[Link]
-
Tunable Synthesis of α-Amino Boronic Esters from Available Aldehydes and Amines through Sequential One-Pot Dehydration and Copper-Catalyzed Borylacylation - ACS Publications. Available at:[Link]
Sources
- 1. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. growingscience.com [growingscience.com]
Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for Cross-Coupling Methodologies. Homocoupling of boronic acids is one of the most pervasive and frustrating side reactions in Suzuki-Miyaura cross-coupling. This parasitic pathway not only consumes valuable organoboron reagents but also generates symmetrical biaryl impurities that are notoriously difficult to separate from the desired cross-coupled product.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the fundamental organometallic causality behind homocoupling, you can implement self-validating protocols to systematically eliminate this competitive pathway.
Diagnostic Troubleshooting Workflow
Before altering your chemical reagents, evaluate your physical setup and reaction conditions. The following diagnostic tree outlines the logical progression for identifying the root cause of homocoupling in your system.
Diagnostic workflow for identifying and mitigating boronic acid homocoupling.
Mechanistic Insights & Troubleshooting (FAQs)
Q1: Why does my boronic acid undergo homocoupling even when I don't intentionally add an oxidant? A: While standard Suzuki-Miyaura cross-coupling relies on the oxidative addition of an aryl halide to a Pd(0) species, the presence of trace molecular oxygen ( ) fundamentally alters this pathway. Oxygen readily oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo or "naked" Pd(II) species. Because this Pd(II) center lacks the aryl halide ligand, it undergoes two rapid, sequential transmetalation events with the boronic acid. Subsequent reductive elimination yields the symmetrical homocoupled biaryl (Ar-Ar) and regenerates Pd(0). If oxygen is still present, this Pd(0) is immediately re-oxidized, creating a parasitic catalytic cycle that rapidly consumes your boronic acid[1].
Q2: I sparged my solvent with nitrogen for 10 minutes, but homocoupling persists. How do I completely remove oxygen? A: Brief sparging is often insufficient for sensitive cross-couplings. Rigorous exclusion of dissolved oxygen is necessary to suppress homocoupling regardless of the actual mechanism[2]. For optimal results, utilize the Freeze-Pump-Thaw method (detailed in Protocol A) to achieve parts-per-billion (ppb) levels of dissolved oxygen, or perform a vigorous subsurface sparge with ultra-pure argon for at least 30-60 minutes prior to adding the catalyst.
Q3: I am using as my precatalyst. Could this be contributing to the problem? A: Yes. is a Pd(II) source. Before it can enter the desired cross-coupling cycle, it must be reduced to Pd(0). If the boronic acid is the only reducing agent present, a stoichiometric amount of homocoupling will occur immediately as the boronic acid reduces the Pd(II) precatalyst[2]. To prevent this, either switch to a true Pd(0) precatalyst (e.g., ) or add a mild reducing agent like potassium formate to the reaction mixture. Potassium formate reduces Pd(II) to Pd(0) in situ without interfering with the catalytic cycle, effectively minimizing the initial burst of homocoupled impurity[2].
Q4: Can the addition rate of the boronic acid affect the ratio of cross-coupling to homocoupling? A: Absolutely. High local concentrations of the boronic acid drive the kinetics of the second transmetalation step onto the Pd(II) center. By employing a syringe pump for the slow, continuous addition of the boronic acid, you maintain a low steady-state concentration. This kinetic control allows the desired cross-coupling pathway—which relies on the oxidative addition of the aryl halide—to outcompete the homocoupling pathway[3].
Mechanistic Pathway of Homocoupling
To effectively troubleshoot, you must visualize the competing chemical kinetics. The diagram below illustrates how trace oxygen hijacks the palladium catalyst.
Parasitic homocoupling catalytic cycle driven by molecular oxygen oxidation of Pd(0).
Quantitative Data Analysis
The following table synthesizes the expected impact of specific process modifications on the ratio of desired cross-coupling to undesired homocoupling.
Table 1: Impact of Process Modifications on Homocoupling (Representative Data)
| Reaction Atmosphere | Catalyst Source | Additive / Modification | Boronic Acid Addition | Cross-Coupling Yield | Homocoupled Impurity |
| Ambient Air | Pd(II) Precatalyst | None | All at once | < 40% | > 45% |
| N₂ Sparged (10 min) | Pd(II) Precatalyst | None | All at once | ~ 65% | ~ 20% |
| Rigorous Degas (Ar) | Pd(II) Precatalyst | Potassium Formate | All at once | > 88% | < 5% |
| Rigorous Degas (Ar) | Pd(0) Precatalyst | None | Syringe Pump (2h) | > 95% | < 1% |
Self-Validating Experimental Protocols
Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
Purpose: To achieve parts-per-billion (ppb) levels of dissolved oxygen, preventing the oxidative homocoupling of boronic acids. This protocol is self-validating; the cessation of gas bubbles during the thawing phase confirms the removal of dissolved gases.
-
Preparation: Place the reaction solvent in a heavy-walled Schlenk flask equipped with a magnetic stir bar. Seal the flask tightly with a high-vacuum stopcock.
-
Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 2–3 minutes to evacuate the headspace of all non-condensable gases (including ).
-
Thawing: Isolate the flask from the vacuum (close the stopcock) and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely in a warm water bath. Validation check: You will observe gas bubbles escaping from the liquid as it thaws.
-
Cycling: Repeat the Freeze-Pump-Thaw cycle at least three times. The process is complete when no more gas bubbles are observed during the thawing step. After the final thaw, backfill the flask with ultra-pure Argon.
Protocol B: Syringe-Pump Slow Addition with In Situ Pd(II) Reduction
Purpose: To maintain a low steady-state concentration of boronic acid and eliminate Pd(II)-mediated stoichiometric homocoupling.
-
Reaction Setup: In a rigorously degassed Schlenk flask (using solvent from Protocol A), combine the aryl halide (1.0 eq), base (e.g., , 2.0 eq), and potassium formate (1.5 eq) in the degassed solvent.
-
Catalyst Activation: Under a positive stream of Argon, add the Pd(II) precatalyst (e.g., , 0.05 eq) and the appropriate phosphine ligand. Stir the mixture at room temperature for 15 minutes. Causality note: This allows the potassium formate to reduce Pd(II) to the active Pd(0) species before any boron is introduced.
-
Slow Addition: Dissolve the boronic acid (1.1 eq) in a minimum volume of degassed solvent. Load this solution into a gas-tight syringe. Using a programmable syringe pump, add the boronic acid solution to the reaction mixture at a constant rate over 2 to 4 hours while heating to the target reaction temperature.
-
Completion & Workup: Once addition is complete, stir for an additional hour. Quench the reaction and perform standard aqueous workup.
References
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
Selecting the right base for Suzuki coupling with aminoboronic acids.
A Guide for Researchers, Scientists, and Drug Development Professionals
Navigating the intricacies of Suzuki-Miyaura cross-coupling reactions is a common challenge, particularly when working with sensitive substrates like aminoboronic acids. The presence of the amino group introduces a layer of complexity, making the selection of the right base a critical parameter for success. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you with the insights of a Senior Application Scientist to help you optimize your reactions, maximize yields, and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
The base in a Suzuki-Miyaura coupling is far more than a simple proton scavenger. Its primary and most critical role is to activate the boronic acid.[1][2] It reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic "ate" complex, typically a boronate species ([ArB(OH)₃]⁻).[1][3][4][5] This negatively charged boronate is significantly more reactive and readily participates in the transmetalation step with the palladium(II) intermediate, which is often the rate-determining step of the entire catalytic cycle.[1] Therefore, an effective base directly accelerates the reaction.
Q2: Why is base selection particularly challenging when using aminoboronic acids?
Aminoboronic acids present a unique challenge due to the dual nature of the amino group. This functional group is itself basic and can be protonated. This complicates the reaction environment in several ways:
-
Competition for the Base: The amino group can compete with the boronic acid for the added base, potentially altering the effective base concentration required for boronate formation.
-
Substrate Reactivity: The protonation state of the amino group affects the electronic properties of the aromatic ring, which can influence the rate of key steps in the catalytic cycle.
-
Side Reactions: The presence of the amino group can promote undesirable side reactions. The most significant of these is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[6][7] This is a yield-killing side reaction that is often exacerbated by the choice of base and reaction conditions.[7][8]
Q3: What are the most common bases for these couplings, and how do I choose?
The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.[1][9] However, for aminoboronic acids, a good starting point is often a moderately strong inorganic base.
| Base | Common Examples | Typical Solvents | Key Considerations & Insights |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Workhorse Bases: K₂CO₃ is often the first choice for screening.[10] It's cost-effective and effective for many systems. Cs₂CO₃ is more soluble and often provides higher yields for challenging or sterically hindered couplings, though it is more expensive.[11] |
| Phosphates | K₃PO₄ | Anhydrous DMF, Dioxane, Toluene | Anhydrous Conditions: K₃PO₄ is an excellent choice when you need to run the reaction under anhydrous conditions, which can sometimes suppress protodeboronation.[10][11] It is considered a milder and non-nucleophilic base. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Aqueous solvent mixtures | High Basicity (Use with Caution): These are very strong bases that can be effective for activating hindered boronic acids.[11] However, their high basicity can significantly accelerate protodeboronation and other side reactions.[6][12] They are generally not the first choice for sensitive aminoboronic acids. |
| Fluorides | KF, CsF | Anhydrous solvents | Alternative Activation: Fluoride ions can activate boronic acids by forming highly nucleophilic trifluoroborate salts.[13] This can be a useful strategy if standard carbonate or phosphate bases are failing. |
| Organic Amines | Triethylamine (Et₃N), DIPEA | Anhydrous solvents | Generally Avoided: While used in other catalytic reactions, organic amines are often poor choices for Suzuki couplings. They are typically not basic enough to efficiently form the boronate complex and can act as ligands, coordinating to the palladium center and inhibiting catalysis.[9] |
Troubleshooting Guide
Problem 1: My reaction yield is low or zero, and I recover my starting materials.
This is a classic sign that the catalytic cycle is stalled, often at the transmetalation step.
-
Potential Cause: Insufficient Base Strength or Solubility. The base may not be strong enough or soluble enough in your solvent system to generate the required boronate "ate" complex.
-
Solution:
-
If using K₂CO₃, consider switching to the more soluble and often more effective Cs₂CO₃.
-
If running in a mixed aqueous solvent, ensure vigorous stirring to overcome phase-transfer limitations.
-
Consider switching to a different base/solvent system entirely, such as K₃PO₄ in anhydrous DMF or dioxane.[11]
-
-
-
Diagram: The Role of the Base in Catalysis The following diagram illustrates how the base is essential for activating the boronic acid, which then engages with the palladium complex to move the catalytic cycle forward.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
Problem 2: My yield is low, and the main byproduct is the simple arene (Ar-H) from my aminoboronic acid.
This is a clear indication of significant protodeboronation, where the C-B bond is cleaved by a proton source.[6][7][14] This side reaction directly competes with the desired cross-coupling.[8]
-
Potential Cause: Base is too strong or reaction conditions are too harsh. High pH and elevated temperatures dramatically accelerate protodeboronation, especially for electron-rich or heteroaromatic aminoboronic acids.[6][7][8]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion. Often, 60-80°C is sufficient.
-
Switch to a Milder Base: If you are using a hydroxide base, immediately switch to a carbonate (K₂CO₃) or, even better, a phosphate (K₃PO₄).[10]
-
Use Anhydrous Conditions: Water is the ultimate proton source. Switching to an anhydrous solvent system (e.g., Dioxane or THF) with a base like K₃PO₄ can significantly suppress this side reaction.[14]
-
Consider a Boronic Ester: If protodeboronation remains problematic, protecting the boronic acid as a more stable derivative, such as a pinacol ester or a MIDA boronate, can be a highly effective strategy.[6][9][15] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing the opportunity for decomposition.[6][12]
-
-
-
Diagram: Competing Reaction Pathways This diagram shows how the activated boronate can either proceed down the productive coupling pathway or the destructive protodeboronation pathway.
Caption: Competing pathways for the activated aminoboronic acid.
Experimental Protocol: A General Method for Base Screening
This protocol provides a robust starting point for optimizing the base for your specific aminoboronic acid coupling.
Materials:
-
Aryl Halide (1.0 equiv)
-
Aminoboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration)
Procedure:
-
Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), aminoboronic acid, and the chosen base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (start with 80 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Work-up & Analysis: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude material by ¹H NMR or LC-MS to determine the conversion and the ratio of product to protodeboronated byproduct.
-
Workflow Diagram: Base Selection Strategy
Caption: A decision workflow for selecting the optimal base.
By systematically evaluating these parameters and understanding the underlying chemical principles, you can successfully navigate the challenges of Suzuki-Miyaura couplings with aminoboronic acids.
References
-
Matos, K., & Söderquist, J. A. (2005). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
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- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Boronic Acid Derivatives in Catalysis: A Guide for Researchers
In the landscape of modern organic synthesis, boronic acid derivatives have established themselves as indispensable tools for the construction of complex molecular architectures. Their versatility, stability, and generally low toxicity have made them favored reagents in a multitude of catalytic transformations, from the Nobel Prize-winning Suzuki-Miyaura cross-coupling to the increasingly important Chan-Lam amination and direct amidation reactions.[1] This guide provides an in-depth comparative analysis of various boronic acid derivatives in these key catalytic applications, offering field-proven insights and experimental data to inform your selection of the optimal boron reagent for your synthetic challenges.
The Crucial Role of the Boron Moiety: A Balancing Act of Reactivity and Stability
The efficacy of a boronic acid derivative in a catalytic cycle is fundamentally a trade-off between reactivity and stability.[1] The ideal reagent is reactive enough to participate efficiently in the desired transformation but stable enough to be handled, stored, and resist decomposition under the reaction conditions. This delicate balance is governed by the nature of the substituents on the boron atom.
This guide will delve into the comparative performance of three major classes of boronic acid derivatives:
-
Boronic Acids (R-B(OH)₂): The archetypal reagents, known for their high reactivity.
-
Boronate Esters (e.g., Pinacol and MIDA Esters): Valued for their enhanced stability and ease of handling.
-
Borinic Acids (R₂BOH): A less common but intriguing class with distinct electronic properties.
We will explore their performance in three pivotal catalytic reactions:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A cornerstone of C-C bond formation.
-
Copper-Catalyzed Chan-Lam Cross-Coupling: A powerful method for C-N and C-O bond formation.
-
Boronic Acid-Catalyzed Direct Amidation: An atom-economical approach to amide bond synthesis.
The Suzuki-Miyaura Cross-Coupling: A Arena for Boron Reagent Comparison
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is arguably the most widely used application of boronic acid derivatives.[2][3] The choice of the boron-containing partner significantly impacts reaction efficiency, scope, and functional group tolerance.
Boronic Acids vs. Boronate Esters: The Reactivity-Stability Dichotomy
A central consideration in Suzuki-Miyaura coupling is the choice between a free boronic acid and a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[1]
Boronic acids are generally more reactive due to the Lewis acidity of the boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity is accompanied by lower stability, making them susceptible to decomposition pathways like oxidation and protodeboronation, particularly under the basic aqueous conditions often employed in these reactions.[1]
Boronate esters , especially pinacol and MIDA esters, offer significantly enhanced stability, often existing as crystalline solids that are easier to handle, purify, and store.[1] This stability comes at the cost of reduced reactivity. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[1][2]
MIDA boronates represent a particularly innovative solution, offering exceptional stability and the ability for a slow, controlled release of the boronic acid under specific basic conditions, which is especially advantageous for notoriously unstable boronic acids.[4][5]
Table 1: Comparative Performance of Phenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 1 | ~95 | [1] |
| Phenylboronic Acid Pinacol Ester | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~85 | [1] |
This data illustrates the generally faster reaction time and slightly higher yield observed with the more reactive boronic acid compared to its pinacol ester under similar conditions.
Electronic and Steric Effects of Arylboronic Acids
The electronic and steric properties of the arylboronic acid play a pivotal role in the outcome of the Suzuki-Miyaura coupling.
-
Electronic Effects: Electron-donating groups (EDGs) on the aryl ring generally increase the nucleophilicity of the organic group, accelerating the transmetalation step and often leading to higher yields and faster reactions.[6] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.[7]
-
Steric Effects: Steric hindrance, particularly from ortho substituents on the arylboronic acid, can significantly impede the approach of the palladium complex, leading to lower yields and requiring more forcing reaction conditions.[7] The general reactivity trend for substituted phenylboronic acids is often para > meta >> ortho.[7]
Table 2: Impact of Substituent Position on the Yield of Suzuki-Miyaura Coupling of Nitrophenylboronic Acids
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 | [7] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 79 | [7] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | 25 | [7] |
This table highlights the dramatic decrease in yield for the ortho-substituted isomer, demonstrating the significant impact of steric hindrance.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for performing a Suzuki-Miyaura cross-coupling reaction and can be adapted to compare the performance of different boronic acid derivatives.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, the boronic acid or boronate ester, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Workflow: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) and palladium(II) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
The Chan-Lam Cross-Coupling: A Copper-Catalyzed Approach to C-Heteroatom Bonds
The Chan-Lam coupling provides a powerful and often milder alternative to palladium-catalyzed methods for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[9][10] This copper-catalyzed reaction typically couples an arylboronic acid with an amine or an alcohol.
Boronic Acid Derivatives in Chan-Lam Coupling: A Reactivity Comparison
Similar to the Suzuki-Miyaura coupling, the choice of the boron reagent is critical in the Chan-Lam reaction.
Boronic acids are the most commonly employed reagents and generally exhibit higher reactivity.[1] However, their stability can be a concern.
Boronate esters can also be used, but often with lower efficiency. The decreased reactivity of boronate esters in Chan-Lam couplings is more pronounced than in Suzuki-Miyaura reactions.[1]
Table 3: Comparative Yields of Phenylboronic Acid and its Pinacol Ester in the Chan-Lam Amination of Piperidine
| Reagent | Amine | Catalyst | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Piperidine | Cu(OAc)₂ | CH₂Cl₂ | RT | 24 | 87 | [1] |
| Phenylboronic Acid Pinacol Ester | Piperidine | Cu(OAc)₂ | CH₂Cl₂ | RT | 24 | 28 | [1] |
This data clearly demonstrates the superior performance of the free boronic acid in this specific Chan-Lam coupling.
Experimental Protocol: A General Procedure for Chan-Lam N-Arylation
This protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with an arylboronic acid.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
Solvent (e.g., Dichloromethane)
-
4Å Molecular sieves (optional, for drying)
Procedure:
-
To a round-bottom flask, add the arylboronic acid, the amine, and optionally, 4Å molecular sieves.
-
Add the solvent, followed by the copper(II) acetate.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Mechanistic Insights: The Chan-Lam Catalytic Cycle
The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura reaction.[10] A plausible catalytic cycle involves copper(I) and copper(III) intermediates.
Caption: A proposed mechanistic pathway for the Chan-Lam coupling.[11]
Boronic Acid-Catalyzed Direct Amidation: A Greener Approach to Amide Bonds
The direct formation of amides from carboxylic acids and amines is a highly atom-economical transformation, and boronic acid derivatives have emerged as effective catalysts for this process.[12][13]
Comparative Performance of Boron-Based Catalysts in Amidation
The catalytic activity in direct amidation is sensitive to the nature of the boron catalyst.
Arylboronic acids with electron-withdrawing groups are often more effective catalysts.[14] The Lewis acidity of the boron center is crucial for activating the carboxylic acid.
Borinic acids have been shown to be incompetent as catalysts for amidation, as they tend to form unreactive complexes with the reactants or undergo protodeboronation to form boronic acids.[12]
Boroxines , which are cyclic anhydrides formed from the dehydration of three boronic acid molecules, are proposed to be the active catalytic species in many cases.[15]
Table 4: Performance Comparison of Boron-Based Catalysts in the Amidation of Benzoic Acid with Benzylamine
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylboroxine | 5 | Toluene | 110 | 12 | 95 | [15] |
| o-Iodophenylboronic acid | 10 | Dichloromethane | Room Temp. | 24 | 92 | [15] |
| Boric Acid | 10 | Toluene | 110 | 16 | 85 | [15] |
This data showcases the high efficiency of boroxine-based catalysts in direct amidation.
Experimental Protocol: General Procedure for Boronic Acid-Catalyzed Amidation
This protocol describes a general method for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Boronic acid catalyst (e.g., triphenylboroxine, 5 mol%)
-
Solvent (e.g., Toluene)
-
Dean-Stark apparatus for water removal
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the carboxylic acid, the amine, and the boronic acid catalyst.
-
Add the solvent.
-
Heat the reaction mixture to reflux and azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[15]
Mechanistic Insights: The Role of Boronic Acids in Amide Bond Formation
The mechanism of boronic acid-catalyzed amidation is still a subject of active research, but it is generally accepted to proceed through the activation of the carboxylic acid by the boron catalyst.[12][14][16] A proposed mechanism involves the formation of a dimeric B-X-B motif.[12]
Caption: A proposed mechanistic pathway for boronic acid-catalyzed direct amidation involving a dimeric intermediate.[12]
Conclusion: Making an Informed Choice
The selection of the appropriate boronic acid derivative is a critical decision in the design and execution of catalytic reactions. This guide has provided a comparative analysis of the performance of boronic acids, boronate esters, and borinic acids in Suzuki-Miyaura coupling, Chan-Lam coupling, and direct amidation.
Key Takeaways:
-
Reactivity vs. Stability: Boronic acids are generally more reactive but less stable, while boronate esters (pinacol, MIDA) offer enhanced stability at the cost of reactivity.
-
Electronic and Steric Effects: Electron-donating groups on arylboronic acids typically enhance reactivity in cross-coupling reactions, while steric hindrance, especially at the ortho position, can be detrimental.
-
Reaction-Specific Performance: The optimal boronic acid derivative can vary depending on the specific catalytic transformation. Free boronic acids often excel in Chan-Lam couplings, while stable boronate esters can be advantageous in complex, multi-step syntheses involving Suzuki-Miyaura reactions. Boroxines, formed in situ from boronic acids, are highly effective in direct amidation.
By understanding the interplay of these factors and consulting the provided experimental data and protocols, researchers can make more informed decisions, leading to improved reaction outcomes and more efficient synthetic strategies.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Procter, D. J., et al. (2019). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 10(33), 7737–7743. [Link]
-
Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. (2023). Organic & Biomolecular Chemistry. [Link]
-
Sheppard, T. D., et al. (2021). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]
-
Li, Y., et al. (2014). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 12(3), 424–433. [Link]
-
Boronic acid catalysts in amidation reactions. (2019). ResearchGate. [Link]
-
Catalytic Amidation. (n.d.). University College London. [Link]
-
Whiting, A., et al. (2016). Mechanistic Insights into Direct Amide Bond Formation Catalyzed by Boronic Acids: Halogens as Lewis Bases. Angewandte Chemie International Edition, 55(4), 1435–1439. [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Chan–Lam coupling. (2023, November 29). In Wikipedia. [Link]
-
Grayson, J. D., et al. (2021). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8492–8507. [Link]
-
Partridge, B. M., et al. (2021). Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. The Journal of Organic Chemistry, 86(14), 9883–9897. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
CHAN LAM COUPLING. (n.d.). [PowerPoint presentation]. [Link]
-
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. (2011). PMC. [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (2018). ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 50(11), 6396-6426. [Link]
-
Hall, D. G. (2016). Emergent Organoboron Acid Catalysts. PMC. [Link]
-
Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1235-1241. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2021). PMC. [Link]
-
Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. (2020). ResearchGate. [Link]
-
Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 47-93. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
-
Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. (2019). [Thesis]. [Link]
-
Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
-
Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. (2025). ResearchGate. [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022, June 9). Scientific Update. [Link]
-
Olsen, B. D., et al. (2022). Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters, 11(3), 364–370. [Link]
-
Miyaura, N. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12057-12069. [Link]
-
Gouverneur, V., et al. (2019). Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides. Nature Protocols, 14(10), 2843–2861. [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011, February 26). The Hartwig Group. [Link]
-
Batey, R. A. (2014). Oxidative cross-coupling processes inspired by the Chan–Lam reaction. Organic & Biomolecular Chemistry, 12(11), 1695-1707. [Link]
-
Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. (2010). ResearchGate. [Link]
-
Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. escholarship.org [escholarship.org]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic Amidation [catalyticamidation.info]
- 14. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scite.ai [scite.ai]
Determining the enantiomeric purity of (1-Amino-2-phenylethyl)boronic acid by NMR.
Determining the Enantiomeric Purity of (1-Amino-2-phenylethyl)boronic Acid: A Comparative Guide to NMR Methodologies vs. Chiral Chromatography
As a Senior Application Scientist, I frequently encounter the analytical challenges associated with α -amino boronic acids. (1-Amino-2-phenylethyl)boronic acid is a critical chiral building block and a bioisostere of phenylalanine, forming the core pharmacophore of several proteasome inhibitors, including bortezomib[1].
Determining the enantiomeric excess (ee%) of this molecule is notoriously difficult due to its amphoteric nature. In solution, the electrophilic boronic acid and nucleophilic amine can self-associate, and the free boronic acid exists in a dynamic equilibrium with its trimeric anhydride (boroxine)[2]. This equilibrium causes severe line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, rendering direct analysis with Chiral Solvating Agents (CSAs) ineffective. To achieve baseline resolution of enantiomers, the molecule must be covalently locked.
This guide objectively compares the two premier NMR derivatization strategies—boron derivatization and amine derivatization—against the industrial gold standard of Chiral HPLC, providing self-validating protocols for your workflows.
Comparative Performance Data
When selecting an analytical method, the choice depends heavily on the development stage (e.g., rapid synthetic screening vs. API quality control). The table below summarizes the quantitative and operational metrics of each approach.
| Methodology | Target Functional Group | Primary Analytical Readout | Limit of Detection (LOD) | Sample Prep Time | Optimal Application |
| Chiral Boronate Ester | Boronic Acid | 1 H, 11 B NMR | ~1.0 - 2.0% | < 30 mins | Rapid synthetic intermediate screening |
| Mosher's Amide | Primary Amine | 19 F, 1 H NMR | ~0.5 - 1.0% | 60 mins | High-precision ee% without HPLC method dev |
| Chiral HPLC (NP) | Intact Molecule | UV Absorbance | < 0.1% | Minimal | API Quality Control & Release Testing |
Method A: Chiral Boronate Esterification (The Pinanediol Protocol)
Mechanistic Rationale: Reacting the free boronic acid with an enantiopure diol, such as (+)-pinanediol, leverages the thermodynamically favorable condensation of boronic acids to form stable dioxaborolane rings[3]. This reaction breaks the dynamic boroxine equilibrium and locks the boron atom. Because the starting amino boronic acid is a mixture of enantiomers, condensation with enantiopure (+)-pinanediol yields a mixture of diastereomers that can be resolved via 1 H NMR[4].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10 mg of (1-Amino-2-phenylethyl)boronic acid in 0.6 mL of CDCl 3 . (Note: If solubility is poor, CD 3 OD can be used, though it may compete for boron coordination).
-
Derivatization: Add 1.2 molar equivalents of enantiopure (+)-pinanediol.
-
Equilibrium Shift: Add 50 mg of anhydrous MgSO 4 to the vial. Causality: Esterification produces water. Sequestering this water drives the reaction to >99% conversion, preventing line-broadening from unreacted species.
-
Incubation: Stir vigorously at 25°C for 30 minutes.
-
Filtration: Filter the suspension through a glass wool plug directly into an NMR tube.
-
Acquisition: Acquire a standard 1 H NMR spectrum (400 MHz or higher).
Self-Validation Checkpoint: Verify the disappearance of the free pinanediol methyl singlets. The newly formed diastereomeric boronate esters will display distinct, shifted methyl singlets in the 0.8–1.4 ppm region. Baseline resolution of these singlets confirms successful derivatization. The ratio of their integrals directly provides the diastereomeric ratio (dr), equating to the ee%.
Method B: Chiral Amide Formation (The Mosher's Protocol)
Mechanistic Rationale: Derivatizing the primary amine with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) generates diastereomeric amides[5]. The critical advantage here is the use of 19 F NMR. Because the native molecule lacks fluorine, the resulting spectrum has zero background noise. The CF 3 group of the MTPA moiety is highly sensitive to its chiral environment, yielding sharp, baseline-resolved singlets for each diastereomer.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of anhydrous CDCl 3 . Causality: It is highly recommended to pre-protect the boronic acid (e.g., as a pinacol ester) before this step to prevent the electrophilic boron from interfering with the acid chloride.
-
Acid Scavenging: Add 2.5 equivalents of anhydrous pyridine-d 5 . This acts as an acid scavenger for the HCl generated during amide formation, preventing the starting amine from precipitating as an unreactive hydrochloride salt.
-
Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl.
-
Incubation: Agitate at 25°C for 60 minutes.
-
Quenching: Add 10 μ L of D 2 O. Causality: This quenches any highly reactive, unreacted MTPA-Cl into MTPA-OH, preventing it from skewing the integration.
-
Acquisition: Acquire a 19 F NMR spectrum with 1 H decoupling.
Self-Validation Checkpoint: In the 19 F NMR spectrum, verify the absence of a signal at ~ +130 ppm (unreacted MTPA-Cl). The presence of sharp singlets in the -68 to -72 ppm range confirms successful amide formation. Integrate the two diastereomeric fluorine signals to calculate the ee%.
Method C: Chiral HPLC (The Industrial Standard)
While NMR is exceptional for synthetic chemistry, it cannot reliably detect enantiomeric impurities below 0.5%. For API release testing, normal-phase Chiral HPLC is mandatory[1]. Utilizing amylose or cellulose-based chiral stationary phases (e.g., Chiralcel OD-H) with a mobile phase of n-hexane/isopropanol/trifluoroacetic acid ensures that the amphoteric molecule elutes without tailing, achieving Limits of Detection (LOD) below 0.1%[1].
Analytical Workflow Visualization
Analytical workflow for enantiomeric purity determination via NMR and HPLC.
Sources
Kinetic Analysis of Enzyme Inhibition by (1-Amino-2-phenylethyl)boronic Acid: A Comparative Guide
Introduction
(1-Amino-2-phenylethyl)boronic acid, commonly referred to as boroPhe , represents a highly specialized class of transition-state analogue inhibitors[1]. By replacing the scissile amide bond of a standard phenylalanine substrate with a boronic acid moiety, boroPhe and its peptidyl derivatives achieve extraordinary potency against serine proteases (e.g., α -chymotrypsin, α -lytic protease) and metallo-aminopeptidases[2][3]. This guide provides a comparative analysis of boroPhe's kinetic performance and outlines a self-validating experimental framework for characterizing its unique slow-binding inhibition profile.
Mechanistic Paradigm: The sp2 to sp3 Transition
The defining kinetic feature of boroPhe is driven by the empty p-orbital on the boron atom. In aqueous solution at physiological pH, the boronic acid exists primarily in a trigonal planar ( sp2 ) geometry. Upon entering the enzyme's active site, the boron atom acts as a powerful electrophile, accepting a lone pair of electrons from the catalytic serine's hydroxyl group. As detailed in , this nucleophilic attack triggers a rehybridization to a tetrahedral ( sp3 ) boronate anion[2]. This covalent but reversible adduct perfectly mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis, resulting in binding affinities that are orders of magnitude tighter than traditional competitive inhibitors[4].
Mechanism of serine protease inhibition by boroPhe forming a tetrahedral adduct.
Comparative Kinetic Performance
When evaluating boroPhe against alternative inhibitors, the structural context of the boronic acid is paramount. While the isolated boroPhe core provides baseline inhibition, extending the inhibitor with peptide sequences that match the enzyme's S -subsites dramatically enhances affinity.
| Inhibitor Class | Example Compound | Target Enzyme | Inhibition Type | Affinity ( Ki / IC50 ) | Key Advantages / Limitations |
| α -Aminoboronic Acid | Ac-boroPhe | α -Chymotrypsin | Reversible, Competitive | 2.1 μ M[3] | Stable, forms tetrahedral adduct; requires peptide extension for sub-nM affinity. |
| Peptidyl Boronic Acid | MeOSuc-Ala-Ala-Pro-boroPhe-OH | α -Chymotrypsin | Reversible, Slow-binding | 0.16 nM[2] | Exceptional potency (transition state mimic); high specificity. |
| Non-amino Boronic Acid | 2-Phenylethylboronic acid | α -Chymotrypsin | Reversible, Competitive | 50 μ M[3] | Weak binding due to lack of α -amino hydrogen bonding. |
| Peptide Aldehyde | Chymostatin | α -Chymotrypsin | Reversible, Competitive | ~10 nM | Potent but susceptible to oxidation and racemization in solution. |
| Sulfonyl Fluoride | PMSF | Serine Proteases | Irreversible, Covalent | IC50 ~ 0.1-1 mM | Broad spectrum, highly toxic, short half-life in aqueous buffers. |
As shown above, peptidyl-boroPhe achieves sub-nanomolar affinity ( Ki=0.16 nM) compared to the micromolar affinity of non-peptidyl boronic acids or irreversible sulfonyl fluorides[2]. X-ray crystallography (e.g.,) confirms the precise tetrahedral coordination in the active site[4].
Experimental Workflow: Kinetic Analysis Protocol
To accurately determine the inhibition constant ( Ki ) of boroPhe, researchers must account for the slow-binding kinetics inherent to the formation of the tetrahedral adduct.
Step-by-step workflow for the kinetic analysis of boroPhe enzyme inhibition.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a reaction buffer of 0.1 M Tris-HCl, pH 7.5, containing 0.01% Triton X-100 to prevent non-specific enzyme adsorption.
-
Prepare a 10 mM stock of boroPhe in anhydrous DMSO. Dilute serially in the reaction buffer to achieve final assay concentrations ranging from 0.1 nM to 10 μ M.
-
Prepare α -chymotrypsin to a final well concentration of 1 nM.
-
-
Pre-incubation (Equilibration):
-
Mix the enzyme and the boroPhe dilutions in a 96-well microplate.
-
Incubate the mixture at 25°C for varying time intervals (0, 15, 30, and 60 minutes) to allow the sp2→sp3 transition to reach thermodynamic equilibrium.
-
-
Continuous Kinetic Assay:
-
Initiate the reaction by adding a chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) at a concentration equal to its Km .
-
Continuously monitor the absorbance at 405 nm for 10-15 minutes using a kinetic microplate reader.
-
-
Data Analysis & Validation:
-
Extract the initial velocity ( v0 ) and steady-state velocity ( vs ) from the non-linear progress curves.
-
Fit the steady-state velocities to the Morrison equation for tight-binding inhibitors (since the Ki of peptidyl-boroPhe is often in the sub-nanomolar range, approaching the enzyme concentration).
-
Expertise & Experience: Causality Behind Experimental Choices
-
Buffer pH (7.5): The pKa of alkylboronic acids typically ranges from 8.5 to 10. Conducting the assay at pH 7.5 ensures that the boroPhe inhibitor remains predominantly in the uncharged, trigonal planar ( sp2 ) form in solution. If the pH exceeds the pKa, the boronic acid converts to a tetrahedral boronate anion prematurely, drastically reducing its ability to enter the hydrophobic active site cleft.
-
Pre-incubation & Slow-Binding: The formation of the covalent boron-serine bond requires overcoming a significant activation energy barrier, leading to slow-binding kinetics. Failing to pre-incubate the enzyme and inhibitor will result in linear initial velocities that falsely underestimate the inhibitor's true potency.
-
Self-Validating System: To ensure trustworthiness, this protocol includes a mandatory validation checkpoint. A parallel assay must be run using a fast-binding, non-covalent inhibitor (e.g., a standard competitive dipeptide). If the fast-binding inhibitor yields linear progress curves while boroPhe yields concave-down curves, the slow-binding mechanism is validated, ruling out artifacts like enzyme degradation or substrate depletion.
References
-
Title: Peptide boronic acids. Versatile synthetic ligands for affinity chromatography of serine proteinases Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Boron Containing Compounds as Protease Inhibitors Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: 1P02: STRUCTURE ANALYSIS OF SPECIFICITY. ALPHA-LYTIC PROTEASE COMPLEXES WITH ANALOGUES OF REACTION INTERMEDIATES Source: RCSB Protein Data Bank URL: [Link]
Sources
Comparing the efficacy of different boronic acid protecting groups.
Organoboron compounds are the undisputed workhorses of modern carbon–carbon bond formation, primarily through the Suzuki–Miyaura cross-coupling reaction. However, the inherent reactivity of the free boronic acid moiety—specifically its susceptibility to protodeboronation, oxidation, and premature transmetalation—poses a significant challenge when carrying these functional groups through multistep synthetic sequences.
To solve this, chemists have developed a sophisticated arsenal of boronic acid protecting groups . By selectively masking the boron center, researchers can execute Iterative Cross-Coupling (ICC) strategies, building complex polyene and oligoarene architectures with peptide-like modularity.
This guide provides an objective, data-driven comparison of the four most prominent boron protecting groups: Pinacol esters (Bpin), N-methyliminodiacetic acid (MIDA) boronates, 1,8-diaminonaphthalene (DAN) boronamides, and Potassium trifluoroborates (BF3K).
Mechanistic Foundations of Boron Masking
The reactivity of a boronic acid in cross-coupling is fundamentally dictated by its empty pz -orbital. For transmetalation to occur, a Lewis base (typically hydroxide or alkoxide) must coordinate to this empty orbital, forming a nucleophilic tetrahedral boronate complex that bridges to the palladium catalyst.
Protecting groups shut down this pathway via three distinct causal mechanisms:
-
Steric Shielding: Bulky diols block physical access to the boron center.
-
sp3 Orbital Saturation: Strong ligands form dative or covalent bonds, permanently rehybridizing the boron from sp2 to sp3 , thereby eliminating the empty p -orbital.
-
Lone-Pair Donation: Conjugation from adjacent heteroatoms donates electron density into the p -orbital, drastically reducing the boron's Lewis acidity without altering its formal sp2 geometry.
Logical mechanism of boronic acid protecting groups dictating cross-coupling reactivity.
Comparative Efficacy and Orthogonality
The true power of these protecting groups lies in their orthogonality —the ability to deprotect one specific boron center while leaving another intact. The table below synthesizes the kinetic and thermodynamic stability profiles of these groups, grounded in comprehensive mechanistic studies .
| Protecting Group | Boron Hybridization | Transmetalation Rate (vs Free Boronic Acid) | Stability to Aqueous Base | Stability to Aqueous Acid | Deprotection Trigger |
| Free B(OH)₂ | sp2 | 100 (Baseline) | Low | Low | N/A |
| Bpin | sp2 | 10−2 | Moderate (Hydrolyzes) | High | Oxidative (NaIO₄) or direct coupling |
| B(MIDA) | sp3 | <10−6 | Low (Deprotects) | High | Mild Aqueous Base (NaHCO₃, NaOH) |
| B(DAN) | sp2 (Dative) | <10−6 | High | Low (Deprotects) | Mild Aqueous Acid (HCl) |
| BF₃K | sp3 (Anionic) | 10−4 | High | Moderate | Silica/H₂O or direct coupling |
In-Depth Profiling
-
MIDA Boronates: Pioneered by the Burke laboratory, the N-methyliminodiacetic acid ligand forms a rigid bicyclic cage around the boron. The transannular N→B dative bond rehybridizes the boron to sp3 . Causality: Because the p -orbital is completely saturated, hydroxide bases cannot coordinate to initiate transmetalation. MIDA boronates are indefinitely stable to anhydrous cross-coupling conditions but rapidly hydrolyze in mild aqueous base to reveal the active boronic acid .
-
DAN Boronamides: Developed by Suginome, the 1,8-diaminonaphthalene group takes a different approach. Causality: The nitrogen lone pairs donate electron density directly into the boron's p -orbital. This electronic saturation lowers the Lewis acidity of the boron center, creating a massive kinetic barrier to base coordination. Crucially, DAN is highly stable to base but labile to acid—making it perfectly orthogonal to MIDA and Bpin .
-
Potassium Trifluoroborates (BF₃K): Popularized by Molander, these anionic sp3 salts are exceptionally robust. Causality: The high electronegativity of the fluorine atoms, combined with the anionic charge, renders the boron center highly resistant to oxidation and protodeboronation. They are particularly efficacious for difficult sp3 -alkyl transfers where free boronic acids would rapidly decompose .
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to subsequent synthetic steps.
Protocol 1: Synthesis of MIDA Boronates via MIDA Anhydride (Mild Conditions)
Standard Dean-Stark complexation (110 °C) often causes competitive protodeboronation of sensitive substrates (e.g., polyfluorinated arylboronic acids). This modern protocol utilizes MIDA anhydride to bypass harsh thermal conditions.
Causality: MIDA anhydride acts as both the ligand source and an in situ desiccant. As it reacts with the boronic acid, it consumes the liberated water to form the MIDA ligand, driving the thermodynamic equilibrium forward at just 70 °C without the need for azeotropic distillation.
-
Preparation: In a flame-dried Schlenk flask under inert atmosphere, dissolve the free boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv) in anhydrous 1,4-dioxane (0.2 M).
-
Reaction: Stir the mixture at 70 °C for 12–24 hours.
-
Self-Validation Checkpoint (¹¹B NMR): Pull a 0.1 mL aliquot and analyze via ¹¹B NMR. Free arylboronic acids exhibit a broad singlet at ~30 ppm (characteristic of sp2 boron). Successful MIDA complexation shifts this signal sharply upfield to ~11–12 ppm ( sp3 boron). Do not proceed to workup until the 30 ppm signal is completely extinguished.
-
Workup: Once validated, cool the reaction, concentrate under reduced pressure, and precipitate the pure MIDA boronate by triturating with diethyl ether.
Protocol 2: Iterative Suzuki-Miyaura Cross-Coupling (ICC) using Bpin/B(DAN) Orthogonality
This protocol demonstrates how to selectively couple a bifunctional building block (e.g., Bpin-Aryl-B(DAN)) with an aryl bromide, relying on the orthogonal reactivity of the protecting groups.
Workflow of Iterative Cross-Coupling (ICC) utilizing orthogonal Bpin and B(DAN) reactivity.
Causality: Under the aqueous basic conditions of the Suzuki coupling, the sterically hindered but electronically accessible Bpin group undergoes in situ hydrolysis to the active boronic acid, initiating transmetalation. Conversely, the B(DAN) group remains electronically saturated by its nitrogen lone pairs and is completely inert to the base and palladium catalyst.
-
Coupling Phase: Charge a vial with Ar-Br (1.0 equiv), Bpin-Aryl-B(DAN) (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv). Suspend in 1,4-dioxane/H₂O (4:1) and heat at 80 °C for 8 hours.
-
Self-Validation Checkpoint 1 (TLC & ¹H NMR): Isolate the intermediate via silica gel chromatography. ¹H NMR must confirm the retention of the B(DAN) protecting group: look for the characteristic highly shielded naphthyl protons (multiplets at 7.0–7.5 ppm) and the broad N-H amine singlets. If these are missing, the B(DAN) group was prematurely cleaved.
-
Deprotection Phase: Dissolve the validated Ar-Aryl-B(DAN) intermediate in THF. Add 0.5 M aqueous HCl (5.0 equiv) and stir at room temperature for 2 hours.
-
Causality of Deprotection: The acid protonates the basic diaminonaphthalene nitrogens, breaking the N→B dative bonds. This restores the empty p -orbital, allowing ambient water to hydrolyze the complex into the free boronic acid.
-
Self-Validation Checkpoint 2 (Phase Separation): The cleaved 1,8-diaminonaphthalene byproduct is highly soluble in acidic water as an ammonium salt, while the newly unmasked boronic acid remains in the organic THF layer. Extract with ethyl acetate; the organic layer now contains the pure, coupling-ready boronic acid for the next ICC cycle.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]
-
Noguchi, H., Hojo, K., & Suginome, M. (2007). Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki−Miyaura Coupling. Journal of the American Chemical Society.[Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.[Link]
-
Gonzalez, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters.[Link]
Validation of a New Synthetic Route for (1-Amino-2-phenylethyl)boronic Acid: A Comparative Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Context
The synthesis of α -amino boronic acids has become a cornerstone of modern medicinal chemistry, largely driven by the clinical success of proteasome inhibitors. While Bortezomib utilizes a leucine-derived side chain, the phenylalanine analog—(1-amino-2-phenylethyl)boronic acid —serves as a critical building block for next-generation oncology drugs and a benchmark substrate for validating new borylation methodologies .
For decades, the industry standard for synthesizing this pharmacophore has been the Matteson Homologation . While stereochemically robust, it presents severe scalability bottlenecks, primarily due to its reliance on extreme cryogenic conditions (-100 °C) and expensive chiral auxiliaries. In this guide, we objectively validate a highly efficient alternative: the Asymmetric Copper-Catalyzed Borylation route . By comparing the mechanistic workflows, experimental protocols, and quantitative performance data, this document provides a comprehensive framework for transitioning your pipeline to the more scalable catalytic route.
Mechanistic Workflow Comparison
The fundamental difference between the two routes lies in how stereochemistry is established. The traditional Matteson route relies on substrate control, utilizing a bulky (+)-pinanediol ester to dictate the facial selectivity of a methylene insertion. Conversely, the new route utilizes reagent/auxiliary control, employing a chiral sulfinamide to direct a copper-catalyzed nucleophilic boron addition.
Fig 1: Synthetic pathways for (1-Amino-2-phenylethyl)boronic acid comparing Matteson and Cu-routes.
Experimental Protocols & Self-Validating Systems
As process chemists, we must ensure every synthetic step is logically grounded and analytically verifiable. Below are the detailed, self-validating protocols for both routes.
Protocol A: Traditional Matteson Homologation
-
Step 1: Chiral Esterification
-
Procedure: Benzylboronic acid is refluxed with (+)-pinanediol in THF.
-
Causality: (+)-Pinanediol acts as a rigid chiral director. Its bulky bicyclic structure provides the necessary steric hindrance to dictate the facial selectivity during the subsequent methylene insertion.
-
In-Process Control (IPC): Reaction completion is confirmed via 11 B NMR, observing a distinct shift from ~30 ppm (free boronic acid) to ~33 ppm (boronic ester).
-
-
Step 2: Dichloromethyl Insertion
-
Procedure: The ester is treated with dichloromethyllithium (generated in situ from CH 2 Cl 2 and LDA) at -100 °C, followed by ZnCl 2 catalysis.
-
Causality: The extreme cryogenic temperature (-100 °C) is non-negotiable. It stabilizes the highly reactive borate complex. If the temperature rises prematurely, unselective migration occurs, destroying the diastereomeric excess. ZnCl 2 acts as a Lewis acid to coordinate the chloride leaving group, facilitating the 1,2-metallate rearrangement.
-
IPC: Chiral GC is utilized to confirm the diastereomeric excess (de) of the resulting α -chloro boronic ester.
-
-
Step 3: Amination
-
Procedure: Displacement of the α -chloride using LiHMDS at -78 °C, warming to room temperature.
-
Causality: LiHMDS provides a sterically demanding, non-nucleophilic base profile that exclusively displaces the chloride via an S N 2 mechanism without attacking the boron center, ensuring complete inversion of stereochemistry.
-
Protocol B: Cu-Catalyzed Asymmetric Borylation (The New Route)
-
Step 1: Imine Condensation
-
Procedure: Phenylacetaldehyde is condensed with (R)-tert-butanesulfinamide using Ti(OEt) 4 in THF at room temperature.
-
Causality: Ti(OEt) 4 serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl and functions as a chemical desiccant. By irreversibly trapping the water byproduct as TiO 2 , it drives the equilibrium to >99% conversion.
-
IPC: Reaction progress is monitored by HPLC-UV (254 nm). The disappearance of the aldehyde peak validates completion.
-
-
Step 2: Enantioselective Borylation
-
Procedure: The chiral imine is reacted with bis(pinacolato)diboron (B 2 pin 2 ) in the presence of 5 mol% CuCl, a phosphine ligand (e.g., dppbz), and NaOt-Bu at ambient temperature.
-
Causality: The Cu(I)-Bpin active species coordinates to the sulfinyl oxygen of the imine. This coordination directs the nucleophilic boron attack exclusively to the Re-face of the imine double bond. This intramolecular delivery mechanism guarantees high diastereoselectivity without requiring cryogenic cooling.
-
IPC: Chiral HPLC is employed to verify the dr (>98:2) of the α -amino boronate ester before proceeding to deprotection.
-
-
Step 3: Global Deprotection
-
Procedure: Treatment with 4M HCl in dioxane at room temperature.
-
Causality: Anhydrous acidic conditions simultaneously cleave both the sulfinyl group and the pinacol ester. Avoiding aqueous workup is critical here; it prevents the free boronic acid from undergoing dehydration to form insoluble boroxine trimers.
-
IPC: Final product purity and monomeric state are validated using LC-MS and 11 B NMR (peak at ~18 ppm characteristic of the free α -amino boronic acid hydrochloride salt).
-
Performance Comparison & Scalability Insights
To objectively evaluate the viability of transitioning to the Cu-catalyzed route, we have summarized the quantitative performance metrics in the table below.
| Performance Metric | Traditional Matteson Route | New Cu-Catalyzed Route |
| Overall Yield | 40–45% (over 4 steps) | 72–78% (over 3 steps) |
| Stereoselectivity | de > 95% | dr > 98:2 |
| Key Reagents | (+)-Pinanediol, LiCHCl 2 | (R)-tert-Butanesulfinamide, B 2 pin 2 |
| Minimum Temp. | -100 °C (Cryogenic) | 20 °C (Ambient) |
| Atom Economy | Low (Heavy auxiliary discarded) | Moderate (B 2 pin 2 byproduct) |
| Process Scalability | Poor (Exothermic at cryo-temps) | Excellent (Standard reactor conditions) |
Application Scientist's Verdict: The traditional Matteson homologation is a legacy process that poses severe engineering challenges. Maintaining -100 °C in pilot-scale reactors requires specialized liquid nitrogen cooling loops, and the highly exothermic nature of the dichloromethyllithium generation creates significant safety risks.
The Cu-catalyzed borylation represents a paradigm shift. By shifting the stereocontrol burden from a covalently bound auxiliary (pinanediol) to a catalytic intermediate directed by an easily removable sulfinamide, we eliminate the need for cryogenic engineering. The ambient temperature profile, combined with a near 30% increase in overall yield, makes the new synthetic route vastly superior for the commercial scale-up of (1-amino-2-phenylethyl)boronic acid and its derivatives.
References
-
Beenen, M. A., An, C., & Ellman, J. A. (2008). Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines. Journal of the American Chemical Society, 130(22), 6910-6911.[Link]
-
Matteson, D. S., & Sadhu, K. M. (1981). Homologation of boronic esters to alpha-chloro boronic esters. Journal of the American Chemical Society, 103(17), 5241-5242.[Link]
-
Li, D., et al. (2017). Synthesis of biologically active boron-containing compounds. RSC Advances, 7(85), 53964-53981.[Link]
Comprehensive Comparison Guide: Cross-Reactivity Profiling of (1-Amino-2-phenylethyl)boronic Acid
Executive Summary & Mechanistic Grounding
(1-Amino-2-phenylethyl)boronic acid—commonly referred to as the boroPhe pharmacophore—is a highly potent, transition-state analog utilized in the design of reversible covalent protease inhibitors. For drug development professionals and structural biologists, understanding the cross-reactivity of boroPhe is critical for predicting off-target toxicity and optimizing selectivity.
Mechanistically, the electron-deficient boron atom possesses an empty p-orbital that acts as a strong electrophile. It accepts a lone pair of electrons from the active-site nucleophile (typically Ser-OH or Thr-OH), forming a stable tetrahedral boronate adduct. This geometry perfectly mimics the transition state of peptide bond hydrolysis. The P1 phenyl group specifically directs this pharmacophore into the hydrophobic S1 pocket of chymotrypsin-like proteases, driving its primary selectivity profile [1].
Reversible covalent binding mechanism of boroPhe to Ser/Thr proteases.
Comparative Performance: boroPhe vs. Alternative Inhibitor Classes
To objectively evaluate the utility of boroPhe, we must benchmark its performance, stability, and selectivity against alternative protease inhibitor scaffolds commonly used in research and therapeutics.
Quantitative Comparison Table
| Inhibitor Scaffold | Primary Target Class | Mechanism of Action | Typical Affinity ( Ki ) | Stability in Aqueous Media | Cross-Reactivity Risk |
| Peptide Boronates (boroPhe) | Chymotrypsin-like Ser/Thr Proteases | Reversible Covalent | 0.1 – 10 nM | High | Low-Moderate (Restricted by S1 pocket) |
| Peptide Aldehydes (e.g., MG132) | Broad Ser/Cys/Thr Proteases | Reversible Covalent | 10 – 100 nM | Low (Prone to oxidation) | High (Inhibits calpains & cathepsins) |
| Halomethyl Ketones (e.g., TPCK) | Chymotrypsin-like Ser Proteases | Irreversible Alkylation | Irreversible ( kinact ) | Low (Reactive in plasma) | High (Non-specific alkylation) |
| Alternative Boronates (boroVal) | Elastase-like Ser Proteases | Reversible Covalent | 0.3 – 5 nM | High | Scaffold-dependent |
Cross-Reactivity Profile Across Protease Families
-
Serine Proteases: boroPhe exhibits exceptional, sub-nanomolar affinity for chymotrypsin-like enzymes. For instance, peptidyl-boroPhe derivatives have been shown to inhibit α -chymotrypsin with Ki values as low as 0.16 nM. This is driven by optimal S1 pocket filling and robust oxyanion hole stabilization 1[1]. Furthermore, solid-state NMR studies confirm that these complexes maintain their tetrahedral geometry in both solution and crystalline states 2[2].
-
Threonine Proteases (The Proteasome): While boroLeu (the pharmacophore in Bortezomib) is the gold standard for targeting the β 5 subunit of the 20S proteasome, boroPhe analogs demonstrate significant cross-reactivity with the proteasome's chymotrypsin-like active sites due to the structural similarity between leucine and phenylalanine side chains 3[3].
-
Cysteine Proteases: Boronic acids generally display poor cross-reactivity with cysteine proteases (e.g., papain, caspases). The larger atomic radius of the active-site sulfur forms a thiohemiacetal-like adduct that is thermodynamically less stable and poorly stabilized by the oxyanion hole compared to the oxygen-based tetrahedral adduct 4[4].
-
Metallo- and Serine- β -Lactamases: Recent structural developments reveal that customized boronic acid derivatives can act as broad-spectrum, dual-action inhibitors for both MBLs and SBLs, highlighting the versatility of the boronic acid warhead when paired with appropriate targeting moieties 5[5].
Experimental Workflows for Selectivity Profiling
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind each methodological choice.
Protocol 1: Kinetic Profiling via Fluorogenic Substrate Cleavage
Causality: To quantitatively determine the inhibition constant ( Ki ) and assess direct cross-reactivity, we utilize specific fluorogenic substrates (e.g., Suc-AAPF-AMC for chymotrypsin-like activity). The AMC fluorophore is heavily quenched when conjugated to the peptide; cleavage by the active protease releases free AMC, yielding a directly proportional, measurable fluorescent signal.
Step-by-Step Methodology:
-
Preparation: Prepare a 10-point serial dilution of the boroPhe derivative (ranging from 1 pM to 10 μ M) in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% CHAPS).
-
Enzyme Incubation: Incubate the inhibitor with the target protease (e.g., α -chymotrypsin) for 30 minutes at 37°C. Self-Validation: Include a vehicle (DMSO) control to define 100% uninhibited activity, and a known irreversible inhibitor (e.g., TPCK) as a positive control for complete inhibition.
-
Substrate Addition: Add the specific AMC-conjugated substrate at a concentration equal to its predetermined Km value to ensure the assay is sensitive to competitive inhibition.
-
Kinetic Measurement: Monitor fluorescence (Ex = 380 nm / Em = 460 nm) continuously for 60 minutes using a microplate reader.
-
Data Analysis: Calculate initial velocities ( V0 ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the true Ki .
Protocol 2: Broad-Spectrum Selectivity via Competitive ABPP
Causality: In vitro kinetic assays only test pre-selected targets. To evaluate unbiased cross-reactivity across the entire cellular proteome, we employ competitive Activity-Based Protein Profiling (ABPP). TAMRA-FP (fluorophosphonate) is a broad-spectrum probe that covalently binds to the active site of functional serine hydrolases. If boroPhe cross-reacts with an off-target serine protease, it will competitively block TAMRA-FP binding, resulting in a quantifiable loss of fluorescent signal on an SDS-PAGE gel.
Step-by-Step Methodology:
-
Lysate Preparation: Extract the proteome from HEK293T cells using a non-denaturing lysis buffer (PBS + 0.1% Triton X-100) to preserve native protease activity.
-
Competitive Incubation: Treat lysate aliquots (50 μ g total protein) with boroPhe (1 μ M and 10 μ M) or DMSO for 1 hour at room temperature.
-
Probe Labeling: Add TAMRA-FP (1 μ M final concentration) to all samples and incubate for 30 minutes in the dark. Self-Validation: Include a heat-denatured lysate treated with TAMRA-FP as a negative control to account for non-specific, non-catalytic probe binding.
-
Resolution: Quench reactions with 4x SDS loading buffer, boil for 5 minutes, and resolve proteins via 10% SDS-PAGE.
-
Imaging & Analysis: Scan the gel using a fluorescence imager (TAMRA channel, Ex ~550 nm). Quantify band depletion relative to the DMSO control to identify and assess cross-reactive off-targets.
Competitive Activity-Based Protein Profiling (ABPP) workflow for off-target analysis.
References
- Chemical Reviews - Boron Containing Compounds as Protease Inhibitors URL
- MDPI - Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery URL
- PNAS - Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state URL
- Journal of Medicinal Chemistry - Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)
- USPTO / Literature Review - Boronic acid compounds as potential pharmaceutical agents URL
Sources
In Vivo Efficacy Comparison of Boronic Acid-Based Drugs: A Comprehensive Preclinical Guide
Executive Summary
The integration of boron into medicinal chemistry has fundamentally shifted the landscape of targeted therapeutics. Characterized by a vacant p-orbital, the boronic acid pharmacophore is highly oxophilic, allowing it to act as a transition state analog that forms reversible covalent bonds with nucleophilic residues (such as serine or threonine) in target enzyme active sites[1]. This guide provides an objective, data-driven comparison of the in vivo efficacy of leading boronic acid-based drugs—specifically focusing on proteasome inhibitors (Bortezomib, Ixazomib) and β-lactamase inhibitors (Vaborbactam).
Mechanistic Rationale: The Boronic Acid Pharmacophore
The clinical success of boronic acid drugs stems from their unique binding kinetics. Unlike irreversible covalent inhibitors that often suffer from off-target toxicity, boronic acids form a reversible tetrahedral adduct.
-
Proteasome Inhibition (Bortezomib/Ixazomib): These drugs target the catalytic N-terminal threonine of the β5 subunit of the 26S proteasome. By blocking the chymotrypsin-like activity, they prevent the degradation of polyubiquitinated proteins, triggering severe endoplasmic reticulum (ER) stress and subsequent apoptosis in highly secretory cancer cells like multiple myeloma[2].
-
β-Lactamase Inhibition (Vaborbactam): Vaborbactam targets the active-site serine of Class A and C β-lactamases. By mimicking the tetrahedral transition state of β-lactam hydrolysis, it protects co-administered antibiotics (like Meropenem) from degradation by carbapenem-resistant Enterobacteriaceae (CRE)[3].
Fig 1. Mechanism of boronic acid proteasome inhibitors in the Ubiquitin-Proteasome System.
Comparative In Vivo Efficacy Profiles
To objectively evaluate these compounds, we must look at their performance in standardized in vivo models. The table below synthesizes quantitative efficacy data from established xenograft and murine infection models.
| Drug | Target | Primary In Vivo Model | Dosing Regimen | Quantitative Efficacy Outcome |
| Bortezomib | 26S Proteasome (β5) | MM.1S / ARH77 Xenograft (Mice) | 1.0 mg/kg, IV, twice weekly | Significant tumor growth inhibition; prolonged survival (up to 87% increase)[2][4]. |
| Ixazomib | 26S Proteasome (β5) | MM.1S / ARH77 Xenograft (Mice) | 5.0 mg/kg, PO or IV, twice weekly | Orally bioavailable; ~30-46% tumor volume reduction, comparable to IV Bortezomib[2][4]. |
| Vaborbactam | Serine β-lactamases | Murine Pyelonephritis (KPC strain) | 50 mg/kg, IV (with 300 mg/kg Meropenem) | >2 log10 CFU reduction in kidney bacterial load compared to Meropenem alone[5]. |
Causality in Pharmacokinetic Design
-
Bortezomib vs. Ixazomib: While Bortezomib is highly potent, its dipeptidyl boronic acid structure limits oral bioavailability and requires intravenous (IV) or subcutaneous administration. Ixazomib was engineered as a boronic ester prodrug (Ixazomib citrate). In aqueous physiological conditions, the ester rapidly hydrolyzes to release the biologically active boronic acid moiety. This structural modification allows for oral (PO) administration while maintaining an in vivo efficacy profile that rivals Bortezomib[4].
-
Vaborbactam Synergy: Vaborbactam has no intrinsic antibacterial activity. Its in vivo efficacy is entirely dependent on its binding kinetics. By occupying the active site of the KPC β-lactamase with a prolonged residence time, it acts as a sacrificial shield, allowing the co-administered Meropenem to reach its transpeptidase target and clear the infection[3][5].
Standardized In Vivo Experimental Protocol: Murine Xenograft Model
To ensure high trustworthiness and reproducibility when evaluating novel boronic acid proteasome inhibitors, the following self-validating xenograft protocol must be employed.
Fig 2. Standardized in vivo xenograft workflow for evaluating boronic acid drug efficacy.
Step-by-Step Methodology & Causality
Step 1: Cell Preparation
-
Action: Culture human multiple myeloma cells (e.g., MM.1S or ARH77) in RPMI-1640 medium supplemented with 10% FBS. Harvest during the logarithmic growth phase.
-
Causality: Harvesting in the log-phase ensures high cell viability (>95%), which is critical for uniform tumor engraftment.
Step 2: Subcutaneous Inoculation
-
Action: Inject 5×106 cells suspended in a 1:1 mixture of Matrigel and PBS subcutaneously into the right flank of immunocompromised mice (e.g., NCG or NOD/SCID).
-
Causality: Matrigel provides an extracellular matrix environment that significantly enhances the localized survival and vascularization of the injected cells, preventing early dispersion[2].
Step 3: Self-Validating Randomization
-
Action: Monitor mice until the mean tumor volume reaches 100−150 mm3 . Randomize mice into treatment and control groups (n=8 to 10 per group).
-
Causality: Initiating treatment only after tumors reach 100 mm3 validates that the tumor microenvironment is fully established and actively proliferating. Treating too early risks false-positive efficacy results due to spontaneous graft failure[2].
Step 4: Dosing and Vehicle Control
-
Action: Administer the boronic acid drug (e.g., Ixazomib 5 mg/kg PO, twice weekly). The control group MUST receive the exact vehicle formulation (e.g., 1% DMSO and 5% HPβCD).
-
Causality: Boronic acids can be highly lipophilic or unstable in pure aqueous solutions. Hydroxypropyl-beta-cyclodextrin (HPβCD) is used to encapsulate the drug, enhancing solubility. The vehicle-only control isolates the drug's true efficacy from any physiological effects caused by the cyclodextrin carrier[2].
Step 5: Efficacy Measurement
-
Action: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .
-
Causality: This formula assumes the tumor is a prolate ellipsoid. Squaring the width accounts for the radial depth of the tumor, providing a highly accurate, non-invasive proxy for tumor mass[2].
References
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: Antimicrobial Agents and Chemotherapy (asm.org)
- Source: PMC (nih.gov)
Sources
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Benchmarking (1-Amino-2-phenylethyl)boronic Acid: A Comparative Guide on Transition-State Protease Inhibitors
As drug development increasingly targets complex proteolytic pathways, the precision of the inhibitor warhead becomes paramount. (1-Amino-2-phenylethyl)boronic acid—commonly referred to as boroPhe —represents a masterclass in rational drug design. By replacing the scissile carboxylic acid of phenylalanine with an electrophilic boronic acid group, this pharmacophore acts as a potent transition-state analog for proteases that prefer aromatic residues in their S1 pocket.
In this guide, we will benchmark the activity of peptidyl boroPhe derivatives against established industry standards, dissecting the mechanistic causality behind their sub-nanomolar affinities and providing self-validating protocols for your own laboratory benchmarking.
Mechanistic Causality: The Boronic Acid Advantage
To understand why boronic acids outperform classic inhibitors, we must look at the transition state of peptide bond hydrolysis. Standard serine (e.g., α-chymotrypsin) and threonine (e.g., 20S proteasome) proteases utilize a catalytic nucleophile to attack the carbonyl carbon of a peptide substrate, forming a high-energy, tetrahedral intermediate.
Unlike traditional aldehyde-based inhibitors (like Chymostatin) which form relatively weak hemi-acetals, or sulfonyl fluorides (like PMSF) which irreversibly and indiscriminately sulfonylate the active site, boronic acids act as reversible covalent transition-state analogs .
The boron atom in boroPhe is sp2 hybridized, leaving an empty p-orbital that acts as a strong Lewis acid. When it enters the enzyme's active site, it readily accepts a lone pair of electrons from the catalytic Serine or Threonine hydroxyl group. This triggers a geometry shift to a stable sp3 hybridized tetrahedral boronate adduct, perfectly mimicking the transition state and hijacking the enzyme's own oxyanion hole for stabilization.
Fig 1: Formation of the tetrahedral boronate adduct mimicking the peptide hydrolysis transition state.
Comparative Benchmarking Data
When benchmarking boroPhe against known standards, we must evaluate target specificity and binding kinetics. The P1 phenylalanine side chain of boroPhe perfectly anchors into the deep, hydrophobic S1 pocket of chymotrypsin-like enzymes.
For context, Bortezomib (the first FDA-approved proteasome inhibitor) utilizes a similar logic but employs a leucine derivative (boroLeu) to target the chymotrypsin-like β 5 subunit of the 20S proteasome .
Table 1: Kinetic Benchmarking of Chymotrypsin-like Protease Inhibitors
| Inhibitor Standard | Target Class | Mechanism of Action | Binding Affinity ( Ki / IC50 ) | Reversibility |
| boroPhe (Peptidyl) | Chymotrypsin-like | Transition-state analog ( sp3 adduct) | 0.16 – 0.54 nM ( Ki ) | Reversible |
| Bortezomib | 20S Proteasome ( β 5) | Transition-state analog ( sp3 adduct) | ~0.6 nM ( Ki ) | Reversible |
| Chymostatin | Serine Proteases | Hemi-acetal formation (Aldehyde) | 150 – 200 nM ( IC50 ) | Reversible |
| PMSF | Serine Proteases | Covalent Sulfonylation | 0.1 – 1.0 mM ( IC50 ) | Irreversible |
Data synthesized from established biochemical evaluations of transition-state analogs.
Analytical Insight: The data clearly demonstrates that substituting an aldehyde (Chymostatin) with a boronic acid (boroPhe) increases binding affinity by nearly three orders of magnitude. This is due to the superior bond energy of the boron-oxygen dative bond compared to carbon-oxygen hemi-acetals.
Experimental Protocols: Self-Validating Systems
To accurately benchmark boroPhe against standards like Bortezomib or PMSF, standard end-point assays are insufficient. Boronic acids exhibit slow-binding kinetics ; the transition from sp2 to sp3 hybridization and the displacement of active-site water molecules requires conformational adaptation. Therefore, a continuous kinetic fluorometric assay with pre-incubation is mandatory.
Protocol: Fluorometric Kinetic Assay for Chymotrypsin-like Activity
Objective: Determine the IC50 and Ki of boroPhe derivatives using the fluorogenic substrate Suc-LLVY-AMC. The Leu-Leu-Val-Tyr sequence aligns with the S4-S1 subsites, releasing fluorescent AMC upon cleavage.
Fig 2: Self-validating workflow for fluorometric benchmarking of chymotrypsin-like protease activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM NaCl, 1 mM EDTA, 0.01% Tween-20). Causality note: Tween-20 prevents non-specific enzyme adsorption to the microplate walls.
-
Inhibitor Titration: Prepare a 10-point 1:3 serial dilution of boroPhe, Bortezomib, and PMSF in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Pre-Incubation (Critical Step): In a black 96-well plate, combine 1 nM enzyme (e.g., purified 20S proteasome or α -chymotrypsin) with the inhibitor dilutions. Incubate at 37°C for 30 minutes . Causality note: Skipping this step will result in artificially high IC50 values due to the slow-binding nature of boronic acids.
-
Substrate Addition: Initiate the reaction by adding 20 µM Suc-LLVY-AMC.
-
Kinetic Readout: Immediately transfer to a fluorescent microplate reader. Monitor continuously for 60 minutes at Ex: 380 nm / Em: 460 nm.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curves. Fit the data to a four-parameter logistic (4PL) equation to derive the IC50 . Use the Cheng-Prusoff equation to calculate Ki .
Self-Validation Checkpoints:
-
System Integrity (Positive Control): Enzyme + Substrate + 1% DMSO must yield a linear fluorescent increase for at least 30 minutes, establishing Vmax .
-
Background Hydrolysis (Negative Control): Substrate + Buffer (No enzyme) must show flatline fluorescence. If signal increases, the substrate is degrading spontaneously or buffer is contaminated.
-
Inner-Filter Effect Check: Spike 1 µM of free AMC fluorophore into a well containing the highest concentration of boroPhe. If the fluorescence is significantly lower than AMC in buffer alone, the inhibitor is quenching the signal, and data must be mathematically corrected.
Conclusion
Benchmarking (1-Amino-2-phenylethyl)boronic acid against known standards reveals the sheer biochemical power of transition-state mimicry. By leveraging the unique electronic properties of boron, researchers can achieve sub-nanomolar inhibition that vastly outperforms traditional aldehydes and irreversible sulfonylating agents. When utilizing these compounds in development pipelines, adopting rigorous, slow-binding kinetic protocols is essential to capture their true pharmacological profile.
References
-
Boron Containing Compounds as Protease Inhibitors Chemical Reviews, Smoum, R. et al. (2012).[Link]
-
Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives Current Cancer Drug Targets, Chen, D. et al. (2011).[Link]
-
Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma Blood, Obeng, E. A. et al. (2006).[Link]
-
New inhibitors of thrombin and other trypsin-like proteases: hydrogen bonding of an aromatic cyano group with a backbone amide of the P1 binding site replaces binding of a basic side chain Biochemistry, Kettner, C. A. et al. (1997).[Link]
Safety Operating Guide
Personal protective equipment for handling (1-Amino-2-phenylethyl)boronic acid;hydrochloride
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with highly reactive intermediates. (1-Amino-2-phenylethyl)boronic acid;hydrochloride is a critical α-amino boronic acid building block, heavily utilized in the synthesis of proteasome inhibitors (e.g., Bortezomib analogs) and broad-spectrum dual-action metallo- and serine-β-lactamase (MBL/SBL) inhibitors[1].
Handling this compound requires an understanding of its dual chemical nature. The hydrochloride salt is intentionally formed to protonate the amine (-NH₃⁺), which prevents premature auto-condensation and oligomerization with the electrophilic boronic acid moiety[2]. However, this stabilization makes the compound hygroscopic and introduces specific reactivity and irritation hazards that dictate our Personal Protective Equipment (PPE) and operational workflows.
Hazard Assessment & Causality
To design an effective safety protocol, we must first establish the mechanistic hazards of the compound:
-
Acute Irritation (GHS Category 2/2A & 3): The compound is a documented skin, eye, and respiratory tract irritant[3]. The acidic nature of the hydrochloride salt exacerbates tissue irritation upon contact with mucosal membranes or ocular fluid.
-
Moisture Sensitivity & Particulate Generation: While the HCl salt improves shelf-life, boronic acids remain prone to dehydration to form cyclic anhydrides (boroxines)[2]. Exposure to ambient moisture can cause the crystalline powder to clump, which often leads researchers to apply forceful mechanical disruption, inadvertently generating hazardous micro-dust.
-
Chemical Incompatibility: The protonated amine is highly susceptible to oxidation. Contact with strong oxidizers (e.g., nitric acid, permanganates) can trigger exothermic reactions and generate toxic nitrogen oxides (NOx)[2].
Mandatory Personal Protective Equipment (PPE)
The following PPE matrix is non-negotiable and designed to interrupt the specific exposure pathways of amino boronic acid hydrochlorides.
| PPE Category | Specification | Causality / Operational Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z87.1+) or full face shield. | Protects against airborne dust particles and accidental splashes during solvent dissolution. The HCl salt causes severe ocular irritation[3]. |
| Hand Protection | Double-layered Nitrile rubber gloves (≥ 0.11 mm thickness). | Nitrile provides an excellent barrier against solid organic salts[2]. Double gloving prevents microscopic breakthrough during prolonged handling or cleanup. |
| Body Protection | Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned. | Prevents particulate accumulation on street clothing. Boronic acid dust can adhere to synthetic fabrics, posing a delayed exposure risk. |
| Respiratory | NIOSH-approved N95 / P100 particulate respirator. | Mandatory only if handling outside of engineering controls. Mitigates inhalation of fine crystalline dust (Category 3 respiratory irritant)[3]. |
Operational Handling Plan: Peptide Coupling Setup
To ensure scientific integrity and safety, follow this step-by-step methodology when utilizing (1-Amino-2-phenylethyl)boronic acid hydrochloride in a standard amide coupling reaction.
Step 1: Environmental & Equipment Preparation
-
Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).
-
Clear the workspace of any aldehydes or ketones to prevent unwanted Schiff base formation, and remove all oxidizing agents[2].
-
Utilize an anti-static weighing boat and a grounded stainless steel spatula. The hydrochloride salt can generate static electricity, causing the powder to aerosolize or cling to surfaces.
Step 2: Weighing and Transfer
-
Carefully open the sealed chemical container strictly inside the fume hood.
-
Transfer the required mass (e.g., 1.0 mmol) into the anti-static weighing boat using slow, deliberate movements to minimize dust generation.
-
Immediately recap the primary container and place it in a secondary desiccator to prevent moisture ingress and subsequent boroxine formation[2].
Step 3: Dissolution and Amine Activation
-
Transfer the solid to a flame-dried round-bottom flask.
-
Dissolve the salt in an anhydrous, non-nucleophilic solvent (e.g., DMF or THF).
-
Mechanistic Step: Because the compound is an HCl salt, the amine is currently protonated and inactive as a nucleophile. To activate the amine for coupling, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (typically 1.2 to 2.0 equivalents)[4].
-
Safety Note: This neutralization step will generate triethylammonium chloride salts and a mild exotherm. Add the base dropwise while stirring.
Workflow Visualization
Workflow for the safe handling and disposal of (1-Amino-2-phenylethyl)boronic acid hydrochloride.
Spill Response & Waste Disposal Plan
Proper disposal logic is critical to maintain environmental compliance and prevent downstream chemical reactions in waste streams.
-
Dry Spill Cleanup: In the event of a powder spill, do not sweep , as this generates airborne particulates. Gently cover the spill with damp absorbent paper to suppress dust, then carefully wipe it up. Place all contaminated materials in a sealed, clearly labeled hazardous waste bag.
-
Waste Segregation Logic:
-
Incompatible Mixtures: DO NOT MIX boronic acid waste with waste streams containing diols (e.g., pinacol, ethylene glycol) unless intended. This will spontaneously form boronate esters, altering the toxicity profile and potentially pressurizing the waste container[2].
-
Aqueous Waste: Any aqueous washes containing unreacted boronic acid must be neutralized to pH 6-8 before disposal.
-
-
Final Disposal: Route all organic waste containing (1-Amino-2-phenylethyl)boronic acid derivatives to an EPA-approved hazardous waste disposal facility for high-temperature incineration[3].
References
-
Structure-Based Development of (1-(3'-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-Lactamases. ResearchGate. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
